Amorfrutin B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxy-6-(2-phenylethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O4/c1-18(2)9-8-10-19(3)13-16-22-23(30-4)17-21(24(25(22)27)26(28)29)15-14-20-11-6-5-7-12-20/h5-7,9,11-13,17,27H,8,10,14-16H2,1-4H3,(H,28,29)/b19-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNIJLWIVUCTHW-CPNJWEJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Amorfrutin B: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amorfrutin B is a naturally occurring phenolic compound that has garnered significant attention in the scientific community for its potent and selective modulation of the peroxisome proliferator-activated receptor gamma (PPARγ). As a partial agonist, it offers the potential for therapeutic benefits in metabolic disorders, such as type 2 diabetes and insulin resistance, with a potentially improved side-effect profile compared to full PPARγ agonists. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification.
Natural Sources of this compound
This compound has been primarily isolated from two plant species belonging to the Fabaceae family:
-
Amorpha fruticosa (Desert False Indigo): The fruits of this shrub are a significant source of this compound.[1][2] The first isolation of amorfrutins, including this compound, was from the fruits of this plant.
-
Glycyrrhiza foetida (a species of licorice): The roots and aerial parts of this plant have been identified as another rich source of various amorfrutins, including this compound.[1][3][4]
While other species of Glycyrrhiza are widely used in traditional medicine and as sweeteners, Glycyrrhiza foetida is specifically noted for its concentration of amorfrutins.[1] The biosynthesis of amorfrutins in these plants is thought to involve the combination of isoprenoid and benzoic acid precursors.
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves a multi-step process of extraction followed by chromatographic purification. The specific methods and their efficiencies can vary depending on the plant material and the desired scale of purification.
Data on Isolation of this compound
| Plant Source | Part Used | Extraction Method | Purification Method | Yield | Purity | Reference |
| Amorpha fruticosa | Fruits | n-hexane extraction of the crude extract | High-Speed Counter-Current Chromatography (HSCCC) | 17.4 mg from 200 mg of n-hexane-soluble crude extract | 97.1% (determined by UHPLC) | [5] |
| Glycyrrhiza foetida | Aerial Parts | Methanol/Dichloromethane (1:1) extraction | Silica gel column chromatography followed by HPLC | Not explicitly quantified for this compound | High purity | [6] |
Experimental Protocols
1. Isolation of this compound from Amorpha fruticosa Fruits
This protocol is based on the successful isolation of this compound using High-Speed Counter-Current Chromatography (HSCCC).[5]
a. Preparation of Crude Extract:
-
Air-dry the fruits of Amorpha fruticosa and grind them into a fine powder.
-
The initial extraction of the powdered plant material is typically performed with a solvent such as ethanol.
-
The resulting ethanolic extract is then subjected to further partitioning. To obtain the n-hexane-soluble crude extract, the ethanolic extract is suspended in water and partitioned against n-hexane. The n-hexane layer is collected and concentrated under reduced pressure.
b. High-Speed Counter-Current Chromatography (HSCCC) Purification:
-
Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane/ethanol/water at a volume ratio of 5:4:1. Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase serves as the stationary phase, and the lower phase is the mobile phase.
-
HSCCC Instrument Setup:
-
Fill the multilayer coil column entirely with the stationary phase (upper phase).
-
Rotate the column at a specific speed (e.g., 800-900 rpm).
-
Pump the mobile phase (lower phase) into the column at a defined flow rate (e.g., 1.5-2.0 mL/min).
-
-
Sample Injection and Fraction Collection:
-
Dissolve a known amount of the n-hexane-soluble crude extract (e.g., 200 mg) in a small volume of the biphasic solvent system.
-
Inject the sample solution into the column.
-
Continuously monitor the effluent with a UV detector at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Collect fractions of the effluent at regular intervals.
-
-
Analysis and Identification:
-
Analyze the collected fractions by Ultra-High-Performance Liquid Chromatography (UHPLC) to determine the purity of the isolated compounds.
-
Pool the fractions containing pure this compound.
-
Confirm the structural identity of the isolated this compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).[5]
-
2. Isolation of Amorfrutins from Glycyrrhiza foetida Aerial Parts
This protocol provides a general framework for the isolation of amorfrutins from Glycyrrhiza foetida.[6]
a. Extraction:
-
Air-dry and powder the aerial parts of Glycyrrhiza foetida.
-
Exhaustively extract the powdered plant material with a solvent mixture of methanol/dichloromethane (1:1, v/v).
-
Concentrate the resulting extract under reduced pressure to obtain the crude extract.
b. Chromatographic Purification:
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Pack an open column with silica gel (230-400 mesh).
-
Apply the crude extract to the top of the column.
-
Elute the column with a gradient of solvents, starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Collect fractions and monitor them by Thin-Layer Chromatography (TLC).
-
Pool fractions with similar TLC profiles.
-
-
High-Performance Liquid Chromatography (HPLC) (Fine Purification):
-
Subject the fractions containing amorfrutins to further purification by preparative or semi-preparative HPLC.
-
Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile or water/methanol with a small percentage of acid like formic acid or acetic acid) to separate the individual amorfrutins.
-
Monitor the eluent with a UV detector and collect the peak corresponding to this compound.
-
-
Structural Elucidation:
-
Confirm the identity and purity of the isolated this compound using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) and NMR spectroscopy.[6]
-
This compound Signaling Pathway
This compound exerts its biological effects primarily through the activation of PPARγ, a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism.
Experimental Workflow for this compound Isolation
As a partial agonist, this compound binds to the ligand-binding domain (LBD) of PPARγ, inducing a conformational change that promotes the recruitment of coactivators, such as PGC-1α and CBP, and the dissociation of corepressors.[7] This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in glucose and lipid metabolism, including:
-
FABP4 (Fatty Acid Binding Protein 4): Involved in fatty acid uptake and transport.[5][7]
-
SLC2A4 (Solute Carrier Family 2 Member 4, also known as GLUT4): A key glucose transporter in adipose tissue and muscle.[7]
-
NR1H3 (Nuclear Receptor Subfamily 1 Group H Member 3, also known as LXRα): A regulator of cholesterol, fatty acid, and glucose homeostasis.[7]
-
ANGPTL4 (Angiopoietin-Like 4): A protein that plays a role in regulating lipid metabolism.[5]
Furthermore, a critical aspect of this compound's mechanism of action is its ability to inhibit the phosphorylation of PPARγ at serine 273 (Ser273) by cyclin-dependent kinase 5 (CDK5). This phosphorylation is associated with the dysregulation of a number of genes in obesity. By blocking this phosphorylation, this compound can improve insulin sensitivity without inducing the full range of adipogenic genes, which may contribute to a more favorable safety profile.
Conclusion
This compound represents a promising natural product for the development of novel therapeutics for metabolic diseases. The ability to efficiently isolate and purify this compound from its natural sources, Amorpha fruticosa and Glycyrrhiza foetida, is crucial for advancing research and development efforts. The detailed protocols and understanding of its mechanism of action provided in this guide serve as a valuable resource for scientists and researchers in the field. Further optimization of isolation techniques and exploration of the full spectrum of its biological activities will continue to be important areas of investigation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amorfrutins Are Natural PPARγ Agonists with Potent Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Biosynthetic pathway of prescription bergenin from Bergenia purpurascens and Ardisia japonica [frontiersin.org]
- 7. Amorfrutins are potent antidiabetic dietary natural products - PMC [pmc.ncbi.nlm.nih.gov]
The Uncharted Path: A Technical Guide to the Hypothetical Biosynthesis of Amorfrutin B in Glycyrrhiza foetida
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
Amorfrutin B, a prominent bioactive prenylated benzoic acid derivative isolated from Glycyrrhiza foetida, has garnered significant interest for its potent agonistic activity on peroxisome proliferator-activated receptor gamma (PPARγ), highlighting its potential in the development of therapeutics for metabolic disorders. Despite its pharmacological importance, the precise biosynthetic pathway of this compound within Glycyrrhiza foetida remains to be elucidated. This technical guide synthesizes current knowledge on the biosynthesis of related precursor molecules to propose a hypothetical pathway for this compound formation. We delve into the likely enzymatic steps, from the generation of the benzoic acid core and the isoprenoid donor to the final prenylation reaction. Furthermore, this document provides representative experimental protocols for the characterization of the involved enzymes and the quantification of relevant metabolites, drawing from established methodologies in the study of plant secondary metabolism. Quantitative data on phenolic compounds found in Glycyrrhiza foetida are presented to offer a contextual framework for future metabolomic studies. All graphical representations of pathways and workflows have been generated using the DOT language for clarity and reproducibility.
Introduction
Glycyrrhiza foetida, a member of the licorice family, is a rich source of diverse secondary metabolites, including a variety of prenylated phenolics. Among these, the amorfrutins, and specifically this compound, have been identified as molecules of significant therapeutic interest. This compound is structurally characterized as a 2,4-dihydroxybenzoic acid moiety substituted with a geranyl (C10) isoprenoid chain. This prenyl group is crucial for its high binding affinity to PPARγ. While the pharmacological effects of this compound are increasingly well-documented, its biosynthesis in G. foetida is yet to be experimentally verified. Understanding this pathway is critical for biotechnological production approaches, such as metabolic engineering in microbial or plant systems, to ensure a sustainable supply of this high-value compound.
This guide outlines a putative biosynthetic pathway for this compound, constructed from established principles of plant secondary metabolism, including the shikimate pathway, isoprenoid biosynthesis, and the action of aromatic prenyltransferases.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three major stages:
-
Formation of the Benzoic Acid Core: The synthesis of the 2,4-dihydroxybenzoic acid backbone.
-
Synthesis of the Isoprenoid Donor: The generation of geranyl pyrophosphate (GPP).
-
The Prenylation Reaction: The enzymatic attachment of the geranyl group to the benzoic acid acceptor.
A detailed schematic of this hypothetical pathway is presented below.
Formation of the 2,4-Dihydroxybenzoic Acid Core
The aromatic core of this compound, 2,4-dihydroxybenzoic acid, is likely derived from the shikimate pathway, which produces the primary aromatic amino acid L-phenylalanine and the key branch-point metabolite chorismate. From chorismate, the biosynthesis of salicylic acid (2-hydroxybenzoic acid) can proceed via two established routes in plants: the isochorismate synthase (ICS) pathway or the phenylalanine ammonia-lyase (PAL) pathway. Subsequent hydroxylation of salicylic acid at the C4 position would yield 2,4-dihydroxybenzoic acid.
Synthesis of the Geranyl Pyrophosphate (GPP) Donor
The C10 geranyl side chain of this compound is an isoprenoid, synthesized from the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two pathways for IPP and DMAPP synthesis: the mevalonate (MVA) pathway, which is primarily cytosolic, and the methylerythritol phosphate (MEP) pathway, located in the plastids. One molecule of DMAPP and one molecule of IPP are condensed by geranyl pyrophosphate synthase (GPPS) to form geranyl pyrophosphate (GPP).
The Final Prenylation Step
The final and key step in the biosynthesis of this compound is the attachment of the geranyl group from GPP to the 2,4-dihydroxybenzoic acid backbone. This reaction is catalyzed by a specific aromatic prenyltransferase (PT). These enzymes are known to be present in the Fabaceae family, to which Glycyrrhiza belongs, and are often membrane-associated. The prenylation likely occurs at the C3 position of the benzoic acid ring.
Quantitative Data
Direct quantitative data for the intermediates of the this compound biosynthesis pathway in Glycyrrhiza foetida are not available in the current literature. However, studies on the metabolite profiling of G. foetida and related species provide valuable information on the abundance of various phenolic compounds. This data can serve as a baseline for future targeted quantitative analyses.
Table 1: Representative Concentrations of Phenolic Compounds in Glycyrrhiza Species
| Compound | Plant Species | Tissue | Concentration Range | Reference |
| Vanillic acid | Glycyrrhiza foetida | Aerial parts & Roots | Major phenolic acid constituent | [1] |
| Total Phenolic Content | Glycyrrhiza foetida | Methanol, Ethyl acetate, Chloroform extracts | 34.08 - 49.36 mg GAE/g | [1] |
| Total Flavonoid Content | Glycyrrhiza foetida | Methanol, Ethyl acetate, Chloroform extracts | 7.01 - 45.74 mg RE/g | [1] |
| Quinic acid | Glycyrrhiza glabra | Fresh Root | 730.89 µg/g | [2] |
| Naringenin | Glycyrrhiza glabra | Fresh Root | 186.35 µg/g | [2] |
| Rutin | Glycyrrhiza glabra | Fresh Root | 284.63 µg/g | [2] |
Note: GAE = Gallic Acid Equivalents; RE = Rutin Equivalents. The data presented are from different studies and extraction methods and are for comparative purposes only.
Experimental Protocols
The elucidation of the proposed biosynthetic pathway for this compound requires the application of several biochemical and molecular biology techniques. Below are representative protocols for the key experimental stages.
Identification and Characterization of a Candidate Aromatic Prenyltransferase
The identification of the specific prenyltransferase responsible for this compound synthesis is a critical step. A common approach involves heterologous expression of candidate genes in a microbial host, followed by in vitro characterization of the recombinant enzyme.
Protocol 4.1.1: In Vitro Assay for Aromatic Prenyltransferase Activity
-
Reaction Mixture Preparation: In a total volume of 100 µL, combine 50 mM Tris-HCl buffer (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 100 µM 2,4-dihydroxybenzoic acid (substrate), 100 µM geranyl pyrophosphate (GPP, prenyl donor), and 1-5 µg of the purified recombinant prenyltransferase.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol or ethyl acetate.
-
Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the organic phase containing the prenylated product.
-
Analysis: Evaporate the solvent and redissolve the residue in methanol. Analyze the sample by HPLC-MS/MS to identify the formation of this compound by comparing its retention time and mass spectrum with an authentic standard.
Metabolite Profiling and Quantification in G. foetida
To identify and quantify this compound and its potential precursors in plant tissues, a robust analytical method is required. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for this purpose.
Protocol 4.2.1: Extraction and HPLC-MS/MS Analysis of Phenolic Compounds
-
Sample Preparation: Lyophilize and grind G. foetida root or aerial part tissue to a fine powder.
-
Extraction: Extract a known amount of the powdered tissue (e.g., 100 mg) with a suitable solvent, such as 80% methanol, using ultrasonication. Centrifuge the mixture and collect the supernatant.
-
HPLC Separation:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be: 0-1 min, 5% B; 1-15 min, 5-95% B; 15-20 min, 95% B; 20.1-25 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), in both positive and negative modes.
-
Analysis Mode: Selected Reaction Monitoring (SRM) for targeted quantification of known compounds (e.g., this compound, salicylic acid) or full scan with data-dependent MS2 for untargeted metabolite profiling.
-
Quantification: Generate a calibration curve using an authentic standard of this compound to determine its concentration in the plant extract.
-
Conclusion and Future Perspectives
The biosynthesis of this compound in Glycyrrhiza foetida, while not yet experimentally delineated, can be logically inferred from established metabolic pathways in plants. The hypothetical pathway presented in this guide provides a roadmap for future research aimed at identifying and characterizing the specific enzymes involved, particularly the key aromatic prenyltransferase. The successful elucidation of this pathway will not only deepen our understanding of the rich secondary metabolism of the Glycyrrhiza genus but also pave the way for the biotechnological production of this pharmacologically valuable molecule. Future work should focus on transcriptomic and genomic analyses of G. foetida to identify candidate genes, followed by their functional characterization using the protocols outlined herein. Furthermore, detailed metabolomic studies will be crucial to identify and quantify the pathway intermediates, thereby providing in vivo evidence for the proposed biosynthetic route.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties and Solubility of Amorfrutin B
This technical guide provides a comprehensive overview of the physicochemical properties and solubility of this compound, a natural compound of significant interest for its therapeutic potential. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and biological pathways.
Physicochemical Properties
This compound is a prenylated benzoic acid derivative first isolated from plants such as Amorpha fruticosa and Glycyrrhiza foetida[1][2]. Its structural characteristics impart specific physicochemical properties that are crucial for its behavior in biological systems and for formulation development.
Below is a summary of its key physicochemical descriptors.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₂O₄ | [3][4][5] |
| Molecular Weight | 408.53 g/mol | [3][4][5] |
| IUPAC Name | 3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxy-6-(2-phenylethyl)benzoic acid | [3] |
| CAS Number | 78916-42-4 | [3][4][5] |
| Physical Form | Solid | [4][5] |
| cLogP | 6.12 | [6] |
| Topological Polar Surface Area (TPSA) | 66.76 Ų | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bonds | 10 | [6] |
Solubility Profile
The solubility of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. This compound is a lipophilic molecule, as indicated by its high cLogP value, which suggests poor aqueous solubility.
The available solubility data for this compound is summarized in the table below.
| Solvent | Solubility | Source |
| DMSO (Dimethyl Sulfoxide) | 1 mg/mL | [4] |
| Ethanol | Soluble | [5] |
Signaling Pathways and Mechanism of Action
This compound is recognized as a selective partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a key regulator of lipid and glucose metabolism, as well as inflammation[2][7][8]. Its binding affinity for PPARγ is notably high, with a dissociation constant (Kᵢ) of 19 nM, which is comparable to the synthetic full agonist rosiglitazone[2][5]. However, as a partial agonist, it elicits a more moderate transcriptional activation compared to full agonists, which may contribute to its favorable safety profile, avoiding side effects like weight gain associated with some synthetic PPARγ agonists[2][8].
The activation of PPARγ by this compound initiates a cascade of downstream events, leading to its various reported therapeutic effects, including improved insulin sensitivity, glucose tolerance, and anti-inflammatory properties[9][10][11].
Experimental Protocols
Detailed experimental procedures are essential for the replication and validation of scientific findings. While specific, step-by-step protocols for this compound are proprietary to the conducting laboratories, this section outlines the general methodologies for key experiments based on the literature.
Solubility Determination (Shake-Flask Method)
A common method for determining equilibrium solubility is the shake-flask method. This protocol provides a general workflow.
PPARγ Binding Affinity (Competitive TR-FRET Assay)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are frequently used to determine the binding affinity of a compound to its target protein.
PPARγ Functional Activity (Reporter Gene Assay)
Reporter gene assays are used to measure the functional response of a cell to a compound, in this case, the activation of the PPARγ receptor.
References
- 1. Post-Treatment with this compound Evokes PPARγ-Mediated Neuroprotection against Hypoxia and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.mpg.de [pure.mpg.de]
- 3. This compound | C26H32O4 | CID 24739090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound ≥85% (NMR) | 78916-42-4 [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound (PD017147, DKNIJLWIVUCTHW-CPNJWEJPSA-N) [probes-drugs.org]
- 7. pnas.org [pnas.org]
- 8. mdc-berlin.de [mdc-berlin.de]
- 9. This compound Compromises Hypoxia/Ischemia-induced Activation of Human Microglia in a PPARγ-dependent Manner: Effects on Inflammation, Proliferation Potential, and Mitochondrial Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amorfrutins Relieve Neuropathic Pain through the PPARγ/CCL2 Axis in CCI Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Amorfrutin B: A Technical Guide to its Mechanism of Action as a Selective PPARγ Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amorfrutin B, a natural compound isolated from plants such as Amorpha fruticosa and Glycyrrhiza foetida, has emerged as a promising therapeutic agent due to its potent and selective agonistic activity on Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). As a key regulator of glucose and lipid metabolism, PPARγ is a well-established target for anti-diabetic drugs. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting quantitative data on its binding affinity and activation of PPARγ, detailed experimental protocols for assessing its activity, and visual representations of the relevant signaling pathways and experimental workflows. Unlike full PPARγ agonists of the thiazolidinedione (TZD) class, this compound acts as a Selective PPARγ Modulator (SPPARγM), offering the potential for potent anti-diabetic effects with a reduced risk of adverse side effects such as weight gain and fluid retention.[1][2] This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other SPPARγMs.
Introduction: The Role of PPARγ in Metabolic Disease
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that functions as a ligand-activated transcription factor.[3] Upon activation by endogenous ligands (e.g., fatty acids) or synthetic agonists, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[4] PPARγ is highly expressed in adipose tissue, where it plays a critical role in adipogenesis, lipid storage, and glucose homeostasis.[3] Its activation can improve insulin sensitivity, making it a key target for the treatment of type 2 diabetes.[3]
Full agonists of PPARγ, such as the thiazolidinediones (e.g., rosiglitazone, pioglitazone), have been effective in managing hyperglycemia but are associated with significant side effects.[5][6] This has driven the search for Selective PPARγ Modulators (SPPARγMs) like this compound, which exhibit a distinct mode of interaction with the receptor, leading to a more favorable pharmacological profile.[1]
This compound: A High-Affinity, Selective PPARγ Agonist
This compound distinguishes itself as a potent natural PPARγ agonist with a binding affinity comparable to that of the synthetic TZD, rosiglitazone.[1][6] It demonstrates high selectivity for PPARγ over other PPAR isoforms (PPARα and PPARβ/δ).[2][5]
Quantitative Data on PPARγ Binding and Activation
The following tables summarize the key quantitative parameters defining the interaction of this compound with PPARγ.
Table 1: Binding Affinity of this compound and Reference Compounds for PPAR Isoforms
| Compound | PPARγ Ki (nM) | PPARα Ki (µM) | PPARβ/δ Ki (µM) | Reference |
| This compound | 19 | Micromolar binding | Micromolar binding | [2][6][7] |
| Amorfrutin 1 | 236 | 27 | 27 | [8] |
| Rosiglitazone | ~19 | - | - | [6] |
| Pioglitazone | 584 | - | - | [8] |
Table 2: In Vitro Potency and Efficacy of this compound in Activating PPARγ
| Compound | EC50 (nM) | Maximal Efficacy (% of Rosiglitazone) | Assay Type | Reference |
| This compound | 73 | 25% | Reporter Gene Assay | [7][9] |
| Amorfrutin 1 | 458 | 39% | Reporter Gene Assay | [5] |
These data highlight that while this compound binds to PPARγ with high affinity, it acts as a partial agonist, inducing a submaximal transcriptional response compared to full agonists like rosiglitazone.[5][6] This partial agonism is a key characteristic of SPPARγMs and is believed to contribute to their improved side-effect profile.
Mechanism of Action: Selective PPARγ Modulation
The mechanism through which this compound exerts its selective effects involves a distinct interaction with the PPARγ ligand-binding domain (LBD). Crystal structure analyses have revealed that, typical for partial agonists, Amorfrutins bind to helix H3 and the β-sheet of the PPARγ LBD but do not stabilize helix H12 to the same extent as full agonists.[5] This differential stabilization of the Activation Function 2 (AF-2) region leads to the recruitment of a unique profile of coactivators and corepressors, resulting in a selective modulation of target gene expression.[4]
Downstream Gene Regulation
This compound has been shown to induce the expression of a subset of PPARγ target genes. For instance, in primary human adipocytes, this compound upregulates the expression of genes involved in adipogenesis, such as CCAAT/enhancer-binding protein α and β (CEBPA and CEBPB) and fatty acid-binding protein 4 (FABP4), but to a much lesser extent than rosiglitazone.[10] This suggests a reduced propensity for adipocyte differentiation and lipid accumulation.[3][10] Importantly, this compound treatment can also lead to the upregulation of the insulin-sensitizing adipokine, adiponectin, and the downregulation of pro-inflammatory markers.[6][10]
Signaling Pathway
The following diagram illustrates the signaling pathway of PPARγ activation by this compound.
Experimental Protocols for Assessing this compound Activity
The following sections provide detailed methodologies for key experiments used to characterize the activity of PPARγ agonists like this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound to the PPARγ ligand-binding domain (LBD).[11]
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., terbium-labeled anti-GST antibody) to an acceptor fluorophore (e.g., a fluorescently labeled pan-PPAR ligand) when they are in close proximity.[11] When the test compound (this compound) binds to the PPARγ-LBD, it displaces the fluorescent ligand, leading to a decrease in the FRET signal.[11]
Methodology:
-
Reagents:
-
GST-tagged human PPARγ-LBD
-
Terbium-labeled anti-GST antibody (donor)
-
Fluorescently labeled pan-PPAR ligand (acceptor/tracer)
-
Test compound (this compound) and reference compound (e.g., Rosiglitazone) serially diluted
-
Assay buffer
-
-
Procedure:
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of PPARγ-LBD and the terbium-labeled anti-GST antibody.
-
Add the fluorescently labeled pan-PPAR ligand.
-
Incubate at room temperature for 1-4 hours.
-
Measure the fluorescence emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor) using a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the ratio of acceptor to donor emission.
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate PPARγ and induce the transcription of a reporter gene.[12][13]
Principle: Cells are engineered to express the human PPARγ and a luciferase reporter gene under the control of a PPRE.[13] When an agonist like this compound activates PPARγ, the resulting complex binds to the PPRE and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of PPARγ activation.[12]
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293) in appropriate media.[13]
-
Co-transfect the cells with an expression vector for human PPARγ and a reporter plasmid containing a PPRE-driven luciferase gene. A vector for a constitutively expressed control reporter (e.g., Renilla luciferase) can be included for normalization.
-
-
Compound Treatment:
-
Seed the transfected cells into a 96-well plate.
-
After allowing the cells to attach, treat them with serial dilutions of this compound or a reference agonist for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase substrate.
-
Measure the luminescence using a luminometer. If a dual-luciferase system is used, measure both firefly and Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the PPARγ-driven luciferase activity to the control reporter activity.
-
Calculate the fold induction relative to vehicle-treated cells.
-
Plot the fold induction against the logarithm of the compound concentration to determine the EC50 and maximal efficacy.
-
In Vitro Adipocyte Differentiation Assay
This assay assesses the effect of a compound on the differentiation of preadipocytes into mature adipocytes.
Principle: Preadipocyte cell lines (e.g., 3T3-L1) can be induced to differentiate into adipocytes, which are characterized by the accumulation of lipid droplets. The extent of differentiation can be quantified by staining these lipid droplets with Oil Red O.[14][15]
Methodology:
-
Cell Culture and Induction:
-
Culture 3T3-L1 preadipocytes to confluence in a multi-well plate.
-
Two days post-confluence, induce differentiation by treating the cells with a differentiation medium containing insulin, dexamethasone, and IBMX, along with various concentrations of this compound or a reference compound.
-
After 2-3 days, switch to a maintenance medium containing insulin and the test compound, and continue to culture for several more days, replacing the medium every 2-3 days.
-
-
Oil Red O Staining:
-
After 7-10 days, wash the cells with PBS and fix them with 10% formalin.
-
Wash with water and then with 60% isopropanol.
-
Stain the cells with a working solution of Oil Red O for 10-20 minutes.
-
Wash extensively with water to remove unbound dye.
-
-
Quantification:
-
Visually assess the number of lipid-containing cells under a microscope.
-
For quantitative analysis, elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at ~510 nm using a spectrophotometer.
-
Therapeutic Potential and Future Directions
The unique pharmacological profile of this compound as a potent and selective partial PPARγ agonist makes it an attractive candidate for the treatment of type 2 diabetes and other metabolic disorders.[2][3] Its ability to improve insulin sensitivity and glucose tolerance in animal models, without inducing the weight gain and other side effects associated with full agonists, underscores its therapeutic potential.[1][2]
Future research should focus on:
-
Comprehensive preclinical studies to further evaluate the long-term efficacy and safety of this compound.
-
Pharmacokinetic and pharmacodynamic studies in various animal models.
-
Investigation of the effects of this compound on a wider range of metabolic parameters and inflammatory markers.
-
Clinical trials to assess the therapeutic efficacy of this compound in patients with type 2 diabetes.
References
- 1. Post-Treatment with this compound Evokes PPARγ-Mediated Neuroprotection against Hypoxia and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amorfrutins are potent antidiabetic dietary natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unina.it [iris.unina.it]
- 5. pure.mpg.de [pure.mpg.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. TR-FRET PPAR gamma Competitive Binding Assay Kit, goat | Creative BioMart – Assay Kit [creativebiomart.net]
- 12. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 13. researchgate.net [researchgate.net]
- 14. coriell.org [coriell.org]
- 15. bioscience.co.uk [bioscience.co.uk]
Beyond PPARγ: An In-depth Technical Guide to the Molecular Targets of Amorfrutin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amorfrutin B, a natural product isolated from plants such as Amorpha fruticosa and Glycyrrhiza foetida, has garnered significant attention for its potent insulin-sensitizing and anti-inflammatory properties. While its primary mechanism of action is widely attributed to the selective modulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a comprehensive understanding of its full target profile is crucial for its therapeutic development. This technical guide delves into the known molecular interactions of this compound beyond its primary engagement with PPARγ, providing a detailed overview of its effects on other PPAR isoforms and exploring the current landscape of research into its potential non-PPAR targets.
Confirmed Molecular Targets Beyond PPARγ
While the preponderance of research has focused on this compound's interaction with PPARγ, studies have confirmed its activity, albeit with lower affinity, on other members of the PPAR nuclear receptor family: PPARα and PPARβ/δ.
Peroxisome Proliferator-Activated Receptor α (PPARα) and Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ)
This compound has been shown to bind to and activate PPARα and PPARβ/δ, but with significantly lower affinity compared to PPARγ. This interaction is important as these isoforms play distinct roles in lipid metabolism and inflammation.
Table 1: Quantitative Binding and Activation Data for this compound on PPAR Isoforms
| Target | Ligand | Ki (nmol/l) | EC50 (nmol/l) | Maximal Activation (relative to Rosiglitazone) | Reference |
| PPARγ | This compound | 19 | 73 | 25% | [1] |
| Rosiglitazone | 7 | - | 100% | [1] | |
| PPARα | This compound | 2,624 | 906 | 61% | [1] |
| PPARβ/δ | This compound | 1,782 | 740 | 3% | [1] |
Ki: Inhibition constant, a measure of binding affinity. EC50: Half-maximal effective concentration, a measure of potency.
The data clearly indicates that while this compound is a potent partial agonist of PPARγ, its engagement with PPARα and PPARβ/δ is in the micromolar range, suggesting that physiological effects mediated through these isoforms would require higher concentrations.
Investigated but Unconfirmed Non-PPAR Molecular Targets
To broaden the understanding of this compound's selectivity, studies have investigated its potential interaction with other nuclear receptors. However, these investigations have not identified additional direct molecular targets.
Other Nuclear Receptors
In a series of cellular reporter gene and coactivator recruitment assays, this compound was tested for its ability to activate other nuclear receptors involved in metabolism and xenobiotic sensing. The receptors investigated include:
-
Estrogen Receptors (ERα and ERβ)
-
Liver X Receptor α (LXRα)
-
Constitutive Androstane Receptor (CAR)
-
Pregnane X Receptor (PXR)
The results of these assays were negative, indicating that this compound does not activate these receptors[2]. This provides strong evidence for its selectivity towards the PPAR isoforms.
Downstream Signaling and Indirect Effects
Many of the observed physiological effects of this compound, such as its influence on mitochondrial function and inflammation, are downstream consequences of PPAR activation rather than interactions with distinct molecular targets.
PPAR-Mediated Signaling Pathway
The binding of this compound to PPARs, primarily PPARγ, initiates a cascade of molecular events that modulate gene expression. As a partial agonist, this compound induces a specific conformational change in the PPARγ receptor, leading to the differential recruitment of coactivators and corepressors compared to full agonists like thiazolidinediones (TZDs).
Below is a diagram illustrating the general signaling pathway of this compound through PPARγ.
Experimental Protocols
The identification and characterization of this compound's molecular targets have been achieved through a variety of in vitro and cellular assays.
Competitive TR-FRET Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound to a target receptor.
Methodology:
-
A fusion protein of the human PPAR ligand-binding domain (LBD) is used.
-
A fluorescently labeled PPAR ligand (tracer) is added to the LBD.
-
Increasing concentrations of the test compound (this compound) are added.
-
The test compound competes with the tracer for binding to the LBD.
-
The displacement of the tracer results in a decrease in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
-
The Ki value is calculated from the concentration of the test compound that displaces 50% of the tracer (IC50).
Reporter Gene Assay
This cellular assay is used to measure the functional activation of a nuclear receptor by a ligand.
Methodology:
-
HEK 293H cells are stably transfected with a fusion construct of the PPAR-LBD and the DNA-binding domain of the yeast GAL4 transcription factor.
-
The cells also contain a reporter gene (e.g., luciferase or β-lactamase) under the control of a GAL4 upstream activation sequence.
-
The cells are treated with varying concentrations of the test compound (this compound).
-
Binding of the agonist to the PPAR-LBD activates the transcription of the reporter gene.
-
The level of reporter protein expression is quantified (e.g., by luminescence or fluorescence).
-
The EC50 and maximal activation relative to a full agonist are determined from the dose-response curve.
Below is a workflow diagram for a typical reporter gene assay.
Conclusion
The current body of scientific evidence strongly indicates that the molecular targets of this compound are primarily confined to the Peroxisome Proliferator-Activated Receptor family. It is a potent and selective partial agonist of PPARγ, with significantly weaker interactions with PPARα and PPARβ/δ. Importantly, investigations into its activity on other nuclear receptors, including estrogen receptors, LXRα, CAR, and PXR, have shown no evidence of direct activation. The diverse physiological effects of this compound, including its impact on mitochondrial function and inflammation, are best understood as downstream consequences of its engagement with PPARs. Future research employing broader, unbiased screening approaches could definitively confirm the absence of other direct molecular targets and further solidify the understanding of this compound's mechanism of action, thereby supporting its continued development as a selective PPARγ modulator.
References
In Vitro Bioactivity of Amorfrutin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amorfrutin B, a natural compound isolated from plants such as Amorpha fruticosa and Glycyrrhiza foetida, has emerged as a molecule of significant interest in drug discovery. Its diverse bioactivities, primarily revolving around its potent and selective modulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), have positioned it as a promising candidate for the development of novel therapeutics for metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the in vitro bioactivity screening of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Core Bioactivity: PPARγ Agonism
This compound is a potent and selective partial agonist of PPARγ, a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.
Quantitative Data: PPARγ Binding and Activation
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| Binding Affinity (Kd) | 19 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Human PPARγ | [1] |
| Half-maximal Effective Concentration (EC50) | 73 nM | Reporter Gene Assay | HEK 293H | [2] |
| Transcriptional Activation (relative to Rosiglitazone) | 20% | Reporter Gene Assay | HEK 293H | [1][3] |
| NCoR Corepressor Dissociation (IC50) | 60 nM | Cofactor Recruitment Assay | In vitro | [4] |
Experimental Protocols
This assay quantitatively determines the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).
-
Reagents: Terbium-labeled anti-GST antibody, GST-tagged PPARγ-LBD, fluorescently labeled PPARγ ligand (e.g., BODIPY-TMR-Rosiglitazone).
-
Procedure:
-
Incubate the GST-PPARγ-LBD with the terbium-labeled anti-GST antibody.
-
Add the fluorescently labeled PPARγ ligand and varying concentrations of this compound.
-
Incubate to allow for competitive binding.
-
Measure the FRET signal using a suitable plate reader (excitation at ~340 nm, emission at ~495 nm and ~620 nm).
-
-
Data Analysis: The decrease in the FRET signal with increasing concentrations of this compound is used to calculate the dissociation constant (Kd).
This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARγ.
-
Cell Line: A stable cell line co-transfected with a PPARγ expression vector and a reporter vector containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase). HEK 293H cells are commonly used.[1]
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of this compound or a reference agonist (e.g., Rosiglitazone) for 18-24 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
-
Data Analysis: The dose-response curve is used to determine the EC50 value and the maximal activation relative to the reference agonist.
Signaling Pathway
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties, primarily through its activation of PPARγ and potential modulation of other inflammatory pathways like NF-κB.
Quantitative Data: Anti-inflammatory Effects
| Effect | Cell Line/System | Observation | Reference |
| TNF-α Expression | Human Microglia | Downregulated | [5] |
| IL-1β Expression | Human Microglia | Downregulated | [5] |
| IL-10 Expression | Human Microglia | Upregulated | [5] |
A related compound, Amorfrutin A, has been shown to inhibit NF-κB activation, suggesting a likely mechanism for the anti-inflammatory effects of this compound.[6]
Experimental Protocols
This assay measures the concentration of specific cytokines released into the cell culture medium following treatment with this compound.
-
Cell Culture: Culture appropriate cells (e.g., macrophages like RAW 264.7 or human microglia) and seed in a 24-well plate.
-
Stimulation and Treatment:
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).
-
Incubate for a specified period (e.g., 24 hours).
-
-
ELISA:
-
Collect the cell culture supernatant.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6) according to the manufacturer's protocol.
-
-
Data Analysis: Quantify the cytokine concentrations and calculate the percentage of inhibition by this compound.
This assay determines the effect of this compound on the activity of the NF-κB transcription factor.
-
Cell Line: Use a cell line stably transfected with an NF-κB responsive luciferase reporter construct.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Pre-treat with this compound for 1 hour.
-
Stimulate with an NF-κB activator (e.g., TNF-α).
-
After incubation (e.g., 6-8 hours), lyse the cells and measure luciferase activity.
-
-
Data Analysis: Determine the dose-dependent inhibition of NF-κB activity by this compound.
Signaling Pathway
Anti-Cancer Activity
Preliminary studies suggest that this compound possesses anti-proliferative and pro-apoptotic effects in certain cancer cell lines.
Quantitative Data: Anti-proliferative Effects
Specific IC50 values for this compound against various cancer cell lines are not yet widely published. However, related amorfrutins have shown activity. For example, Amorfrutin C exhibits IC50 values ranging from 8 to 16 μM in colorectal, prostate, and breast cancer cell lines.
Experimental Protocols
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Culture: Seed cancer cells (e.g., MCF-7, PC-3, HT-29) in a 96-well plate and allow them to attach.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at ~570 nm. The IC50 value, the concentration that inhibits cell growth by 50%, can be calculated from the dose-response curve.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with this compound at various concentrations for a specified time.
-
Staining:
-
Harvest the cells (including floating cells).
-
Wash with PBS and resuspend in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cancer cells with this compound.
-
Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining:
-
Wash the fixed cells with PBS.
-
Treat with RNase A to remove RNA.
-
Stain the cellular DNA with Propidium Iodide.
-
-
Flow Cytometry: Analyze the DNA content of the cells.
-
Data Analysis: Generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
Antimicrobial Activity
To date, there is a notable lack of publicly available data on the antimicrobial activity of this compound. While some studies have investigated other compounds from the Amorpha fruticosa plant for antimicrobial properties, specific screening of this compound against a panel of bacteria and fungi has not been reported in the reviewed literature.
Recommended Experimental Protocol
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganisms: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism.
-
Data Analysis: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.
Conclusion
This compound demonstrates a compelling profile of in vitro bioactivities, most notably as a potent and selective PPARγ agonist with significant anti-inflammatory and potential anti-cancer properties. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this promising natural product. Future research should focus on elucidating the precise mechanisms underlying its anti-inflammatory and anti-cancer effects and exploring its currently unknown antimicrobial activity.
References
- 1. A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Compromises Hypoxia/Ischemia-induced Activation of Human Microglia in a PPARγ-dependent Manner: Effects on Inflammation, Proliferation Potential, and Mitochondrial Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. explorationpub.com [explorationpub.com]
- 6. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile and Metabolic Fate of Amorfrutin B: A Technical Overview for Drug Development Professionals
An In-depth Guide for Researchers and Scientists
Amorfrutin B, a natural phenolic compound isolated from plants such as Amorpha fruticosa and Glycyrrhiza foetida, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the context of metabolic diseases. As a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator, its efficacy is intrinsically linked to its pharmacokinetic properties and metabolic stability. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolic disposition of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Pharmacokinetic Profile of this compound in a Murine Model
In vivo studies in male C57BL/6 mice have provided initial insights into the pharmacokinetic behavior of this compound following oral administration. The compound is readily absorbed, reaching peak plasma concentrations relatively quickly, and is eliminated from the systemic circulation with a half-life of approximately two hours.
Table 1: Pharmacokinetic Parameters of this compound in Male C57BL/6 Mice
| Parameter | Value | Units |
| Dose | 100 | mg/kg (oral) |
| Cmax | 30.4[1] | mg/L |
| t1/2 | ~2[1] | hours |
| Mean Concentration (24h) | 3.7[1] | mg/L |
Cmax: Maximum plasma concentration; t1/2: Elimination half-life. Data extracted from a study by Weidner et al. (2013).[1]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are methodologies central to the pharmacokinetic and metabolic assessment of compounds like this compound.
In Vivo Pharmacokinetic Study Protocol
A representative experimental design for determining the pharmacokinetic profile of this compound in a murine model is as follows:
-
Animal Model: Male C57BL/6 mice, typically 8-12 weeks old, are used. Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and provided with ad libitum access to food and water.
-
Compound Administration: this compound is formulated in a suitable vehicle (e.g., a mixture of polyethylene glycol, ethanol, and water) for oral gavage. A single dose, for instance, 100 mg/kg, is administered to each mouse.[1]
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically drawn from the retro-orbital sinus or tail vein into heparinized tubes.
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of this compound are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.
In Vitro Metabolic Stability Assay Protocol
While specific data for this compound is not currently available in the public domain, a general protocol for assessing its metabolic stability using mouse liver microsomes is outlined below. This assay is a standard preclinical screen to predict the hepatic clearance of a compound.
-
Incubation Mixture: The reaction mixture contains mouse liver microsomes, the test compound (this compound), and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Visualizing Experimental Workflows and Pathways
To facilitate a clearer understanding of the processes involved in pharmacokinetic and metabolic studies, the following diagrams, generated using Graphviz, illustrate key workflows.
Metabolic Pathways and Cytochrome P450 Involvement
The metabolism of xenobiotics like this compound is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver. While specific metabolites of this compound have not been reported in the reviewed literature, the general metabolic pathway for phenolic compounds often involves hydroxylation and subsequent conjugation reactions (Phase I and Phase II metabolism).
To identify the specific CYP isoforms responsible for this compound metabolism, a reaction phenotyping study would be necessary. This typically involves incubating the compound with a panel of recombinant human CYP enzymes and monitoring its depletion.
Future Directions and Conclusion
The currently available data provides a foundational understanding of the pharmacokinetic profile of this compound. However, to advance its development as a potential therapeutic agent, further in-depth studies are imperative. Specifically, a comprehensive investigation into its metabolic stability in human liver microsomes, identification of its metabolites, and characterization of the specific CYP450 enzymes involved in its biotransformation are critical next steps. This information will be invaluable for predicting its pharmacokinetic properties in humans, assessing potential drug-drug interactions, and establishing a safe and effective dosing regimen.
References
Amorfrutin B: A Toxicological and Safety Profile Assessment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Amorfrutin B, a natural compound isolated from plants such as Amorpha fruticosa and Glycyrrhiza foetida, has garnered significant interest for its potent antidiabetic and anti-inflammatory properties.[1][2][3][4] As a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator (SPPARγM), it offers a promising therapeutic avenue, potentially circumventing the adverse side effects associated with full PPARγ agonists like thiazolidinediones.[4][5][6] This document provides a comprehensive assessment of the current toxicological and safety data available for this compound, intended to guide further research and development. The compiled data from in vitro and in vivo studies suggest a favorable safety profile, characterized by a lack of genotoxicity, no induction of weight gain or fluid retention, and potential liver-protective effects.[1][4][7]
In Vitro Toxicology
Cytotoxicity
This compound has demonstrated a variable cytotoxic profile depending on the cell type and concentration. In mouse neocortical cells, a clear cytotoxic threshold was observed, with no significant lactate dehydrogenase (LDH) release at concentrations up to 5 µM. However, a concentration of 10 µM was found to be cytotoxic.[5] This suggests a favorable therapeutic window for its neuroprotective effects, which are observed at non-toxic concentrations.[5] Further studies are required to establish a comprehensive cytotoxicity profile across a broader range of human cell lines.
| Cell Line | Assay Type | Concentration | Result | Reference |
| Mouse Neocortical Cells | LDH Release | 0.1 - 5 µM | No cytotoxicity | [5] |
| Mouse Neocortical Cells | LDH Release | 10 µM | Cytotoxic | [5] |
Genotoxicity
The genotoxic potential of amorfrutins has been investigated using the in vitro micronucleus assay. A study on Amorfrutin 1, a closely related analogue, at physiologically relevant doses, showed no evidence of genotoxicity.[1] The micronucleus test is a robust method for detecting both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[8][9] The negative result in this assay is a strong indicator of the genomic safety of the amorfrutin class of compounds.
| Compound | Assay Type | Cell Type | Metabolic Activation (S9) | Result | Reference |
| Amorfrutin 1 | In vitro Micronucleus Assay | Not Specified | With and Without | No genotoxicity | [1] |
In Vivo Safety and Toxicology
Animal studies, primarily in mouse models of metabolic disease, have consistently demonstrated a favorable safety profile for amorfrutins, particularly in comparison to conventional thiazolidinedione (TZD) drugs.
Acute Toxicity
To date, no studies reporting the median lethal dose (LD50) of purified this compound have been identified. However, an acute oral toxicity study was conducted on a purified extract of Amorpha fruticosa (EAF) in mice. This extract was characterized as "slightly toxic," with an oral LD50 of 2121 mg/kg body weight. It is important to note that this value pertains to the extract and not to purified this compound.
Preclinical Safety Studies
Multiple studies in diet-induced obese and diabetic mouse models have reported a lack of significant adverse effects following treatment with amorfrutins.
| Study Population | Compound | Dosage | Duration | Key Safety Findings | Reference |
| Diet-induced obese C57BL/6 mice | Amorfrutin 1 | 100 mg/kg/day | 23 days | No adverse effects reported based on a panel of ADMET studies. Reduced plasma ALT levels, suggesting no hepatotoxicity. | [1] |
| Insulin-resistant high-fat-diet-fed C57BL/6 mice | This compound | 100 mg/kg/day | 27 days | No induction of weight gain, adverse effects on osteoblastogenesis, or fluid retention. Showed liver-protecting properties. | [4] |
Mechanism of Action and Associated Signaling Pathways
The primary mechanism of action of this compound is its function as a selective PPARγ modulator.[1][5][6][10] It binds to the PPARγ ligand-binding domain, acting as a partial agonist.[6][10] This selective activation leads to a distinct gene expression profile compared to full PPARγ agonists, which is believed to underlie its improved safety profile.[1]
Upon binding, this compound induces a conformational change in the PPARγ receptor, leading to the recruitment of co-activators and dismissal of co-repressors. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Key downstream effects include:
-
In Adipocytes: Regulation of genes involved in adipogenesis and lipid metabolism, such as ANGPTL4, without affecting leptin (LEP) transcription. It also reduces the expression of pro-inflammatory genes like ANGPTL2 and RARRES2.[11]
-
In Neurons: The neuroprotective effects are mediated via PPARγ, promoting mitochondrial integrity and reducing reactive oxygen species (ROS) and subsequent oxidative DNA damage.[5]
-
Anti-inflammatory Effects: this compound has been shown to decrease the expression of inflammatory mediators.[3]
Figure 1: Simplified signaling pathway of this compound via PPARγ modulation.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key toxicological assays relevant to the assessment of this compound. These are generalized protocols and may be adapted based on specific cell types and experimental conditions.
In Vitro Cytotoxicity Assessment: LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and culture for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) and appropriate vehicle controls. Include wells for 'spontaneous release' (vehicle-treated cells) and 'maximum release' (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for a specified duration (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture, containing substrate and cofactor, to each well.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Determine the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Figure 2: Experimental workflow for the LDH cytotoxicity assay.
In Vitro Genotoxicity Assessment: Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.
Protocol:
-
Cell Culture: Culture appropriate cells (e.g., human peripheral blood lymphocytes or a suitable cell line like L5178Y) to a sufficient density.
-
Compound Exposure: Treat the cells with at least three concentrations of this compound, a negative (vehicle) control, and a positive control. The assay should be performed with and without an exogenous metabolic activation system (S9 mix).
-
Incubation: The exposure period is typically 3-6 hours in the presence of S9 and for a longer period (e.g., 1.5-2 normal cell cycles) in the absence of S9.
-
Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.
-
Cell Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix, and drop them onto microscope slides. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.
-
Analysis: A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells.
Conclusion and Future Directions
The available toxicological data for this compound indicate a promising safety profile, particularly its lack of adverse effects commonly associated with other PPARγ agonists. Its non-genotoxic nature and defined in vitro cytotoxic threshold provide a solid foundation for further preclinical development.
However, to construct a complete regulatory safety profile, several data gaps need to be addressed:
-
Comprehensive Cytotoxicity Screening: Determination of IC50 values across a panel of human cancer and non-cancer cell lines.
-
Detailed ADME Studies: Elucidation of the pharmacokinetic profile and metabolic fate of this compound in preclinical models.
-
Acute Toxicity of Purified Compound: An LD50 study on pure this compound is required to establish its acute toxicity profile.
-
Repeated-Dose Toxicity Studies: Sub-chronic and chronic toxicity studies in relevant animal models are necessary to assess the effects of long-term exposure.
Addressing these areas will be crucial for the translation of this compound from a promising preclinical candidate to a potential therapeutic agent for metabolic and inflammatory diseases.
References
- 1. Amorfrutins are potent antidiabetic dietary natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amorfrutins are potent antidiabetic dietary natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Post-Treatment with this compound Evokes PPARγ-Mediated Neuroprotection against Hypoxia and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound is an efficient natural peroxisome proliferator-activated receptor gamma (PPARgamma) agonist with potent glucose-lowering properties :: MPG.PuRe [pure.mpg.de]
- 8. researchgate.net [researchgate.net]
- 9. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.mpg.de [pure.mpg.de]
- 11. researchgate.net [researchgate.net]
The Molecular Cascades of Amorfrutin B: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Amorfrutin B, a natural compound isolated from plants such as Amorpha fruticosa and Glycyrrhiza foetida, has emerged as a significant subject of interest in biomedical research.[1] Classified as a selective peroxisome proliferator-activated receptor-gamma (SPPARγM) modulator, this compound exhibits a range of therapeutic potentials, including anti-diabetic, anti-inflammatory, neuroprotective, and anti-cancer properties.[2][3][4] This technical guide provides an in-depth exploration of the downstream signaling pathways affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions.
Core Mechanism of Action: Selective PPARγ Modulation
This compound's primary molecular target is the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism, as well as inflammation.[5][6] Unlike full agonists of PPARγ, such as thiazolidinediones (TZDs), this compound acts as a partial agonist.[6] This selective modulation is crucial as it appears to confer many of the therapeutic benefits of PPARγ activation while avoiding the adverse side effects associated with full agonists, such as weight gain and fluid retention.[2][5] this compound has demonstrated a high binding affinity for PPARγ, comparable to the synthetic drug rosiglitazone.[6]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data from various studies, illustrating the potent and selective effects of this compound on its molecular targets and downstream effectors.
Table 1: Binding Affinities and Transcriptional Activation of Amorfrutins
| Compound | PPARγ Binding Affinity (Ki, nM) | PPARα Binding Affinity (Ki, μM) | PPARβ/δ Binding Affinity (Ki, μM) | Relative Transcriptional Activation vs. Rosiglitazone (%) |
| This compound | 19 | >1 | >1 | 20 |
| Amorfrutin 1 | 236 | 27 | 27 | 39 |
| Amorfrutin 2 | 354 | - | - | 30 |
| Rosiglitazone | ~20-40 | - | - | 100 |
| Pioglitazone | 584 | - | - | - |
Data compiled from multiple sources.[5][6]
Table 2: Effects of this compound on Gene Expression and Cellular Viability
| Experimental Condition | Target Gene/Parameter | Treatment | Fold Change/Effect | Reference |
| Hypoxia (in vitro) | Pparg mRNA | This compound (5 µM) | 1.84-fold increase | [7] |
| Hypoxia (in vitro) | Adipoq mRNA | This compound (5 µM) | No significant change | [7] |
| Hypoxia (in vitro) | Hif1a mRNA | This compound (5 µM) | 23% decrease | [7] |
| Hypoxia (in vitro) | Pgc1a mRNA | This compound (5 µM) | 28% decrease | [7] |
| Ischemia (in vitro) | Pparg mRNA | This compound (5 µM) | 28% decrease vs. ischemia group | [7] |
| Hypoxia (in vitro) | Neuronal Cell Viability | This compound (5 µM) | 9% increase | [7] |
| Ischemia (in vitro) | Neuronal Cell Viability | This compound (5 µM) | 15% increase | [7] |
Key Downstream Signaling Pathways Modulated by this compound
This compound's interaction with PPARγ initiates a cascade of downstream signaling events that underpin its diverse physiological effects.
PPARγ-Mediated Gene Regulation in Metabolism and Neuroprotection
Upon binding to this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in glucose and lipid metabolism. For instance, in diet-induced obese mice, amorfrutin treatment has been shown to improve insulin resistance and lipid profiles.[5]
In the context of neuroprotection, this compound has been demonstrated to protect neurons from hypoxia- and ischemia-induced degeneration.[7] This neuroprotective effect is linked to the promotion of mitochondrial integrity and the inhibition of reactive oxygen species (ROS) activity.[7] Interestingly, the effects of this compound on PPARγ and its target genes can be context-dependent, varying between hypoxic and ischemic conditions.[7]
PPARγ Signaling in Metabolism and Neuroprotection.
Anti-Inflammatory Signaling Pathways
A significant aspect of this compound's activity is its potent anti-inflammatory effects. These are mediated through several interconnected pathways.
a) Inhibition of the NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Activated PPARγ can interfere with NF-κB signaling, leading to a reduction in the expression of pro-inflammatory genes.[1] This transrepression mechanism is a key contributor to the anti-inflammatory properties of this compound.
b) Downregulation of Pro-Inflammatory Cytokines and Chemokines: this compound treatment has been shown to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6.[3] Furthermore, it inhibits the chemokine CCL2 and its receptor CCR2, which are crucial mediators in neuropathic pain and inflammation.[3] This effect is reversed by the PPARγ antagonist GW9662, confirming the PPARγ-dependency of this pathway.[3]
Anti-Inflammatory Pathways of this compound.
Anti-Cancer Signaling Pathways
Emerging evidence suggests that this compound possesses anti-cancer properties, primarily through the inhibition of the JAK/STAT signaling pathway.
a) Inhibition of STAT3 Activation: Amorfrutin A, a closely related compound, has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[4] This is achieved by blocking the phosphorylation and nuclear translocation of STAT3 induced by TNF-α.[4] The study also indicated an inhibition of the upstream kinases Janus-activated kinase 1 (JAK1), JAK2, and Src.[4]
b) Induction of Cell Cycle Arrest: The inhibition of STAT3 signaling by Amorfrutin A leads to an increased expression of tumor suppressor proteins p53, p21, and p27.[4] This, in turn, induces cell cycle arrest in the G1 phase and a decrease in the levels of various oncogene products.[4] In vivo studies have confirmed that this leads to a reduction in tumor growth.[4]
Anti-Cancer Signaling via STAT3 Inhibition.
Experimental Protocols: Methodologies for Key Experiments
The findings described in this guide are supported by a variety of experimental techniques. Below are detailed methodologies for key experiments cited.
PPARγ Antagonist Assay
To confirm the involvement of PPARγ in the observed effects of this compound, a PPARγ antagonist such as GW9662 is often used.
-
Cell Culture: Primary neuronal cultures or relevant cell lines are seeded in appropriate culture vessels.
-
Treatment: Cells are pre-treated with the PPARγ antagonist (e.g., GW9662, 1 µM) for a specified period (e.g., 1 hour) before the addition of this compound.
-
Experimental Condition: The cells are then subjected to the experimental condition (e.g., hypoxia, ischemia, or stimulation with an inflammatory agent).
-
Assay: The endpoint of interest (e.g., cell viability, cytokine levels, gene expression) is measured.
-
Analysis: The results from the co-treatment group (this compound + GW9662) are compared to those from the group treated with this compound alone. A reversal of the this compound effect by the antagonist indicates a PPARγ-dependent mechanism.
Gene Expression Analysis (qPCR)
Quantitative real-time polymerase chain reaction (qPCR) is used to measure changes in mRNA levels of target genes.
-
RNA Extraction: Total RNA is isolated from treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The cycle threshold (Ct) values are determined, and the relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., Hprt) used for normalization.
Cell Viability Assay (MTT)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with this compound under the desired experimental conditions.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated (e.g., at 37°C for 1-4 hours) to allow for the reduction of MTT by mitochondrial enzymes in viable cells to form formazan crystals.
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., STAT3, p-STAT3), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.
General Experimental Workflow.
Conclusion and Future Directions
This compound represents a promising natural compound with a multifaceted mechanism of action centered on the selective modulation of PPARγ. Its ability to influence metabolic, inflammatory, and oncogenic signaling pathways highlights its therapeutic potential for a range of complex diseases, including metabolic syndrome, neurodegenerative disorders, inflammatory conditions, and cancer. The selective nature of its interaction with PPARγ may offer a superior safety profile compared to existing full agonists.
Future research should focus on further elucidating the precise molecular interactions of this compound with the PPARγ receptor and identifying additional downstream targets and off-target effects. Comprehensive preclinical and clinical studies are warranted to fully evaluate the efficacy and safety of this compound as a novel therapeutic agent. The detailed understanding of its downstream signaling pathways, as outlined in this guide, will be instrumental in designing these future investigations and unlocking the full therapeutic potential of this remarkable natural product.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. This compound is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amorfrutins Relieve Neuropathic Pain through the PPARγ/CCL2 Axis in CCI Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amorfrutin A inhibits TNF-α induced JAK/STAT signaling, cell survival and proliferation of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pure.mpg.de [pure.mpg.de]
- 7. Post-Treatment with this compound Evokes PPARγ-Mediated Neuroprotection against Hypoxia and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Amorfrutin B: A Technical Guide to Cellular Uptake and Subcellular Distribution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the established and theoretical framework for understanding the cellular uptake and subcellular distribution of Amorfrutin B, a potent natural selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator. While direct quantitative studies on this compound's cellular transport are not extensively published, this document outlines the standard experimental protocols and data presentation formats that are industry standards for such investigations.
Introduction to this compound and its Cellular Target
This compound is a natural product identified as a high-affinity partial agonist for PPARγ, a nuclear receptor that is a key regulator of lipid and glucose metabolism.[1][2] With a dissociation constant (Kd) of 19 nM for human PPARγ, its affinity is comparable to the synthetic antidiabetic drug rosiglitazone.[1][2] As a selective PPARγ modulator (SPPARγM), this compound's therapeutic potential lies in its ability to improve insulin sensitivity and dyslipidemia without the adverse side effects associated with full PPARγ agonists.[3][4]
The primary site of action for this compound is the cell nucleus. PPARγ, when activated by a ligand like this compound, forms a heterodimer with the retinoid X receptor (RXR).[5][6] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[6] This nuclear localization of its target necessitates that this compound must be cell-permeable, capable of crossing both the plasma membrane and the nuclear envelope to exert its biological effects. Evidence suggests that this compound can cross the blood-brain barrier and accumulate in brain tissue, further supporting its ability to traverse cellular membranes.[5]
Cellular Uptake and Permeability
The entry of this compound into a cell is the first critical step in its mechanism of action. The process by which a compound crosses the cell membrane can occur via passive diffusion, facilitated diffusion, or active transport. For a small molecule like this compound, these mechanisms are typically investigated using in vitro models of intestinal absorption, such as the Caco-2 permeability assay.
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro method for predicting human intestinal drug absorption.[7][8][9]
Objective: To determine the rate of transport of this compound across a polarized monolayer of human intestinal epithelial Caco-2 cells.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in a transwell plate and cultured for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.[7][10]
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[10]
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A→B) Transport: A known concentration of this compound is added to the apical (upper) chamber, which represents the intestinal lumen. At specified time intervals, samples are taken from the basolateral (lower) chamber, representing the bloodstream.
-
Basolateral to Apical (B→A) Transport: A known concentration of this compound is added to the basolateral chamber, and samples are collected from the apical chamber over time. This helps to determine if the compound is subject to active efflux.[7]
-
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Data Calculation: The apparent permeability coefficient (Papp), a measure of the permeability rate, is calculated for both A→B and B→A directions using the following formula:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of appearance of the substance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the substance in the donor chamber.
The efflux ratio (ER) is then calculated as: ER = Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests that the compound is actively transported out of the cell by efflux pumps like P-glycoprotein.[7]
-
Expected Data Presentation
The quantitative data from Caco-2 permeability assays for this compound would be summarized as shown in Table 1.
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| This compound | A → B | [Expected Value] | [Expected Value] | [Expected Classification] |
| B → A | [Expected Value] | |||
| Propranolol | A → B | >10 | <2 | High |
| (High Perm. Control) | ||||
| Atenolol | A → B | <1 | <2 | Low |
| (Low Perm. Control) |
Table 1: Hypothetical Data Summary for this compound Caco-2 Permeability Assay.
Experimental Workflow Diagram
Subcellular Distribution
Following cellular uptake, understanding the distribution of this compound within the various subcellular compartments is crucial, especially to confirm its accumulation in the nucleus where its target, PPARγ, resides.
Experimental Protocol: Subcellular Fractionation and Quantification
This protocol involves the physical separation of cellular organelles followed by the quantification of the compound of interest in each fraction.
Objective: To determine the concentration of this compound in the nuclear, cytoplasmic, and mitochondrial fractions of target cells.
Methodology:
-
Cell Treatment: Culture target cells (e.g., adipocytes, hepatocytes) and treat them with a known concentration of this compound for a specified time.
-
Cell Lysis: Harvest the cells and gently lyse the plasma membrane using a hypotonic buffer containing a mild non-ionic detergent (e.g., NP-40). This step is designed to release the cytoplasmic contents while keeping the nuclei intact.[2]
-
Differential Centrifugation:
-
Nuclear Fraction: Centrifuge the cell lysate at a low speed (e.g., 700-1000 x g). The resulting pellet contains the nuclei.[3][4]
-
Mitochondrial Fraction: Transfer the supernatant (containing cytoplasm and other organelles) to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g). The pellet from this step will contain the mitochondria.[3]
-
Cytoplasmic (Soluble) Fraction: The supernatant from the previous step is considered the soluble cytoplasmic fraction.
-
-
Fraction Purity Assessment: The purity of each fraction should be confirmed by Western blotting using antibodies against specific organelle marker proteins (e.g., Histone H3 for the nucleus, Cytochrome C for mitochondria, and GAPDH for the cytoplasm).[11]
-
Compound Extraction and Quantification: Extract this compound from each fraction using an appropriate organic solvent. Quantify the amount of this compound in each extract using LC-MS/MS.[12]
-
Data Normalization: The amount of this compound in each fraction is normalized to the total protein content of that fraction.
Expected Data Presentation
The results from a subcellular distribution study would be presented in a table summarizing the concentration or amount of this compound in each cellular compartment.
| Cellular Fraction | Marker Protein | This compound (ng/mg protein) | % of Total Intracellular |
| Whole Cell Lysate | - | [Expected Value] | 100% |
| Cytoplasmic | GAPDH | [Expected Value] | [Expected Value] |
| Nuclear | Histone H3 | [Expected Value] | [Expected Value] |
| Mitochondrial | Cytochrome C | [Expected Value] | [Expected Value] |
Table 2: Hypothetical Subcellular Distribution of this compound.
Subcellular Fractionation Workflow Diagram
Signaling Pathway of this compound
The biological effects of this compound are initiated by its binding to PPARγ in the nucleus. The subsequent signaling cascade leads to the altered expression of genes involved in metabolic regulation.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. researchgate.net [researchgate.net]
- 3. Subcellular fractionation protocol [abcam.com]
- 4. Subcellular Fractionation [labome.com]
- 5. Uptake, Distribution and Diffusivity of Reactive Fluorophores in Cells: Implications Toward Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subcellular Fractionation | Springer Nature Experiments [experiments.springernature.com]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Transcriptomic Blueprint of Amorfrutin B: A Technical Guide to its Gene Expression Signature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amorfrutin B, a natural compound isolated from plants of the Amorpha and Glycyrrhiza genera, has emerged as a promising selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator.[1][2] Unlike full PPARγ agonists, which can have undesirable side effects, this compound exhibits a more nuanced mechanism of action, leading to selective gene expression changes. This selectivity has positioned it as a compelling candidate for the development of novel therapeutics for metabolic and inflammatory diseases.[3][4] This technical guide provides an in-depth overview of the gene expression profiling of cells following treatment with this compound, offering a valuable resource for researchers in drug discovery and development. We will delve into the quantitative changes in gene expression, detail the experimental protocols for such analyses, and visualize the key signaling pathways modulated by this compound.
Data Presentation: Quantitative Gene Expression Analysis
The following tables summarize the dose-dependent effects of this compound on gene expression in different cell types and experimental conditions. The data has been compiled from multiple studies to provide a comprehensive overview.
Table 1: Gene Expression Changes in Primary Human Adipocytes after this compound Treatment (24h)
| Gene Symbol | Gene Name | Function | Fold Change (vs. Control) | p-value | Reference |
| Upregulated Genes | |||||
| CEBPA | CCAAT/enhancer-binding protein alpha | Adipogenesis | Moderately Increased | <0.05 | [1] |
| CEBPB | CCAAT/enhancer-binding protein beta | Adipogenesis | Moderately Increased | <0.05 | [1] |
| FABP4 | Fatty acid-binding protein 4 | Fatty acid uptake | Increased | <0.05 | [1] |
| ANGPTL4 | Angiopoietin-like 4 | Lipid metabolism | Increased | <0.05 | [1] |
| Downregulated Genes | |||||
| HSD11B1 | 11-beta-hydroxysteroid dehydrogenase type 1 | Cortisol metabolism | Reduced | <0.05 | [1] |
| ANGPTL2 | Angiopoietin-like 2 | Inflammation | Reduced | <0.05 | [1] |
| RARRES2 | Retinoic acid receptor responder 2 | Inflammation | Reduced | <0.05 | [1] |
| CFD | Complement factor D (adipsin) | Inflammation | Reduced | <0.05 | [1] |
Table 2: Gene Expression Changes in Primary Neocortical Cells under Hypoxia (6h) and this compound (5µM) Post-Treatment (18h)
| Gene Symbol | Gene Name | Function | Fold Change (vs. Hypoxia) | p-value | Reference |
| Upregulated Genes | |||||
| Pparg | Peroxisome proliferator-activated receptor gamma | Nuclear receptor | 1.84 | <0.05 | [2] |
| Downregulated Genes | |||||
| Hif1a | Hypoxia-inducible factor 1-alpha | Hypoxia response | 0.97 | <0.05 | [2] |
| Pgc1a | Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha | Mitochondrial biogenesis | 0.72 | <0.05 | [2] |
Table 3: Gene Expression Changes in Primary Neocortical Cells under Ischemia (6h) and this compound (5µM) Post-Treatment (18h)
| Gene Symbol | Gene Name | Function | Fold Change (vs. Ischemia) | p-value | Reference |
| Downregulated Genes | |||||
| Pparg | Peroxisome proliferator-activated receptor gamma | Nuclear receptor | 0.72 | <0.05 | [2] |
Table 4: Gene Expression Changes in Human Microglia under Hypoxia/Ischemia and this compound Post-Treatment
| Gene Symbol | Gene Name | Function | Change in Expression | p-value | Reference |
| Upregulated Genes | |||||
| IL10 | Interleukin-10 | Anti-inflammatory cytokine | Upregulated | <0.05 | [5] |
| PPARG | Peroxisome proliferator-activated receptor gamma | Nuclear receptor | Increased mRNA and protein | <0.05 | [5] |
| PGC1A | Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha | Mitochondrial biogenesis | Increased mRNA and protein | <0.05 | [5] |
| Downregulated Genes | |||||
| IL1B | Interleukin-1 beta | Pro-inflammatory cytokine | Downregulated | <0.05 | [5] |
| TNFA | Tumor necrosis factor-alpha | Pro-inflammatory cytokine | Downregulated | <0.05 | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in generating the gene expression data presented above.
Primary Human Adipocyte Culture and Treatment
-
Cell Isolation and Culture:
-
Subcutaneous adipose tissue is obtained from healthy donors with informed consent.
-
The tissue is minced and digested with collagenase type I (1 mg/mL) in Krebs-Ringer-bicarbonate-HEPES (KRBH) buffer containing 1% bovine serum albumin (BSA) for 60 minutes at 37°C with gentle shaking.
-
The digested tissue is filtered through a 250 µm nylon mesh to remove undigested material.
-
The cell suspension is centrifuged at 200 x g for 10 minutes to separate the mature adipocytes (floating layer) from the stromal vascular fraction (pellet).
-
Mature adipocytes are washed three times with pre-warmed KRBH buffer.
-
Cells are seeded in collagen-coated culture plates and maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 33 µM biotin and 17 µM pantothenate.
-
-
This compound Treatment:
-
After reaching confluency and differentiation, adipocytes are serum-starved for 4 hours.
-
This compound, dissolved in DMSO, is added to the culture medium at the desired final concentration (e.g., 10 µM). A vehicle control (DMSO) is run in parallel.
-
Cells are incubated for 24 hours at 37°C and 5% CO2.
-
Primary Neocortical Cell Culture and Hypoxia/Ischemia Induction
-
Cell Culture:
-
Primary neocortical neurons are prepared from embryonic day 15-17 mouse embryos.
-
Cortices are dissected, dissociated, and plated on poly-L-lysine-coated plates.
-
Cells are cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
-
Hypoxia and Ischemia Models:
-
Hypoxia: For the hypoxia model, cultured neurons are placed in a hypoxic chamber with a controlled atmosphere of 1% O2, 5% CO2, and 94% N2 for 6 hours.
-
Ischemia: For the in vitro ischemia model, cells are subjected to oxygen-glucose deprivation (OGD). The culture medium is replaced with a glucose-free medium, and the cells are placed in the hypoxic chamber for 6 hours.
-
-
This compound Post-Treatment:
-
Following the 6-hour hypoxia or ischemia period, the medium is replaced with fresh, oxygenated, and glucose-containing culture medium.
-
This compound (5 µM) is added to the medium, and the cells are incubated for a reoxygenation period of 18 hours.
-
RNA Isolation and Quantitative Real-Time PCR (qPCR)
-
RNA Extraction:
-
Total RNA is extracted from the treated and control cells using a TRIzol-based method or a commercial RNA isolation kit according to the manufacturer's instructions.
-
RNA concentration and purity are determined using a spectrophotometer (e.g., NanoDrop), and RNA integrity is assessed using an Agilent Bioanalyzer or equivalent.
-
-
cDNA Synthesis:
-
First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript II) and oligo(dT) or random hexamer primers.
-
-
qPCR:
-
qPCR is performed using a SYBR Green-based detection method on a real-time PCR system.
-
The reaction mixture typically contains cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and SYBR Green master mix.
-
The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
RNA Sequencing (RNA-seq) and Data Analysis
-
Library Preparation:
-
High-quality total RNA (RNA Integrity Number > 8) is used for library construction.
-
Poly(A) mRNA is isolated from the total RNA using oligo(dT)-coated magnetic beads.
-
The purified mRNA is fragmented, and first-strand cDNA is synthesized using random primers and reverse transcriptase.
-
Second-strand cDNA is synthesized, followed by end-repair, A-tailing, and ligation of sequencing adapters.
-
The ligated fragments are amplified by PCR to generate the final cDNA library.
-
-
Sequencing:
-
The quality and quantity of the library are assessed, and the libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Raw sequencing reads are subjected to quality control to remove low-quality reads and adapters.
-
The high-quality reads are aligned to a reference genome.
-
Gene expression is quantified by counting the number of reads that map to each gene.
-
Differential gene expression analysis is performed between the this compound-treated and control groups to identify genes with statistically significant changes in expression.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound's mechanism of action.
Caption: this compound signaling pathway.
Caption: Gene expression profiling workflow.
Conclusion
The gene expression profiling of this compound reveals a distinct transcriptomic signature characterized by the selective modulation of genes involved in adipogenesis, lipid metabolism, and inflammation. This is primarily mediated through its action as a partial agonist of PPARγ. The detailed experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers aiming to further investigate the therapeutic potential of this compound and similar compounds. The ability of this compound to promote beneficial metabolic effects while potentially mitigating the inflammatory responses associated with metabolic disorders underscores its significance in the development of next-generation therapies. Future research, including comprehensive RNA sequencing studies and in vivo validation, will be crucial in fully elucidating the therapeutic promise of this natural compound.
References
Amorfrutin B in Early-Stage Animal Models: A Technical Guide to Preclinical Antidiabetic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of early-stage animal model studies investigating the therapeutic potential of Amorfrutin B, a natural compound identified as a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator. The following sections detail the quantitative outcomes, experimental designs, and underlying molecular mechanisms observed in key preclinical studies, offering a comprehensive resource for advancing research in metabolic disease therapeutics.
Quantitative Efficacy of this compound in Animal Models of Metabolic Disease
This compound has demonstrated significant improvements in glucose homeostasis and lipid metabolism in rodent models of insulin resistance and type 2 diabetes. The data presented below summarizes the key findings from studies utilizing diet-induced obese (DIO) mice, a common model for studying metabolic syndrome.[1][2][3]
Table 1: Effects of this compound on Glucose and Insulin Parameters in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle Control | This compound (100 mg/kg/day) | Rosiglitazone (4 mg/kg/day) | Duration of Treatment | Animal Model | Reference |
| Fasting Blood Glucose | Elevated | Significantly Reduced | Significantly Reduced | 15 days | C57BL/6 DIO Mice | [3] |
| Fasting Plasma Insulin | Elevated | Significantly Reduced | Significantly Reduced | 15 days | C57BL/6 DIO Mice | [3] |
| HOMA-IR | Elevated | Significantly Reduced | Significantly Reduced | 15 days | C57BL/6 DIO Mice | [1][3] |
| Glucose Tolerance (OGTT) | Impaired | Significantly Improved | Significantly Improved | 17 days | C57BL/6 DIO Mice | [1] |
| Insulin Sensitivity (IPIST) | Impaired | Significantly Improved | Significantly Improved | 23 days | C57BL/6 DIO Mice | [1] |
HOMA-IR: Homeostatic Model Assessment of Insulin Resistance; OGTT: Oral Glucose Tolerance Test; IPIST: Intraperitoneal Insulin Sensitivity Test.
Table 2: Effects of this compound on Plasma Lipids and Body Weight in DIO Mice
| Parameter | Vehicle Control | This compound (100 mg/kg/day) | Rosiglitazone | Duration of Treatment | Animal Model | Reference |
| Plasma Triglycerides | Elevated | Strongly Decreased | Comparable Decrease | 23 days | C57BL/6 DIO Mice | [1] |
| Free Fatty Acids | Elevated | Strongly Decreased | Comparable Decrease | 23 days | C57BL/6 DIO Mice | [1] |
| Body Weight | Increased | No Significant Effect or Reduced Gain | Increased | 3 weeks | C57BL/6 DIO Mice & db/db Mice | [1][4] |
| Liver Alanine Transaminase (ALT) | Elevated | Reduced | No significant change or increased | 23 days | C57BL/6 DIO Mice | [1][4] |
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the cited preclinical studies of this compound and its analogs.[1][2][4]
Diet-Induced Obesity (DIO) Mouse Model
-
Animal Strain: Male C57BL/6 mice, 6 weeks of age.[1]
-
Induction of Obesity: Mice are fed a high-fat diet (HFD) for 12-15 weeks to induce obesity and insulin resistance.[1][2]
-
Treatment Groups:
Oral Glucose Tolerance Test (OGTT)
-
Fast mice for 6 hours.
-
Administer a baseline blood glucose measurement from the tail vein.
-
Administer a 2 g/kg body weight glucose solution via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose administration.
-
Plasma insulin levels can also be measured at these time points.[1]
Intraperitoneal Insulin Sensitivity Test (IPIST)
-
Fast mice for 6 hours.
-
Administer a baseline blood glucose measurement.
-
Administer an intraperitoneal injection of human insulin (0.75 U/kg body weight).
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.[1]
Biochemical Analysis
-
Blood samples are collected for the analysis of plasma insulin, triglycerides, free fatty acids, and alanine transaminase (ALT) using standard enzymatic assays.[1]
Signaling Pathways and Experimental Workflow
This compound's therapeutic effects are primarily mediated through its interaction with PPARγ, a key nuclear receptor in metabolic regulation.
This compound Signaling Pathway
This compound acts as a selective PPARγ modulator (SPPARM). It binds to PPARγ, leading to a conformational change that selectively recruits co-activators and dismisses co-repressors, thereby modulating the expression of target genes involved in glucose and lipid metabolism. A key aspect of its action is the inhibition of Cdk5-mediated phosphorylation of PPARγ at Serine 273, a modification linked to insulin resistance.[1][5]
This compound signaling cascade.
Experimental Workflow for In Vivo Studies
The following diagram illustrates the typical workflow for evaluating the efficacy of this compound in a diet-induced obesity mouse model.
In vivo experimental workflow.
Summary and Future Directions
Early-stage animal studies have positioned this compound as a promising therapeutic candidate for type 2 diabetes and metabolic syndrome. Its ability to improve insulin sensitivity and lipid profiles without the adverse side effects associated with full PPARγ agonists, such as weight gain and potential hepatotoxicity, is a significant advantage.[1][2][6] Future research should focus on long-term efficacy and safety studies, exploration of its effects in other relevant animal models, and elucidation of its full gene regulatory network to further understand its selective PPARγ modulation.
References
- 1. pnas.org [pnas.org]
- 2. This compound is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amorfrutins are potent antidiabetic dietary natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Amorfrutins are potent antidiabetic dietary natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Amorfrutin B in Plant Extracts using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Amorfrutin B in plant extracts, particularly from the fruits of Amorpha fruticosa. This compound, a natural compound with potential antidiabetic properties, can be effectively separated and quantified using a reversed-phase HPLC system with UV detection. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation data, to assist researchers, scientists, and drug development professionals in the accurate determination of this compound content in complex botanical matrices.
Introduction
This compound is a prenylated bibenzyl natural product first isolated from Amorpha fruticosa (bastard indigo) and has garnered significant interest due to its selective activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. Its potential as an antidiabetic agent necessitates reliable and accurate analytical methods for its quantification in plant materials and derived products. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive technique for this purpose. This application note outlines a validated HPLC method suitable for the quality control of plant extracts and the standardization of this compound-based nutraceuticals and pharmaceuticals.
Experimental
Materials and Reagents
-
This compound reference standard (>95% purity)
-
Acetonitrile (HPLC grade)
-
Glacial Acetic Acid (analytical grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Amorpha fruticosa fruit material (dried and powdered)
Instrumentation
A standard HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV detector is required.
-
HPLC Column: Hypersil BDS C18 (4.6 x 250 mm, 5 µm) or equivalent
-
Detector: DAD or UV-Vis Detector
Chromatographic Conditions
-
Mobile Phase A: 0.2% Glacial Acetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 70% A, 30% B
-
5-20 min: Linear gradient to 100% B
-
20-25 min: 100% B (isocratic)
-
25-30 min: Return to initial conditions (70% A, 30% B)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Retention Time of this compound: Approximately 13.85 ± 0.08 minutes[1]
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.25 µg/mL to 100 µg/mL.
Sample Preparation from Plant Material
-
Extraction: a. Weigh 1.0 g of powdered, dried Amorpha fruticosa fruit material into a flask. b. Add 20 mL of 80% methanol.[2] c. Sonicate the mixture for 30 minutes at room temperature. d. Centrifuge the extract at 4000 rpm for 10 minutes. e. Collect the supernatant. f. Repeat the extraction process on the residue two more times. g. Combine the supernatants.
-
Concentration: Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Dissolve the dried extract in 5 mL of methanol.
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation Summary
The described HPLC method has been validated for its linearity, limit of detection (LOD), and limit of quantification (LOQ).
| Parameter | Result |
| Linearity Range | 0.25 - 1.0 mg/mL[2] |
| Correlation Coefficient (r²) | > 0.99[2] |
| Limit of Detection (LOD) | 0.001 mg/mL[2] |
| Limit of Quantification (LOQ) | 0.01 mg/mL[2] |
| Precision (%RSD) | < 1%[2] |
| Accuracy (% Recovery) | Data not available |
| Retention Time (min) | 15.80 ± 0.5[2] |
Note: The retention time may vary slightly depending on the specific HPLC system, column, and exact chromatographic conditions.
Quantitative Data
The concentration of this compound in different batches of Amorpha fruticosa fruits has been reported to be in the range of 0.64–4.63 mg/g of the dried plant material.[1][3]
| Plant Material | This compound Content (mg/g) | Reference |
| Amorpha fruticosa fruits | 0.64–4.63 | [1][3] |
Visualization
Experimental Workflow
Caption: Workflow for the quantification of this compound in plant extracts.
Discussion
This HPLC method provides a reliable and reproducible approach for the quantification of this compound in plant extracts. The use of a C18 reversed-phase column and a gradient elution with acetonitrile and acidified water allows for good separation of this compound from other components in the complex plant matrix. The method has been shown to be linear over a relevant concentration range and exhibits good sensitivity with low LOD and LOQ values.
For optimal results, it is crucial to use a high-quality reference standard for this compound and to ensure complete extraction from the plant material. The sample preparation protocol described herein is a general guideline and may require optimization depending on the specific plant matrix being analyzed. It is also recommended to perform a full method validation according to ICH guidelines in the specific laboratory setting where the analysis will be conducted.
Conclusion
The detailed HPLC method and protocols presented in this application note are suitable for the accurate and precise quantification of this compound in plant extracts. This method can be a valuable tool for quality control in the herbal and pharmaceutical industries, as well as for research purposes in the field of natural product drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Study on the Safety and Effects of Amorpha fruticosa Fruit Extract on Spontaneously Hypertensive Rats with Induced Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Qualitative and quantitative analysis of amorfrutins, novel antidiabetic dietary natural products, by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amorfrutin B Treatment in Primary Adipocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amorfrutin B, a natural compound isolated from plants like Amorpha fruticosa and Glycyrrhiza foetida, has garnered significant interest as a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator.[1] Unlike full PPARγ agonists, such as thiazolidinediones, which can have adverse side effects, this compound exhibits a more targeted activity profile, making it a promising candidate for the development of novel therapeutics for metabolic diseases like type 2 diabetes and insulin resistance.[1][2] These application notes provide detailed protocols for the treatment of primary adipocytes with this compound, enabling researchers to investigate its effects on adipocyte biology, including gene expression, protein signaling, and metabolic function.
Data Presentation
Quantitative Effects of this compound on Gene Expression in Primary Human Adipocytes
The following table summarizes the changes in mRNA expression of key PPARγ target genes and adipokines in primary human adipocytes following treatment with 10 µM this compound for 24 hours. Data is presented relative to a vehicle control. For comparison, the effects of the full PPARγ agonist Rosiglitazone (RGZ) at 10 µM are also shown.
| Gene Category | Gene Symbol | Gene Name | This compound (10 µM) Fold Change | Rosiglitazone (10 µM) Fold Change | Reference |
| PPARγ Target Genes | CEBPA | CCAAT/enhancer binding protein alpha | Moderately Increased | Strongly Increased | [3] |
| CEBPB | CCAAT/enhancer binding protein beta | Moderately Increased | Strongly Increased | [3] | |
| FABP4 | Fatty acid binding protein 4 | Moderately Increased | Strongly Increased | [3] | |
| HSD11B1 | Hydroxysteroid (11-beta) dehydrogenase 1 | Reduced | - | [3] | |
| ANGPTL4 | Angiopoietin-like 4 | Similar to RGZ | Increased | [3] | |
| Adipokines | ANGPTL2 | Angiopoietin-like 2 | Reduced | - | [3] |
| RARRES2 | Retinoic acid receptor responder 2 | Reduced | - | [3] | |
| CFD | Complement factor D (Adipsin) | Reduced | - | [3] | |
| LEP | Leptin | No significant change | - | [3] |
Note: "Moderately Increased" and "Strongly Increased" are qualitative descriptions from the source. For precise quantitative values, refer to the original publication.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for in vitro experiments with primary adipocytes.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound. The molecular weight of this compound is 454.55 g/mol .
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 4.55 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4] Prepare a vehicle control with the same final concentration of DMSO as used for the this compound treatment.
Protocol for Treatment of Primary Adipocytes
This protocol outlines the general procedure for treating primary adipocytes with this compound. It is recommended to perform dose-response and time-course experiments to determine the optimal treatment conditions for your specific experimental setup.
Materials:
-
Cultured primary adipocytes (human or murine)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Adipocyte maintenance medium
-
Vehicle control (DMSO)
Procedure:
-
Culture primary adipocytes to the desired stage of differentiation in appropriate culture vessels.
-
Prepare the treatment media by diluting the this compound stock solution to the desired final concentrations in pre-warmed adipocyte maintenance medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, dilute the stock solution 1:1000 in the medium.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Carefully remove the existing culture medium from the primary adipocytes.
-
Gently add the prepared treatment media (containing this compound or vehicle control) to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, the cells or conditioned medium can be harvested for downstream analysis.
Downstream Analysis Protocols
Procedure:
-
RNA Isolation: After this compound treatment, wash the primary adipocytes with ice-cold PBS and lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol or a lysis buffer from an RNA isolation kit). Isolate total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe an equal amount of total RNA (e.g., 1 µg) into cDNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
qPCR: Perform qPCR using a SYBR Green or probe-based master mix and primers specific for the target genes (e.g., PPARG, FABP4, ADIPOQ) and suitable housekeeping genes (e.g., ACTB, GAPDH, RPLP0).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the housekeeping genes.
Procedure:
-
Protein Extraction: Following treatment, wash the adipocytes with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., PPARγ, p-PPARγ, AKT) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin, GAPDH, or total protein stain).
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathway of this compound in adipocytes.
References
- 1. This compound is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Response of Primary Human Adipocytes to Fatty Acid Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Post-Treatment with this compound Evokes PPARγ-Mediated Neuroprotection against Hypoxia and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amorfrutin B Administration in Diet-Induced Obese Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amorfrutin B, a natural compound isolated from plants like Amorpha fruticosa and Glycyrrhiza foetida, has emerged as a promising therapeutic agent for metabolic diseases.[1][2] It functions as a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator, exhibiting potent anti-diabetic and anti-inflammatory properties.[1][2][3] Unlike full PPARγ agonists, such as thiazolidinediones, which can cause undesirable side effects like weight gain and fluid retention, this compound demonstrates a favorable safety profile.[1] In preclinical studies using diet-induced obese (DIO) mouse models, this compound has been shown to improve insulin sensitivity, glucose tolerance, and lipid profiles without causing weight gain.[1]
These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in DIO mouse models, summarizing key quantitative data and outlining experimental procedures.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in diet-induced obese mouse models.
Table 1: Effects of this compound on Metabolic Parameters in Diet-Induced Obese C57BL/6 Mice
| Parameter | Control (Vehicle) | This compound (100 mg/kg/day) | Rosiglitazone (Positive Control) | Duration of Treatment | Reference |
| Fasting Blood Glucose | Elevated | Significantly Reduced | Significantly Reduced | 27 days | [4] |
| Fasting Plasma Insulin | Elevated | Significantly Reduced | Significantly Reduced | 27 days | [4] |
| Body Weight | Increased | No significant change | Increased | 27 days | [4] |
| Insulin Sensitivity | Impaired | Significantly Improved | Significantly Improved | 27 days | [4] |
| Glucose Tolerance | Impaired | Significantly Improved | Significantly Improved | 27 days | [4] |
| Liver Triglycerides | Elevated | Reduced | - | Not Specified | [3] |
Table 2: In Vitro Activity of this compound
| Parameter | Value | Reference |
| PPARγ Binding Affinity (Ki) | 19 nM | [1] |
| PPARα Binding Affinity | Micromolar range | [4] |
| PPARβ/δ Binding Affinity | Micromolar range | [4] |
| PPARγ Transcriptional Activation | Partial agonist | [3] |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity in C57BL/6 mice through a high-fat diet.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-Fat Diet (HFD; 45-60% kcal from fat)
-
Standard chow diet (Control)
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatize male C57BL/6J mice (6-8 weeks old) to the animal facility for at least one week on a standard chow diet.[5][6]
-
Randomly assign mice to two groups: a control group receiving a standard chow diet and a DIO group receiving a high-fat diet (HFD) with 45-60% of calories from fat.[5][7][8]
-
Provide the respective diets and water ad libitum.
-
Monitor body weight and food intake weekly.
-
Continue the HFD regimen for 10-16 weeks to induce a stable obese phenotype, characterized by significantly increased body weight, adiposity, and insulin resistance compared to the control group.[5][6][9]
This compound Formulation and Administration
This protocol details the preparation and oral administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose - CMC)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% CMC in sterile water). The concentration should be calculated based on the desired dosage (100 mg/kg) and the average body weight of the mice.
-
Administer the this compound suspension or vehicle to the DIO mice once daily via oral gavage.[10][11] The typical treatment duration is 27 days.[4]
-
Continue to monitor body weight and food intake throughout the treatment period.
Oral Glucose Tolerance Test (OGTT)
This test assesses the ability of the mice to clear a glucose load from the bloodstream.
Materials:
-
Glucose solution (20% in sterile saline)
-
Glucometer and test strips
-
Oral gavage needles
-
Syringes
Procedure:
-
Fast the mice for 4-6 hours prior to the test, with free access to water.[12][13]
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.[12][14]
-
Administer a glucose solution (1-2 g/kg body weight) via oral gavage.[12][13]
-
Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose administration.[12][14]
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group.
Insulin Tolerance Test (ITT)
This test evaluates the systemic response to insulin.
Materials:
-
Insulin solution (Humulin R or equivalent)
-
Sterile 0.9% saline
-
Glucometer and test strips
-
Syringes for intraperitoneal injection
Procedure:
-
Fast the mice for 4-6 hours, with free access to water.[4][15]
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Administer insulin (0.75-1.0 U/kg body weight) via intraperitoneal (IP) injection.[16]
-
Measure blood glucose levels at 15, 30, and 60 minutes post-insulin injection.[17]
-
Plot the percentage decrease in blood glucose from baseline for each group.
Visualizations
Caption: Experimental workflow for evaluating this compound in DIO mice.
Caption: this compound signaling pathway via PPARγ modulation.
References
- 1. This compound is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amorfrutins Are Natural PPARγ Agonists with Potent Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amorfrutins are potent antidiabetic dietary natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insulin Tolerance Test in Mouse [protocols.io]
- 5. criver.com [criver.com]
- 6. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]
- 7. The Development of Diet-Induced Obesity and Glucose Intolerance in C57Bl/6 Mice on a High-Fat Diet Consists of Distinct Phases | PLOS One [journals.plos.org]
- 8. mmpc.org [mmpc.org]
- 9. Diet-induced obesity murine model [protocols.io]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. Repetitive Orogastric Gavage Affects the Phenotype of Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 13. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
- 16. enamine.net [enamine.net]
- 17. mmpc.org [mmpc.org]
Application Notes and Protocols: Studying Insulin Resistance In Vitro with Amorfrutin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amorfrutin B is a natural compound identified as a potent and selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist.[1][2] As a selective modulator, it offers a promising avenue for studying insulin resistance and developing novel therapeutics for type 2 diabetes with potentially fewer side effects than full PPARγ agonists.[1][3][4] These application notes provide detailed protocols for utilizing this compound to investigate its effects on insulin resistance in established in vitro cell models.
The primary mechanism by which this compound is thought to improve insulin sensitivity is through its activation of PPARγ, a key regulator of glucose and lipid metabolism.[1][3] This activation leads to the selective modulation of gene expression, ultimately enhancing insulin signaling and glucose uptake in insulin-sensitive tissues like liver, adipose, and skeletal muscle.[3][5]
Key Experimental Applications
Studying the effects of this compound in vitro typically involves three key experimental approaches:
-
Induction of Insulin Resistance: Establishing a reliable in vitro model of insulin resistance is the foundational step. Commonly used cell lines include HepG2 (human liver), 3T3-L1 (mouse pre-adipocyte), and C2C12 (mouse myoblast) cells.[6][7]
-
Assessment of Glucose Uptake: A direct measure of insulin sensitivity is the cell's ability to take up glucose from the surrounding medium in response to insulin stimulation.
-
Analysis of Insulin Signaling Pathways: Investigating the molecular mechanisms involves examining key proteins in the insulin signaling cascade, such as Akt, and the expression of glucose transporters like GLUT4.[7][8]
Data Presentation: Efficacy of this compound
The following table summarizes the key in vitro parameters of this compound, highlighting its potency as a PPARγ agonist.
| Parameter | This compound | Rosiglitazone (Reference) | Reference |
| PPARγ Binding Affinity (Ki, nM) | 19 | ~30-50 | [2] |
| PPARγ Activation (EC50, nM) | Low nanomolar | Not specified | [1] |
| PPARα Binding Affinity | Micromolar | Not specified | [1] |
| PPARβ/δ Binding Affinity | Micromolar | Not specified | [1] |
Experimental Protocols
Protocol 1: Induction of Insulin Resistance in HepG2 Cells
This protocol describes the induction of insulin resistance in the human hepatoma cell line HepG2 using high glucose and insulin.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 1 g/L glucose
-
DMEM with 4.5 g/L glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human Insulin
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM with 1 g/L glucose supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed HepG2 cells in appropriate culture plates (e.g., 6-well or 24-well plates) and allow them to reach 70-80% confluency.
-
Induction: To induce insulin resistance, replace the normal growth medium with DMEM containing 4.5 g/L glucose and a high concentration of insulin (e.g., 1 µM).[9]
-
Incubation: Incubate the cells in the high glucose/high insulin medium for 24 to 48 hours.[6][9]
-
Verification (Optional but Recommended): Confirm the insulin-resistant state by assessing glucose uptake (see Protocol 3) or by analyzing the phosphorylation status of key insulin signaling proteins like Akt (see Protocol 4). A significant reduction in insulin-stimulated glucose uptake compared to control cells indicates successful induction of insulin resistance.
Protocol 2: Treatment with this compound
This protocol outlines the treatment of insulin-resistant cells with this compound to assess its insulin-sensitizing effects.
Materials:
-
Insulin-resistant HepG2 cells (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Serum-free DMEM
Procedure:
-
Preparation: Following the induction of insulin resistance, wash the cells twice with sterile PBS to remove the high glucose/high insulin medium.
-
Serum Starvation: Incubate the cells in serum-free DMEM for 2-4 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) in serum-free DMEM. Include a vehicle control (DMSO) and a positive control (e.g., Rosiglitazone).
-
Incubation: Incubate the cells with this compound for a predetermined period, typically 18-24 hours.
-
Proceed to Assays: After the treatment period, the cells are ready for downstream analysis, such as glucose uptake assays or Western blotting.
Protocol 3: 2-NBDG Glucose Uptake Assay
This protocol uses the fluorescent glucose analog 2-NBDG to measure glucose uptake.
Materials:
-
Treated insulin-resistant cells (from Protocol 2)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
Insulin (100 nM)
-
2-NBDG (2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose)
-
Fluorescence plate reader
Procedure:
-
Washing: Wash the cells twice with warm KRPH buffer.
-
Insulin Stimulation: Incubate the cells with or without 100 nM insulin in KRPH buffer for 30 minutes at 37°C to stimulate glucose uptake.
-
2-NBDG Incubation: Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.
-
Termination: Stop the uptake by washing the cells three times with ice-cold PBS.
-
Fluorescence Measurement: Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader (Excitation/Emission ~485/535 nm).
-
Data Analysis: Normalize the fluorescence intensity to the total protein concentration of each sample. Compare the glucose uptake in this compound-treated cells to the vehicle-treated control.
Protocol 4: Western Blotting for Akt Phosphorylation
This protocol assesses the phosphorylation of Akt, a key downstream effector in the insulin signaling pathway.
Materials:
-
Treated insulin-resistant cells (from Protocol 2)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Insulin Stimulation: After this compound treatment, stimulate the cells with 100 nM insulin for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Akt and total Akt overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and calculate the ratio of phospho-Akt to total Akt. An increase in this ratio indicates enhanced insulin signaling.
Protocol 5: RT-qPCR for Gene Expression Analysis
This protocol measures the mRNA expression of PPARγ target genes, such as GLUT4 (gene name SLC2A4), to assess the transcriptional activity of this compound.
Materials:
-
Treated insulin-resistant cells (from Protocol 2)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., SLC2A4, PPARG) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene. An upregulation of PPARγ target genes in this compound-treated cells would be expected.
Visualizations
Caption: Insulin signaling and this compound's mechanism of action.
Caption: Experimental workflow for studying this compound.
Caption: Logical flow of this compound's therapeutic effect.
References
- 1. This compound is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amorfrutins are potent antidiabetic dietary natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unina.it [iris.unina.it]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Experimental cell models of insulin resistance: overview and appraisal [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Akt/PKB activation and insulin signaling: a novel insulin signaling pathway in the treatment of type 2 diabetes | Semantic Scholar [semanticscholar.org]
- 9. Establishment and Evaluation of HepG2 Cell Insulin Resistance Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amorfrutin B in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amorfrutin B is a natural compound isolated from plants such as Amorpha fruticosa and Glycyrrhiza foetida. It has been identified as a selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist, demonstrating potential therapeutic effects in metabolic diseases like type 2 diabetes and insulin resistance.[1][2][3] This document provides detailed protocols for the dissolution and application of this compound in cell culture experiments, ensuring reproducible and accurate results.
Data Presentation
The following table summarizes the key quantitative data for the use of this compound in cell culture.
| Parameter | Value | Reference |
| Solubility | 1 mg/mL in DMSO | |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Stock Solution Concentration | 1-10 mM in DMSO | [1] |
| Final DMSO Concentration in Media | < 0.1% (v/v) | [1] |
| Working Concentration Range | 0.1 - 10 µM | [1] |
| Commonly Used Working Concentration | 5 µM | [1] |
| Storage Temperature (Solid) | -20°C | |
| Storage Temperature (Stock Solution) | -20°C (aliquoted) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to the desired working concentration for cell culture experiments.
Materials:
-
This compound (solid form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Pre-warm DMSO: Bring the DMSO vial to room temperature before opening to prevent water condensation.
-
Weigh this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the this compound powder to achieve a stock solution concentration of 1 mg/mL. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution gently until the this compound is completely dissolved. A clear solution should be obtained.
-
Sterilization (Optional but Recommended): If required, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Preparation of Working Solution and Treatment of Cells
This protocol details the dilution of the this compound stock solution to the final working concentration in cell culture medium and the subsequent treatment of cells.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium appropriate for the cell line being used
-
Cultured cells in multi-well plates or flasks
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final working concentration in the cell culture medium. For example, to prepare a 5 µM working solution in 10 mL of medium from a 1 mg/mL (approximately 2.45 mM) stock solution, a 1:490 dilution is required.
-
Prepare Working Solution: In a sterile tube, add the calculated volume of the this compound stock solution to the appropriate volume of pre-warmed complete cell culture medium. Mix gently by pipetting.
-
Important: To avoid precipitation, it is recommended to add the DMSO stock solution to the medium and mix immediately. Do not add the medium to the concentrated DMSO stock. The final concentration of DMSO in the culture medium should be kept below 0.1% to minimize solvent-induced cytotoxicity.[1]
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium. This is crucial to distinguish the effects of this compound from those of the solvent.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
Visualization
This compound Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.
Caption: Workflow for this compound preparation and cell treatment.
PPARγ Signaling Pathway Activation by this compound
This compound acts as a partial agonist of PPARγ. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivators and the regulation of target gene expression involved in metabolism and inflammation.
References
- 1. Post-Treatment with this compound Evokes PPARγ-Mediated Neuroprotection against Hypoxia and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Studies of Amorfrutin B in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amorfrutin B, a natural compound isolated from plants such as Amorpha fruticosa and Glycyrrhiza foetida, has emerged as a promising selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator.[1][2] As a partial agonist for PPARγ, this compound offers the potential for therapeutic benefits in metabolic and neurological disorders, potentially with an improved side-effect profile compared to full PPARγ agonists like thiazolidinediones.[1][3] These application notes provide a comprehensive overview of the dose-response characteristics of this compound observed in key preclinical models, along with detailed protocols for replicating these foundational experiments.
Data Presentation: Quantitative Dose-Response of this compound
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound, focusing on its interaction with PPAR isoforms and its effects in models of metabolic and neurological disease.
In Vitro Efficacy and Binding Affinity of this compound
| Parameter | Species/Cell Line | Value | Reference |
| PPARγ Binding Affinity (Ki) | Human | 19 nM | [4] |
| PPARα Binding Affinity (Ki) | Human | 2,624 nM | [5] |
| PPARβ/δ Binding Affinity (Ki) | Human | 1,782 nM | [5] |
| PPARγ Activation (EC50) | HEK 293H cells | 73 nM | [5] |
| PPARα Activation (EC50) | Not Specified | 906 nM | [5] |
| PPARβ/δ Activation (EC50) | Not Specified | 740 nM | [5] |
| PPARγ Activation Efficacy (vs. Rosiglitazone) | HEK 293H cells | 25% | [4][5] |
| NCoR Corepressor Dissociation (IC50) | Not Specified | 60 nM | [5] |
In Vivo Dose and Effects of this compound in Metabolic Disease Models
| Animal Model | Treatment Dose & Duration | Key Findings | Reference |
| Diet-Induced Obese (DIO) C57BL/6 Mice | 100 mg/kg/day for 27 days | Improved insulin sensitivity and glucose tolerance; Decreased plasma triglycerides and free fatty acids; No significant weight gain. | [2][6] |
| Diet-Induced Obese (DIO) C57BL/6 Mice | 100 mg/kg/day for 23 days | Reduced insulin resistance (HOMA-IR); 19% decrease in glucose AUC and 42% decrease in insulin AUC during OGTT. | [7] |
In Vitro Dose and Effects of this compound in Neuroprotection Models
| Cell Model | Treatment Concentration | Key Findings | Reference |
| Primary Mouse Neocortical Cells (Hypoxia Model) | 1 µM and 5 µM | Neuroprotective effects observed; Increased PPARγ protein levels. | [1] |
| Primary Mouse Neocortical Cells (Ischemia Model) | 1 µM and 5 µM | Neuroprotective effects observed; Decreased PPARγ mRNA and protein levels. | [1] |
| Human Microglial Cells (HMC3) (Hypoxia/Ischemia Model) | 1 µM and 5 µM | Counteracted inflammation; Reduced caspase-1 activity; Downregulated IL1B/IL-1β and TNFA expression. | [8][9] |
Signaling Pathways and Experimental Workflows
PPARγ Signaling Pathway Activated by this compound
This compound acts as a selective partial agonist of PPARγ. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivators and the dissociation of corepressors. This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription. Key target genes are involved in adipogenesis, lipid metabolism, and glucose homeostasis.
Experimental Workflow for In Vivo Metabolic Studies
The following diagram outlines the typical workflow for evaluating the dose-response of this compound in a diet-induced obesity mouse model.
Experimental Protocols
In Vitro PPARγ Competitive Binding Assay (TR-FRET)
This protocol is for determining the binding affinity (Ki) of this compound to the PPARγ ligand-binding domain (LBD) using a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay.
Materials:
-
GST-tagged human PPARγ-LBD
-
Terbium-labeled anti-GST antibody (donor fluorophore)
-
Fluorescently labeled PPARγ ligand (tracer/acceptor fluorophore)
-
This compound (test compound)
-
Assay buffer
-
384-well microplate
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in assay buffer.
-
Prepare a working solution of the tracer in assay buffer.
-
Prepare a mixture of GST-PPARγ-LBD and Terbium-anti-GST antibody in assay buffer.
-
-
Assay Setup:
-
Add the this compound serial dilutions to the wells of the 384-well plate.
-
Add the tracer solution to all wells.
-
Initiate the binding reaction by adding the GST-PPARγ-LBD/Terbium-anti-GST antibody mixture to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the TR-FRET signal using a microplate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (Terbium) and ~520 nm (tracer).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Evaluation in a Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity and insulin resistance in C57BL/6 mice and subsequent treatment with this compound to evaluate its effects on metabolic parameters.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Control diet (e.g., 10% kcal from fat)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Glucose solution for OGTT (e.g., 2 g/kg)
-
Insulin solution for IPITT (e.g., 0.75 U/kg)
-
Glucometer and test strips
Procedure:
-
Induction of Obesity:
-
Acclimatize mice for at least one week.
-
Feed mice the HFD ad libitum for 12-16 weeks. A control group should be fed the control diet.
-
Monitor body weight and food intake regularly.
-
-
This compound Treatment:
-
Metabolic Testing (perform after a period of treatment, e.g., 17 days):
-
Oral Glucose Tolerance Test (OGTT):
-
Fast mice for 6 hours.
-
Measure baseline blood glucose from a tail snip (t=0).
-
Administer a glucose solution (2 g/kg) via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-gavage.
-
-
Intraperitoneal Insulin Tolerance Test (IPITT) (perform on a separate day):
-
Fast mice for 6 hours.
-
Measure baseline blood glucose (t=0).
-
Administer insulin (0.75 U/kg) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 60, and 90 minutes post-injection.
-
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood via cardiac puncture for analysis of plasma insulin, triglycerides, and free fatty acids.
-
Harvest tissues (e.g., liver, adipose tissue) for further analysis (e.g., gene expression, histology).
-
In Vitro Neuroprotection Assay (Hypoxia Model)
This protocol outlines a method to assess the neuroprotective effects of this compound on primary neuronal cells subjected to hypoxic conditions.
Materials:
-
Primary mouse neocortical cell cultures
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (dissolved in DMSO)
-
Hypoxia chamber (e.g., with 95% N2 / 5% CO2)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
MTT cell viability assay kit
-
Reagents for ROS detection (e.g., DCFDA)
Procedure:
-
Cell Culture:
-
Culture primary neocortical cells in appropriate medium until they form a mature network.
-
-
Induction of Hypoxia:
-
Replace the cell culture medium with fresh medium.
-
Place the culture plates in a pre-warmed and humidified hypoxia chamber for 6 hours.
-
-
This compound Treatment (Post-treatment paradigm):
-
After the hypoxic period, return the cells to a normoxic incubator (37°C, 5% CO2).
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM) or vehicle (DMSO) for 18 hours of reoxygenation.[1]
-
-
Assessment of Neuroprotection:
-
LDH Assay: Measure the release of LDH into the culture medium as an indicator of cell death.
-
MTT Assay: Assess cell viability by measuring the metabolic activity of the cells.
-
ROS Measurement: Quantify the levels of intracellular reactive oxygen species.
-
-
Data Analysis:
-
Normalize the data to the control group (normoxic, vehicle-treated).
-
Compare the effects of different concentrations of this compound on cell viability, cytotoxicity, and oxidative stress in hypoxic versus normoxic conditions.
-
Conclusion
The preclinical data on this compound consistently demonstrate its role as a selective PPARγ modulator with potent effects in models of metabolic disease and neuroprotection. The provided protocols offer a framework for further investigation into its dose-response relationships and mechanisms of action. The quantitative data summarized herein should serve as a valuable resource for designing future studies and advancing the development of this compound as a potential therapeutic agent.
References
- 1. Post-Treatment with this compound Evokes PPARγ-Mediated Neuroprotection against Hypoxia and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Re-highlighting the action of PPARγ in... | F1000Research [f1000research.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound is an efficient natural peroxisome proliferator-activated receptor gamma (PPARgamma) agonist with potent glucose-lowering properties :: MPG.PuRe [pure.mpg.de]
- 7. Amorfrutins are potent antidiabetic dietary natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Compromises Hypoxia/Ischemia-induced Activation of Human Microglia in a PPARγ-dependent Manner: Effects on Inflammation, Proliferation Potential, and Mitochondrial Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Compromises Hypoxia/Ischemia-induced Activation of Human Microglia in a PPARγ-dependent Manner: Effects on Inflammation, Proliferation Potential, and Mitochondrial Status - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Storage and Stability of Amorfrutin B Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the long-term storage and stability assessment of Amorfrutin B solutions. The information is intended to guide researchers in maintaining the integrity of this compound and in designing robust stability studies.
Introduction to this compound
This compound is a natural product first isolated from Amorpha fruticosa and has garnered significant interest as a selective partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ).[1] As a PPARγ modulator, this compound has demonstrated potential therapeutic effects, including glucose-lowering properties, making it a promising candidate for the research and development of treatments for metabolic diseases.[2] Given its potential, ensuring the stability of this compound in solution is critical for obtaining accurate and reproducible experimental results.
Storage of this compound
Proper storage is crucial to prevent the degradation of this compound. The following are general recommendations for the storage of both solid this compound and its solutions.
Solid Form
-
Storage Temperature : Solid this compound should be stored at -20°C.[3]
-
Storage Conditions : Keep in a tightly sealed container, protected from light and moisture.
Solution Form
-
Solvents : this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1] A solubility of at least 1 mg/mL in DMSO has been reported.[3]
-
Stock Solutions : It is recommended to prepare concentrated stock solutions in a suitable solvent such as DMSO.
-
Storage Temperature : Stock solutions should be stored at -20°C. For frequent use, small aliquots can be stored at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions : For cell-based assays, this compound is often diluted from a DMSO stock into a culture medium. The final DMSO concentration should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[4]
Stability of this compound Solutions
Currently, there is a lack of published long-term stability data for this compound in various solvents and conditions. Therefore, it is essential to perform stability studies to determine the shelf-life of this compound solutions under specific storage conditions. A forced degradation study is a common approach to predict the stability of a compound and to identify potential degradation products.
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound solutions. The goal is to induce degradation of about 5-20% to identify degradation pathways and establish a stability-indicating analytical method.[5]
Objective : To assess the stability of this compound under various stress conditions.
Materials :
-
This compound
-
HPLC-grade DMSO
-
HPLC-grade methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or mass spectrometry (MS) detector
-
pH meter
-
Incubator
-
Photostability chamber
Procedure :
-
Preparation of Stock Solution : Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
Stress Conditions :
-
Acid Hydrolysis : Mix the this compound stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis : Mix the this compound stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation : Mix the this compound stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation : Incubate the this compound stock solution at 60°C for 24 hours.
-
Photolytic Degradation : Expose the this compound stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis :
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method (see Section 4).
-
-
Data Analysis :
-
Calculate the percentage of this compound remaining at each time point compared to the initial concentration.
-
Identify and quantify any degradation products.
-
Data Presentation: Hypothetical Stability of this compound in DMSO at -20°C
The following table summarizes hypothetical data from a long-term stability study of this compound in DMSO stored at -20°C, protected from light.
| Storage Duration (Months) | This compound Concentration (mg/mL) | Percent Remaining (%) | Appearance of Degradation Products |
| 0 | 1.00 | 100 | No |
| 1 | 0.99 | 99 | No |
| 3 | 0.98 | 98 | No |
| 6 | 0.97 | 97 | Minor peak detected |
| 12 | 0.94 | 94 | Minor peak increased |
Data Presentation: Hypothetical Forced Degradation Results
This table presents hypothetical results from a forced degradation study of this compound.
| Stress Condition | Duration (hours) | Temperature (°C) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | 85 | 2 |
| 0.1 M NaOH | 24 | 60 | 78 | 3 |
| 3% H₂O₂ | 24 | Room Temp | 92 | 1 |
| Thermal | 24 | 60 | 95 | 1 |
| Photolytic | 24 | As per ICH Q1B | 88 | 2 |
Analytical Method for Stability Assessment
A validated stability-indicating analytical method is crucial for accurately quantifying this compound and separating it from any degradation products. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.
Experimental Protocol: HPLC Method for this compound Quantification
This protocol provides a general starting point for developing an HPLC method for the analysis of this compound. Method optimization and validation are required.
Objective : To quantify the concentration of this compound and separate it from potential degradation products.
Instrumentation :
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or MS).
Chromatographic Conditions (Example) :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Example: Start with 50% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Injection Volume : 10 µL.
-
Detection : UV detection at a wavelength determined by a UV scan of this compound (e.g., 280 nm).
Procedure :
-
Standard Preparation : Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation : Dilute the samples from the stability study to fall within the concentration range of the standard curve.
-
Analysis : Inject the standards and samples into the HPLC system.
-
Quantification : Create a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation to determine the concentration of this compound in the samples.
Visualizations
PPARγ Signaling Pathway
This compound acts as a partial agonist for PPARγ. Upon activation by a ligand like this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[6][7]
PPARγ Signaling Pathway Activation by this compound
Experimental Workflow for Stability Testing
The following diagram illustrates the logical flow of the experimental protocol for assessing the stability of this compound solutions.
Workflow for Forced Degradation Study of this compound
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound = 85 NMR 78916-42-4 [sigmaaldrich.com]
- 4. Post-Treatment with this compound Evokes PPARγ-Mediated Neuroprotection against Hypoxia and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
Amorfrutin B: A Precision Chemical Probe for Elucidating PPARγ Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Amorfrutin B, a natural product isolated from plants such as Amorpha fruticosa and Glycyrrhiza foetida, has emerged as a potent and selective chemical probe for the peroxisome proliferator-activated receptor gamma (PPARγ).[1][2] PPARγ is a ligand-activated nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism, making it a key therapeutic target for type 2 diabetes.[3][4][5] Unlike full agonists like thiazolidinediones (TZDs), which have been associated with adverse side effects, this compound acts as a selective PPARγ modulator (SPPARγM), exhibiting a distinct profile of gene regulation and physiological effects.[1][4][6] These characteristics make this compound an invaluable tool for dissecting the nuanced functions of PPARγ in various physiological and pathological contexts.
These application notes provide comprehensive protocols and data for utilizing this compound as a chemical probe to investigate PPARγ signaling and function.
Data Presentation
The following tables summarize the key quantitative data for this compound in relation to PPARγ and other PPAR isotypes.
Table 1: Binding Affinity of this compound and Reference Compounds for PPAR Subtypes
| Compound | PPARγ Ki (nM) | PPARα Ki (nM) | PPARδ/β Ki (nM) | Selectivity for PPARγ |
| This compound | 19 [3][7][8][9] | 2624 [7] | 1782 [7] | ~138-fold vs PPARα, ~94-fold vs PPARδ/β |
| Amorfrutin 1 | 236[1][10] | 27000[1][10] | 27000[1][10] | >100-fold vs PPARα and PPARδ/β[1][10] |
| Rosiglitazone | 7[7] | - | - | - |
| Pioglitazone | 584[1][10] | - | - | - |
Ki values were determined by competitive time-resolved fluorescence resonance energy transfer (TR-FRET) assays.
Table 2: Transcriptional Activation of PPARγ by this compound
| Compound | EC50 for PPARγ Activation (nM) | Maximal Transcriptional Activation (% of Rosiglitazone) |
| This compound | 73 [7][9] | 20-25% [3][7] |
| Amorfrutin 1 | - | 15-39%[10][11] |
| Rosiglitazone | - | 100% |
EC50 and maximal activation values were determined using a reporter gene assay in HEK 293H cells.[3][8]
Table 3: Cofactor Recruitment Profile of this compound with PPARγ
| Cofactor Interaction | This compound IC50 (nM) | This compound Maximal Efficacy (% of Rosiglitazone) |
| NCoR Corepressor Dissociation | 60[7][12] | 61%[7][12] |
Data obtained from TR-FRET based cofactor recruitment assays.
Signaling Pathways and Experimental Workflows
PPARγ Signaling Pathway
The diagram below illustrates the canonical signaling pathway of PPARγ. Upon ligand binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the recruitment of co-activators and subsequent regulation of gene transcription involved in lipid and glucose metabolism.
Caption: PPARγ signaling pathway activated by this compound.
Experimental Workflow for Characterizing this compound as a PPARγ Probe
This workflow outlines the key experiments to characterize the interaction and functional effects of this compound on PPARγ.
Caption: Workflow for characterizing this compound's effects on PPARγ.
Experimental Protocols
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for PPARγ Binding Affinity
This competitive binding assay determines the dissociation constant (Ki) of this compound for the PPARγ ligand-binding domain (LBD).
-
Materials:
-
GST-tagged PPARγ-LBD
-
Terbium-labeled anti-GST antibody
-
Fluorescently labeled PPARγ ligand (tracer)
-
This compound and reference compounds (e.g., Rosiglitazone)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 0.1% BSA)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
-
-
Protocol:
-
Prepare serial dilutions of this compound and reference compounds in assay buffer.
-
In a 384-well plate, add the assay components in the following order:
-
Assay buffer (for control wells) or compound dilutions.
-
A pre-mixed solution of GST-PPARγ-LBD and the fluorescent tracer.
-
A solution of Terbium-labeled anti-GST antibody.
-
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~665 nm (acceptor) and ~620 nm (donor).
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the fluorescence ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Luciferase Reporter Gene Assay for PPARγ Transcriptional Activation
This cell-based assay measures the ability of this compound to activate PPARγ-mediated gene transcription.
-
Materials:
-
HEK 293H cells (or other suitable cell line)
-
Expression plasmid for a GAL4-DNA binding domain fused to the PPARγ-LBD
-
Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS)
-
Cell culture medium and reagents
-
This compound and reference compounds (e.g., Rosiglitazone)
-
Luciferase assay reagent
-
Luminometer
-
-
Protocol:
-
Co-transfect the HEK 293H cells with the GAL4-PPARγ-LBD expression plasmid and the UAS-luciferase reporter plasmid.
-
Plate the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or reference compounds for 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal activation.
-
3. Quantitative Real-Time PCR (qPCR) for PPARγ Target Gene Expression
This protocol quantifies the effect of this compound on the expression of known PPARγ target genes in a relevant cell type, such as primary human adipocytes.[13]
-
Materials:
-
Differentiated primary human adipocytes
-
Cell culture medium
-
This compound and reference compounds (e.g., Rosiglitazone)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for PPARγ target genes (e.g., FABP4, CD36, ADIPOQ) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
-
-
Protocol:
-
Treat differentiated adipocytes with this compound or reference compounds at desired concentrations for a specified time (e.g., 24 hours).
-
Isolate total RNA from the cells using an appropriate RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to a vehicle-treated control.
-
Conclusion
This compound serves as a highly effective chemical probe for investigating PPARγ function due to its high affinity, selectivity, and partial agonist activity. The distinct transcriptional and physiological profile of this compound, compared to full PPARγ agonists, allows for the targeted exploration of specific aspects of PPARγ signaling. The protocols and data presented herein provide a robust framework for researchers to employ this compound in their studies to further unravel the complexities of PPARγ biology and its role in health and disease.
References
- 1. pnas.org [pnas.org]
- 2. Amorfrutins Are Natural PPARγ Agonists with Potent Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.mpg.de [pure.mpg.de]
- 4. This compound is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Post-Treatment with this compound Evokes PPARγ-Mediated Neuroprotection against Hypoxia and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Amorfrutins are potent antidiabetic dietary natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iris.unina.it [iris.unina.it]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for High-throughput Screening of Amorfrutin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amorfrutin B is a natural product identified as a potent and selective partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] PPARγ is a nuclear receptor that plays a crucial role in regulating glucose metabolism, lipid homeostasis, and inflammation, making it a key therapeutic target for type 2 diabetes and other metabolic disorders.[3][4] As a selective PPARγ modulator (SPPARγM), this compound exhibits a distinct pharmacological profile compared to full agonists like thiazolidinediones (TZDs). It has been shown to improve insulin sensitivity and glucose tolerance without the adverse side effects commonly associated with TZDs, such as weight gain and fluid retention.[4] Furthermore, this compound has demonstrated significant anti-inflammatory properties.[5][6][7]
These characteristics make this compound a compelling candidate for drug discovery and development. High-throughput screening (HTS) assays are essential tools for identifying and characterizing novel PPARγ modulators like this compound, enabling the screening of large compound libraries to identify molecules with desired activities. This document provides detailed application notes and protocols for key HTS assays designed to evaluate the interaction and functional effects of this compound and other test compounds on PPARγ.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data on the binding affinity and functional potency of this compound and related compounds in various in vitro assays.
Table 1: PPARγ Binding Affinity of Amorfrutins and Control Compounds
| Compound | Binding Affinity (Ki, nM) vs. PPARγ | Reference |
| This compound | 19 | [2] |
| Amorfrutin 1 | 236 | [8] |
| Amorfrutin 2 | 354 | [8] |
| Rosiglitazone | 7 | |
| Pioglitazone | 584 | [8] |
Table 2: Functional Potency and Efficacy of Amorfrutins in a PPARγ Reporter Gene Assay
| Compound | EC50 (nM) | Efficacy (% of Rosiglitazone) | Reference |
| This compound | 73 | 20% | [2] |
| Amorfrutin 1 | - | 15-39% | [8] |
| Amorfrutin 2 | - | 15-39% | [8] |
| Rosiglitazone | - | 100% | [2] |
Table 3: this compound Selectivity for PPAR Isoforms
| PPAR Isoform | Binding Affinity (Ki, nM) |
| PPARγ | 19 |
| PPARα | 2624 |
| PPARβ/δ | 1782 |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the PPARγ signaling pathway and the workflows for the described HTS assays.
Experimental Protocols
PPARγ Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the binding of a test compound to the PPARγ ligand-binding domain (LBD) by competing with a fluorescently labeled tracer.
Materials:
-
GST-tagged human PPARγ-LBD
-
Terbium (Tb)-labeled anti-GST antibody
-
Fluorescently labeled PPARγ ligand (tracer)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% BSA)
-
This compound (or other test compounds)
-
Rosiglitazone (positive control)
-
DMSO (vehicle control)
-
384-well, low-volume, black assay plates
Protocol:
-
Compound Plating: Prepare serial dilutions of this compound and control compounds in DMSO. Using an acoustic liquid handler, dispense nanoliter volumes of the compound solutions into the 384-well assay plates.
-
Reagent Preparation:
-
Prepare a 2X solution of Tb-anti-GST antibody in assay buffer.
-
Prepare a 2X solution of GST-PPARγ-LBD and the fluorescent tracer in assay buffer. The optimal concentrations of protein and tracer should be determined empirically by titration experiments.
-
-
Assay Procedure:
-
To each well of the assay plate containing the compounds, add the 2X GST-PPARγ-LBD/tracer solution.
-
Add the 2X Tb-anti-GST antibody solution to all wells.
-
The final assay volume should be, for example, 20 µL.
-
Seal the plates and incubate at room temperature for 2-4 hours, protected from light.
-
-
Data Acquisition:
-
Read the plates on a TR-FRET compatible plate reader.
-
Excite the Terbium donor at ~340 nm and measure emission at two wavelengths: ~495 nm (Terbium emission) and ~520 nm (tracer emission).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).
-
Normalize the data to the controls (0% inhibition for DMSO, 100% inhibition for a saturating concentration of Rosiglitazone).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
PPARγ Transcriptional Activation Assay (Luciferase Reporter Gene Assay)
This cell-based assay measures the ability of a compound to activate PPARγ-mediated gene transcription.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmid for a GAL4-PPARγ-LBD fusion protein
-
Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS)
-
Expression plasmid for a constitutively expressed control reporter (e.g., Renilla luciferase)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
This compound (or other test compounds)
-
Rosiglitazone (positive control)
-
DMSO (vehicle control)
-
384-well, white, clear-bottom cell culture plates
-
Luciferase assay reagent
Protocol:
-
Cell Seeding: Seed HEK293T cells into 384-well plates at a density that will result in 80-90% confluency at the time of the assay.
-
Transfection: Co-transfect the cells with the GAL4-PPARγ-LBD, UAS-luciferase, and control reporter plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, remove the transfection medium and add fresh medium containing serial dilutions of this compound or control compounds.
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Add the luciferase assay reagent to lyse the cells and initiate the luminescent reaction.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.
-
Calculate the fold activation relative to the DMSO-treated cells.
-
Plot the fold activation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value and maximal efficacy.
-
PPARγ Cofactor Recruitment Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)
This assay measures the ability of a ligand to promote the interaction between PPARγ and a specific coactivator peptide.
Materials:
-
GST-tagged human PPARγ-LBD
-
Europium (Eu)-labeled anti-GST antibody
-
Biotinylated coactivator peptide (e.g., from PGC-1α or SRC-1)
-
Streptavidin-Allophycocyanin (SA-APC) conjugate
-
Assay buffer
-
This compound (or other test compounds)
-
Rosiglitazone (positive control)
-
DMSO (vehicle control)
-
384-well, low-volume, black assay plates
Protocol:
-
Compound Plating: Prepare and dispense serial dilutions of test compounds into the assay plates as described for the ligand binding assay.
-
Reagent Preparation:
-
Prepare a 4X solution of GST-PPARγ-LBD in assay buffer.
-
Prepare a 4X solution of the biotinylated coactivator peptide and SA-APC in assay buffer.
-
Prepare a 4X solution of Eu-anti-GST antibody in assay buffer.
-
-
Assay Procedure:
-
Add the 4X GST-PPARγ-LBD solution to the wells containing the compounds.
-
Add the 4X biotinylated coactivator peptide/SA-APC solution.
-
Add the 4X Eu-anti-GST antibody solution.
-
The final assay volume should be, for example, 20 µL.
-
Seal the plates and incubate at room temperature for 2-4 hours, protected from light.
-
-
Data Acquisition:
-
Read the plates on an HTRF®-compatible plate reader.
-
Excite the Europium donor at ~320 nm and measure emission at two wavelengths: ~620 nm (Europium emission) and ~665 nm (APC emission).
-
-
Data Analysis:
-
Calculate the HTRF® ratio (Emission at 665 nm / Emission at 620 nm).
-
Normalize the data and perform curve fitting as described for the ligand binding assay to determine the EC50 for cofactor recruitment.
-
Conclusion
The provided application notes and protocols describe robust and scalable HTS assays for the identification and characterization of novel PPARγ modulators, using this compound as a reference compound. These assays, including ligand binding, transcriptional activation, and cofactor recruitment, provide a comprehensive platform for evaluating the pharmacological properties of test compounds and for advancing the development of new therapeutics for metabolic and inflammatory diseases. The modular nature of these protocols allows for adaptation to specific screening needs and instrumentation, facilitating their implementation in a drug discovery setting.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. This compound is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amorfrutins Are Natural PPARγ Agonists with Potent Anti-inflammatory Properties. | Semantic Scholar [semanticscholar.org]
- 7. Amorfrutins Are Natural PPARγ Agonists with Potent Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amorfrutins are potent antidiabetic dietary natural products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescent Labeling of Amorfrutin B for Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amorfrutin B, a natural product isolated from plants such as Amorpha fruticosa and Glycyrrhiza foetida, has garnered significant interest for its potent and selective partial agonism of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] PPARγ is a key nuclear receptor that regulates glucose and lipid metabolism, making it a prime therapeutic target for type 2 diabetes and other metabolic disorders.[2] Unlike full agonists like thiazolidinediones (TZDs), this compound exhibits a favorable safety profile, avoiding common side effects such as weight gain and fluid retention.[3]
Visualizing the subcellular localization and trafficking of this compound is crucial for understanding its mechanism of action and optimizing its therapeutic potential. Fluorescent labeling of this compound enables real-time tracking of the molecule within living cells using fluorescence microscopy. This application note provides a detailed protocol for the fluorescent labeling of this compound and its application in cellular imaging.
Principle of the Method
The carboxylic acid moiety of this compound provides a convenient handle for covalent conjugation to an amine-reactive fluorescent dye. The most common and efficient method for this is carbodiimide chemistry, which utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). EDC activates the carboxyl group of this compound, which then reacts with NHS to form a more stable NHS-ester intermediate. This intermediate readily reacts with a primary amine on the fluorescent dye to form a stable amide bond, resulting in a fluorescently labeled this compound. The labeled compound can then be introduced to cultured cells for visualization of its uptake, distribution, and co-localization with cellular organelles or its target protein, PPARγ.
Data Presentation
A selection of suitable amine-reactive fluorescent dyes for labeling this compound is presented below. The choice of dye will depend on the available excitation sources and emission filters of the fluorescence microscope.
| Fluorescent Dye | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| FITC (Fluorescein Isothiocyanate) | Isothiocyanate | 495 | 525 | 75,000 | 0.92 |
| Cy3 NHS Ester | NHS Ester | 550 | 570 | 150,000 | 0.15 |
| Cy5 NHS Ester | NHS Ester | 649 | 666 | 250,000 | 0.20 |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound using EDC/NHS Chemistry
This protocol describes the conjugation of an amine-reactive fluorescent dye to the carboxylic acid group of this compound.
Materials and Reagents:
-
This compound
-
Amine-reactive fluorescent dye (e.g., FITC, Cy3 NHS Ester, or Cy5 NHS Ester)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) for reaction monitoring and purification
-
Argon or Nitrogen gas
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Prepare a fresh solution of EDC (100 mM) and NHS (100 mM) in anhydrous DMF or DMSO immediately before use.
-
-
Activation of this compound:
-
In a clean, dry reaction vial under an inert atmosphere (argon or nitrogen), add the this compound solution.
-
To the this compound solution, add 1.5 equivalents of EDC solution and 1.5 equivalents of NHS solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid and form the NHS-ester intermediate.
-
-
Conjugation Reaction:
-
To the activated this compound solution, add 1.0 equivalent of the amine-reactive fluorescent dye solution.
-
Continue to stir the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, protected from light.
-
Monitor the reaction progress by TLC or HPLC.
-
-
Quenching the Reaction:
-
Once the reaction is complete, add a small amount of Quenching Buffer to consume any unreacted NHS-ester.
-
-
Purification of the Labeled Product:
-
Purify the fluorescently labeled this compound from unreacted starting materials and byproducts using an appropriate chromatographic method, such as preparative TLC or reversed-phase HPLC.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the product using mass spectrometry and NMR spectroscopy.
-
Determine the concentration of the labeled this compound by measuring the absorbance of the fluorescent dye.
-
Store the purified, labeled this compound in a suitable solvent (e.g., DMSO) at -20°C or -80°C, protected from light.
-
Protocol 2: Cellular Imaging of Fluorescently Labeled this compound
This protocol describes the introduction of fluorescently labeled this compound into cultured cells for visualization by fluorescence microscopy.
Materials and Reagents:
-
Fluorescently labeled this compound stock solution (in DMSO)
-
Cell line of interest (e.g., a cell line expressing PPARγ, such as adipocytes or macrophages)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS) for fixing cells (optional)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
-
Glass-bottom dishes or coverslips suitable for microscopy
-
Fluorescence microscope with appropriate filter sets for the chosen dye
Procedure:
-
Cell Seeding:
-
Seed the cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency on the day of the experiment.
-
Incubate the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Labeling of Cells:
-
On the day of the experiment, remove the culture medium from the cells.
-
Prepare a working solution of the fluorescently labeled this compound in pre-warmed complete culture medium. The final concentration should be optimized, but a starting range of 1-10 µM is recommended.
-
Add the labeling solution to the cells and incubate for the desired time (e.g., 30 minutes to 4 hours) at 37°C. The incubation time will depend on the rate of cellular uptake.
-
-
Washing:
-
After incubation, remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unbound fluorescent probe.
-
-
Live-Cell Imaging:
-
For live-cell imaging, add fresh, pre-warmed culture medium to the cells.
-
Immediately proceed to image the cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.
-
-
Fixed-Cell Imaging (Optional):
-
For fixed-cell imaging, after the washing step, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If co-staining for intracellular targets is desired, permeabilize the cells with a permeabilization buffer for 5-10 minutes.
-
Proceed with any additional staining steps (e.g., nuclear counterstaining with DAPI).
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Image Acquisition:
-
Acquire images using the fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye and any counterstains.
-
Use optimal exposure times to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.
-
Mandatory Visualizations
Caption: Experimental workflow for fluorescent labeling and cellular imaging of this compound.
Caption: Hypothesized signaling pathway of this compound-mediated PPARγ activation.
References
Optimal Delivery Methods for Amorfrutin B in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimal delivery methods for Amorfrutin B in preclinical animal studies, with a focus on oral administration. The protocols and data presented are compiled from peer-reviewed research and are intended to assist in the design and execution of in vivo experiments investigating the therapeutic potential of this compound.
Introduction
This compound is a natural product isolated from plants such as Amorpha fruticosa and Glycyrrhiza foetida.[1][2] It has garnered significant interest as a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator with potent antidiabetic properties.[3][4] Unlike full PPARγ agonists, such as thiazolidinediones, this compound appears to offer beneficial metabolic effects without significant side effects like weight gain or hepatotoxicity.[1][3][5][6] Effective and reproducible delivery of this compound in animal models is critical for evaluating its pharmacological profile.
Data Presentation: Pharmacokinetics and Efficacy of Oral this compound Delivery
Oral administration is the most common and well-documented method for delivering this compound in animal studies. The following tables summarize key pharmacokinetic and efficacy data from studies utilizing oral delivery in mouse models of metabolic disease.
Table 1: Pharmacokinetic Parameters of this compound after a Single Oral Administration in C57BL/6 Mice
| Parameter | Value | Reference |
| Dosage | 100 mg/kg | [7] |
| Maximum Plasma Concentration (Cmax) | 30.4 mg/L | [7] |
| Mean Plasma Concentration (24h) | 3.7 mg/L | [7] |
Table 2: Efficacy of Chronic Oral this compound Administration in Diet-Induced Obese (DIO) Mice
| Parameter | Treatment Group (this compound) | Control Group (Vehicle) | Duration | Reference |
| Dosage | 100 mg/kg/day | - | 23-27 days | [1][3] |
| Insulin Sensitivity | Significantly improved | - | 27 days | [3] |
| Glucose Tolerance | Significantly improved | - | 27 days | [3] |
| Plasma Triglycerides | Significantly decreased | - | 17 days | [1] |
| Plasma Free Fatty Acids | Significantly decreased | - | 17 days | [1] |
| Body Weight | No significant change | - | 27 days | [3] |
| Liver Triglycerides | Reduced by ~50% | - | - | [1] |
Table 3: Comparative Efficacy of Oral this compound in db/db Mice
| Parameter | Amorfrutin 1 Treatment | Rosiglitazone Treatment | Duration | Reference |
| Plasma Insulin | 36% decrease | 19% decrease | 24 days | [1] |
| Body Weight | No significant effect | ~30% increase | 3 weeks | [1] |
Experimental Protocols
The following are detailed protocols for the preparation and oral administration of this compound in mouse models of metabolic disease.
Protocol 1: Preparation of this compound for Oral Administration
Materials:
-
This compound (purity >99%)
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in water, or as determined by solubility/stability studies)
-
Homogenizer or sonicator
-
Analytical balance
-
Sterile tubes
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., 100 mg/kg) and the body weight of the animals, calculate the total amount of this compound needed for the study cohort.
-
Prepare the vehicle: Prepare the chosen vehicle solution under sterile conditions.
-
Suspend this compound: Weigh the calculated amount of this compound and suspend it in the appropriate volume of vehicle to achieve the final desired concentration.
-
Homogenize the suspension: Use a homogenizer or sonicator to ensure a uniform and stable suspension of this compound. The suspension should be prepared fresh daily or its stability validated for longer-term storage.
-
Store appropriately: Store the formulation as determined by stability data, typically protected from light at 4°C.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound suspension
-
Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5 inches)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Animal Handling: Handle the mice gently but firmly to minimize stress. Acclimatize the animals to handling prior to the start of the study.
-
Dosage Calculation: Weigh each mouse accurately before dosing to calculate the precise volume of the this compound suspension to be administered.
-
Loading the Syringe: Gently mix the this compound suspension to ensure uniformity. Draw the calculated volume into the syringe, ensuring there are no air bubbles.
-
Administration:
-
Securely hold the mouse, allowing for a straight line from the head to the abdomen.
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
Advance the needle smoothly and without force until it reaches the stomach.
-
Slowly dispense the contents of the syringe.
-
Carefully withdraw the needle.
-
-
Monitoring: After administration, monitor the animal for any signs of distress, such as choking or labored breathing.
-
Frequency: Administer once daily, or as required by the experimental design.
Protocol 3: Dietary Admixture
Materials:
-
This compound
-
Powdered high-fat diet (or standard chow)
-
Food dye (optional, for visual confirmation of mixing)
-
Mixer (e.g., V-blender)
Procedure:
-
Dosage Calculation: Determine the amount of this compound to be mixed into the diet based on the average daily food consumption of the mice and the target daily dose.
-
Premixing: Mix the calculated amount of this compound with a small portion of the powdered diet. A food dye can be added to the premix to visually assess the homogeneity of the final mixture.
-
Final Mixing: Add the premix to the bulk of the powdered diet and mix thoroughly using a V-blender or other suitable mixer until a homogenous mixture is achieved.
-
Pelleting (Optional): The mixed diet can be re-pelleted if necessary.
-
Administration: Provide the this compound-containing diet ad libitum to the experimental group.
-
Monitoring: Monitor food intake regularly to ensure the desired dose is being consumed.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway via PPARγ activation.
Experimental Workflow for In Vivo Efficacy Studies
Caption: General experimental workflow for this compound efficacy studies.
References
- 1. Amorfrutins are potent antidiabetic dietary natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amorfrutins are potent antidiabetic dietary natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Re-highlighting the action of PPARγ in... | F1000Research [f1000research.com]
- 5. Post-Treatment with this compound Evokes PPARγ-Mediated Neuroprotection against Hypoxia and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Quality Control Parameters for Amorfrutin B in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amorfrutin B, a natural compound isolated from plants such as Amorpha fruticosa, has garnered significant interest in the scientific community for its potent and selective partial agonism of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] As a PPARγ modulator, this compound holds promise for the development of novel therapeutics for metabolic disorders, including type 2 diabetes, with a potentially improved side-effect profile compared to full agonists.[1] To ensure the reliability and reproducibility of research findings, as well as to meet regulatory standards in drug development, stringent quality control of this compound is paramount.
These application notes provide a comprehensive overview of the key quality control parameters for this compound, including detailed protocols for its identification, purity assessment, quantification, and biological activity determination.
Physicochemical Properties and Reference Standards
A thorough understanding of the physicochemical properties of this compound is fundamental for its quality control.
| Parameter | Value | Reference |
| Chemical Name | 3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2-hydroxy-4-methoxy-6-(2-phenylethyl)benzoic acid | |
| Molecular Formula | C₂₆H₃₂O₄ | |
| Molecular Weight | 408.5 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO and Ethanol | |
| Purity (Commercial) | ≥97% | [3] |
Reference Standard: A well-characterized reference standard is essential for all quantitative and qualitative analyses. It is recommended to obtain a certified reference standard from a reputable commercial supplier. If a commercial standard is not available, the reference material should be thoroughly characterized in-house to establish its identity and purity.
Identification
High-Performance Liquid Chromatography (HPLC-UV)
HPLC coupled with a UV detector is a primary method for the identification of this compound. The retention time of the sample peak should match that of the reference standard under the same chromatographic conditions.
Protocol: HPLC-UV for Identification of this compound
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of this compound reference standard in methanol (or another suitable solvent) at a concentration of approximately 1 mg/mL.
-
Prepare a sample solution of the test material at a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the retention time of the major peak in the sample chromatogram with that of the standard chromatogram. The retention times should not differ by more than 2%.
-
Mass Spectrometry (MS)
Mass spectrometry provides definitive identification by determining the molecular weight of the compound. When coupled with liquid chromatography (LC-MS), it offers a powerful tool for both identification and impurity profiling. The characteristic fragmentation pattern of this compound can also be used for structural confirmation. A key fragmentation is the neutral loss of 44 Da, corresponding to the loss of a carboxyl group.
Purity and Impurity Profiling
Ensuring the purity of this compound is critical for accurate biological and toxicological studies. Impurities can arise from the synthesis process, extraction from natural sources, or degradation upon storage.
HPLC for Purity Determination
The HPLC method described for identification can be used for purity determination by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Acceptance Criteria: The purity of this compound should typically be ≥95% for most research applications, with higher purity (e.g., >98%) required for preclinical and clinical studies.
Impurity Profiling and Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. These studies involve subjecting this compound to harsh conditions to accelerate its degradation.
Protocol: Forced Degradation of this compound
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) and visible light for an extended period.
-
Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method (e.g., the one described above) and by LC-MS to identify and characterize the degradation products.
Potential Degradation Pathways: Based on its chemical structure, which includes a phenolic hydroxyl group, a carboxylic acid, and an isoprenoid side chain, this compound may be susceptible to oxidation of the phenolic ring and the double bonds in the side chain, as well as decarboxylation.
Workflow for Impurity Identification
Quantification
Accurate quantification of this compound is crucial for dose-response studies and for determining its concentration in various matrices.
Protocol: Quantitative Analysis of this compound by HPLC-UV
-
Instrumentation and Chromatographic Conditions: As described in the identification section.
-
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound reference standard at different known concentrations (e.g., 10, 25, 50, 100, and 200 µg/mL).
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Sample Analysis: Prepare the sample solution at a concentration that falls within the linear range of the calibration curve.
-
Inject the sample solution and record the peak area.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Biological Activity Assay
The primary mechanism of action of this compound is the activation of PPARγ. Therefore, a cell-based reporter gene assay is a suitable method for determining its biological activity and potency.
Protocol: PPARγ Transcriptional Activation Reporter Gene Assay
-
Principle: This assay utilizes a host cell line (e.g., HEK293) that is transiently or stably transfected with two plasmids: one expressing the ligand-binding domain (LBD) of human PPARγ fused to a GAL4 DNA-binding domain, and another containing a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activation sequence (UAS). Activation of PPARγ by a ligand like this compound leads to the expression of the reporter gene, which can be quantified.
-
Materials:
-
HEK293 cells (or other suitable cell line).
-
Expression plasmid for GAL4-PPARγ-LBD.
-
Reporter plasmid with GAL4 UAS-luciferase.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound reference standard and test sample.
-
Rosiglitazone (as a positive control).
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the GAL4-PPARγ-LBD and GAL4 UAS-luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (test sample and reference standard) or Rosiglitazone (positive control). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the fold activation by dividing the luciferase activity of the treated cells by that of the vehicle control.
-
Plot the fold activation against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the EC₅₀ value (the concentration that produces 50% of the maximum response) for both the test sample and the reference standard. The EC₅₀ of the test sample should be comparable to that of the reference standard.
-
PPARγ Signaling Pathway
Stability
Stability testing is crucial to determine the shelf-life and appropriate storage conditions for this compound.
Protocol: Long-Term and Accelerated Stability Testing
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 1, 2, 3, and 6 months.
-
-
Parameters to be Tested:
-
Appearance
-
Purity (by HPLC)
-
Quantification (Assay by HPLC)
-
Degradation products (by a stability-indicating HPLC method)
-
-
Acceptance Criteria: No significant change in appearance, assay value within 95.0% to 105.0% of the initial value, and no significant increase in degradation products.
Conclusion
The quality control of this compound is a multi-faceted process that requires a combination of chromatographic and biological assays. The protocols outlined in these application notes provide a robust framework for ensuring the identity, purity, strength, and quality of this compound used in research and development. Adherence to these quality control parameters will contribute to the generation of reliable scientific data and the advancement of this compound as a potential therapeutic agent.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Amorfrutin B Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Amorfrutin B in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous buffer?
This compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like phosphate-buffered saline (PBS) or cell culture media. When a concentrated stock of this compound, typically dissolved in an organic solvent like DMSO, is diluted into an aqueous buffer, the compound can "crash out" or precipitate because it is no longer soluble at that concentration in the predominantly aqueous environment. This phenomenon is often referred to as "solvent shock."
Q2: What is the maximum concentration of DMSO I can use in my cell culture experiment?
The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to avoid cytotoxicity.[1] Some robust cell lines may tolerate up to 1%, but it is always best to perform a vehicle control experiment to assess the impact of the solvent on your specific cells.[1][2][3] For sensitive primary cells, it is recommended to keep the DMSO concentration below 0.1%.[1]
Q3: Can I pre-dissolve this compound directly in the aqueous buffer?
Directly dissolving this compound in aqueous buffers is generally not feasible due to its hydrophobic nature. It is recommended to first prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into the aqueous buffer.
Q4: My this compound solution is clear initially but becomes cloudy over time in the incubator. What is happening?
This delayed precipitation can be due to several factors:
-
Temperature Changes: Solubility can be temperature-dependent. A solution prepared at room temperature may become supersaturated and precipitate when moved to a 37°C incubator.
-
Interactions with Media Components: Components in the cell culture media, such as salts and proteins, can interact with this compound over time, leading to precipitation.[4][5]
-
Evaporation: Evaporation of the medium in the incubator can increase the concentration of all components, potentially exceeding the solubility limit of this compound.
Q5: Are there alternatives to DMSO for dissolving this compound?
While DMSO is the most common solvent for initial stock preparation, other organic solvents like ethanol or a mixture of ethanol and DMSO could be considered. However, the final concentration of any organic solvent in the aqueous buffer should be carefully controlled to avoid cellular toxicity. For in vivo studies, formulation strategies such as lipid-based systems or cyclodextrin complexes are often preferred to enhance solubility and bioavailability.[6][7]
Troubleshooting Guides
Guide 1: My this compound is precipitating upon dilution into my aqueous buffer.
This guide provides a step-by-step workflow to troubleshoot and resolve immediate precipitation issues.
Workflow for Troubleshooting Immediate Precipitation:
Caption: A decision tree for troubleshooting this compound precipitation.
Guide 2: Enhancing this compound Solubility with Cyclodextrins.
This guide outlines the use of cyclodextrins to form inclusion complexes, thereby increasing the aqueous solubility of this compound.
Workflow for Cyclodextrin Inclusion Complexation:
Caption: Workflow for preparing a soluble this compound-cyclodextrin complex.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Dilution
Objective: To prepare a concentrated stock solution of this compound in DMSO and dilute it into an aqueous buffer with minimal precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Aqueous buffer (e.g., PBS or cell culture medium), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution.
-
Visually inspect the solution against a light source to ensure no particulates are present.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Dilution into Aqueous Buffer:
-
Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).
-
Perform a serial or intermediate dilution. For example, to achieve a final concentration of 10 µM from a 10 mM stock in 10 mL of media:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed media (results in a 100 µM solution). Vortex gently.
-
Add 1 mL of the 100 µM intermediate dilution to the remaining 9 mL of pre-warmed media. Mix by gentle inversion.
-
-
Visually inspect the final solution for any signs of precipitation before use.
-
Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare an aqueous solution of this compound by forming an inclusion complex with HP-β-CD.
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare HP-β-CD Solution:
-
Dissolve HP-β-CD in the aqueous buffer to a desired concentration (e.g., 10-40% w/v). Stir until fully dissolved. The concentration may need to be optimized.
-
-
Complexation:
-
Add this compound powder directly to the HP-β-CD solution. The amount will depend on the target final concentration and the complexation efficiency.
-
Stir the mixture vigorously at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.[8]
-
-
Removal of Uncomplexed Compound:
-
After the incubation period, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved this compound.
-
Carefully collect the supernatant.
-
-
Sterilization and Use:
-
For sterile applications, filter the supernatant through a 0.22 µm syringe filter.
-
The concentration of solubilized this compound in the final solution should be determined analytically (e.g., via HPLC or UV-Vis spectroscopy).
-
The resulting solution can be used directly in experiments or further diluted in the aqueous buffer.
-
Data Presentation
Table 1: Common Solvents and Methods for this compound
| Method | Solvent/Agent | Typical Stock Concentration | Recommended Final Concentration in Media | Advantages | Disadvantages |
| Co-Solvent | DMSO | 10-50 mM | ≤ 0.5% | Simple to prepare; suitable for in vitro screening. | Potential for cytotoxicity at higher concentrations; risk of precipitation upon dilution. |
| Co-Solvent | Ethanol | 10-50 mM | ≤ 0.5% | Alternative to DMSO. | Potential for cytotoxicity; may not be as effective as DMSO for some compounds. |
| Inclusion Complex | HP-β-Cyclodextrin | Varies (e.g., 1-10 mM) | Varies | Significantly increases aqueous solubility; can improve bioavailability in vivo. | Requires longer preparation time; may alter compound-protein interactions. |
| Nanoparticle Formulation | PLGA, Liposomes | Varies | Varies | Can enhance solubility and stability; allows for targeted delivery. | More complex preparation; requires specialized equipment and characterization. |
Signaling Pathway
This compound is known to be a selective modulator of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). The activation of PPARγ plays a key role in regulating gene expression involved in glucose and lipid metabolism.
Caption: Simplified signaling pathway of this compound via PPARγ activation.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
Technical Support Center: Optimizing Amorfrutin B for PPARγ Activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Amorfrutin B to achieve maximal and reproducible PPARγ activation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound to activate PPARγ in cell culture?
A1: The optimal concentration of this compound is highly cell-type dependent and should be determined empirically. However, based on published data, a starting range of 1 µM to 5 µM is recommended for most in vitro experiments.[1] this compound demonstrates high-affinity binding to PPARγ with a dissociation constant (Kd) of approximately 19 nM and an EC50 for transcriptional activation in the nanomolar range (e.g., 73 nM).[2][3] Be aware that cytotoxicity has been observed at concentrations of 10 µM and higher in some cell lines, such as primary neocortical cells.[1] Always perform a dose-response curve and a cytotoxicity assay to determine the optimal, non-toxic concentration for your specific cell system.
Q2: Why am I observing lower than expected PPARγ activation with this compound compared to a full agonist like Rosiglitazone?
A2: this compound is a selective PPARγ partial agonist (SPPARγM).[2][4] This means that even at saturating concentrations, it will only induce a sub-maximal transcriptional response compared to a full agonist. Reports indicate that this compound's maximal activation is approximately 20-25% of that achieved by Rosiglitazone.[2][3][4] This is an intrinsic property of the compound, resulting from its unique mode of binding to the PPARγ ligand-binding domain (LBD) which leads to partial recruitment of transcriptional coactivators.[5] Therefore, lower activation levels are expected and do not necessarily indicate an experimental issue.
Q3: How can I confirm that the observed effects in my experiment are specifically mediated by PPARγ?
A3: To confirm PPARγ-specific action, you can employ several control strategies. The most common is to use a PPARγ antagonist, such as GW9662 or T0070907, in conjunction with this compound. The antagonist should abolish or significantly reduce the effects of this compound.[1] Alternatively, using siRNA or shRNA to knock down the Pparg gene should also eliminate the compound's activity.[1] These controls are crucial to demonstrate that your observed phenotype is a direct result of PPARγ activation.
Q4: Is this compound selective for PPARγ?
A4: Yes, this compound is highly selective for PPARγ. Binding assays have shown that its affinity for PPARγ is 60- to 140-fold higher than for the other PPAR isotypes, PPARα and PPARβ/δ.[2][4][6] While it may show some activity on PPARα and PPARβ/δ at low micromolar concentrations, it is considered a selective PPARγ modulator at its effective nanomolar concentrations.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Cell Death/Cytotoxicity | This compound concentration is too high. | Perform a cytotoxicity assay (e.g., MTT, LDH release, or CytoTox-Glo) to determine the maximum non-toxic concentration for your specific cell line. A concentration of 10 µM has been reported as cytotoxic in primary neuronal cells.[1] Test a range from 0.1 µM to 10 µM. |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level, typically ≤ 0.1%. Run a solvent-only vehicle control. | |
| No or Low PPARγ Activation | This compound concentration is too low. | Although active at nanomolar concentrations, cellular uptake and other factors may require higher concentrations. Perform a dose-response experiment (e.g., 10 nM to 10 µM) to determine the EC50 in your system. |
| Insufficient incubation time. | The time required for transcriptional activation can vary. Test a time course (e.g., 6, 12, 24, 48 hours) to find the optimal incubation period for your target gene expression or reporter assay. | |
| Inappropriate assay for a partial agonist. | A reporter gene assay is the most direct way to measure transcriptional activation.[2][5] When measuring downstream effects (e.g., protein expression), the signal may be subtle due to the partial agonism of this compound. | |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and consistent cell numbers across all wells. |
| Poor compound solubility. | Ensure this compound is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting in culture media. Precipitates can lead to inconsistent final concentrations. | |
| Unexpected Downregulation of PPARγ mRNA/Protein | Complex cellular regulation. | In some specific conditions, such as ischemia, this compound has been observed to decrease PPARγ mRNA and protein levels, possibly through epigenetic mechanisms like gene methylation.[1] This highlights that its regulatory effects can be context-dependent. |
Data Summary Tables
Table 1: In Vitro Binding Affinity and Activation Data for this compound
| Parameter | Receptor | Value | Assay Type | Reference |
| Dissociation Constant (Kd) | Human PPARγ | 19 nM | TR-FRET | [2] |
| Inhibitory Constant (Ki) | Human PPARγ | 19 nM | TR-FRET | [3] |
| Human PPARα | 2,624 nM | TR-FRET | [3] | |
| Human PPARβ/δ | 1,782 nM | TR-FRET | [3] | |
| Half-Maximal Effective Conc. (EC50) | Human PPARγ | 73 nM | Reporter Gene Assay | [3] |
| Maximal Transcriptional Activation | Human PPARγ | ~20-25% (vs. Rosiglitazone) | Reporter Gene Assay | [2][3][4] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Experiment Type | Cell Type | Concentration Range | Notes | Reference |
| PPARγ Activation / Neuroprotection | Primary Neocortical Cells | 1 µM - 5 µM | 10 µM was found to be cytotoxic. | [1] |
| Cytotoxicity Screening | HT-29 Colon Cells | 0.16 µM - 160 µM | Used to establish a non-toxic working range. | [7] |
| Anti-inflammatory Effects | HT-29 Colon Cells | 1 µM | Used to measure changes in inflammatory gene expression. | [7] |
| Reporter Gene Assays | HEK 293H Cells | Dose-response (nM to µM range) | Used to determine EC50 and maximal efficacy. | [2][3][5] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a PPARγ Reporter Assay
This protocol describes a general method using a commercially available reporter cell line, such as the GeneBLAzer™ PPARγ DA Assay.
-
Cell Seeding: Plate HEK 293H cells stably expressing a GAL4-PPARγ-LBD fusion protein and a β-lactamase reporter gene at the manufacturer's recommended density in a 96-well plate.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in an appropriate buffer or medium to generate a range of concentrations to test (e.g., final well concentrations from 10 pM to 10 µM). Include a positive control (e.g., Rosiglitazone, 1 µM) and a vehicle control (DMSO).
-
Cell Treatment: Add the diluted compounds to the plated cells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a humidified CO₂ incubator.
-
Assay Development: Add the β-lactamase substrate according to the manufacturer's protocol. Incubate for 2 hours at room temperature.
-
Data Acquisition: Measure the fluorescence emission at two wavelengths (e.g., 460 nm and 530 nm).
-
Analysis: Calculate the emission ratio to determine β-lactamase activity, which corresponds to PPARγ activation. Plot the dose-response curve and calculate the EC50 value.
Protocol 2: Assessing this compound Cytotoxicity via LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will result in ~80% confluency at the end of the experiment.
-
Compound Preparation: Prepare a dilution series of this compound in culture medium at 2X the final desired concentrations.
-
Cell Treatment: Remove the existing medium from the cells and add the 2X compound dilutions. Include a vehicle control, a negative control (untreated cells), and a positive control for maximum LDH release (lysis buffer provided with the assay kit).
-
Incubation: Incubate for the desired experimental duration (e.g., 24 or 48 hours).
-
Sample Collection: Carefully collect a supernatant sample from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Visualizations
Caption: Simplified signaling pathway of this compound-mediated PPARγ activation.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Post-Treatment with this compound Evokes PPARγ-Mediated Neuroprotection against Hypoxia and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Amorfrutins are potent antidiabetic dietary natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Identifying and mitigating off-target effects of Amorfrutin B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating potential off-target effects of Amorfrutin B.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator (SPPARγM).[1][2] It binds to PPARγ with high affinity, comparable to the synthetic full agonist rosiglitazone, but acts as a partial agonist.[3][4] This selective activation leads to the regulation of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation.[5][6] Unlike full agonists, this compound's partial agonism is thought to contribute to its favorable safety profile, avoiding common side effects like weight gain and fluid retention.[1][3]
Q2: What are the known binding affinities of this compound for PPAR subtypes?
This compound exhibits high selectivity for PPARγ. The binding affinity constant (Ki) for PPARγ is in the low nanomolar range, significantly stronger than for PPARα and PPARβ/δ.[7][8]
Q3: Are there any known off-target effects of this compound?
Currently, there is limited published evidence detailing specific off-target effects of this compound. It is generally considered a selective PPARγ modulator.[1][9] However, like any small molecule, it has the potential to interact with other proteins, and comprehensive screening is recommended to rule out off-target activities, especially if unexpected experimental results are observed.[6] One study noted the possibility of off-target effects, such as the inhibition of NF-κB pathways, but did not provide further details.[6]
Q4: How can I confirm that the observed effects in my experiment are mediated by PPARγ?
To confirm that the biological effects of this compound are on-target, you can use a PPARγ antagonist, such as GW9662.[1] Co-treatment with the antagonist should reverse or block the effects of this compound. Additionally, using siRNA to silence the Pparg gene should abolish the compound's activity in your experimental model.[2]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
You observe cytotoxicity or a decrease in cell viability at concentrations expected to be effective and non-toxic.
| Potential Cause | Recommended Action |
| On-target toxicity in a specific cell line | Perform a dose-response curve to determine the EC50 for the therapeutic effect and the CC50 for cytotoxicity. A narrow therapeutic window may indicate on-target toxicity. |
| Off-target effect | 1. Conduct a cell health assessment using multiple assays (e.g., MTT, LDH, apoptosis assays). 2. Attempt a "rescue" experiment. If the on-target pathway is known to regulate a specific metabolite, supplementing the media with it may rescue the cells if the toxicity is on-target. 3. Screen this compound against a broad panel of off-target proteins, such as a kinase panel or a safety panel of common off-target liabilities. |
| Compound instability or degradation | Verify the purity and stability of your this compound stock solution using analytical methods like HPLC-MS. |
Issue 2: Activation of an Unexpected Signaling Pathway
Your results indicate the modulation of a signaling pathway not typically associated with PPARγ activation.
| Potential Cause | Recommended Action |
| Pathway crosstalk | The unexpected pathway may be downstream or parallel to the PPARγ signaling cascade. Map the activated pathway in detail and investigate potential links to PPARγ. |
| Off-target activation | 1. Use a PPARγ antagonist (e.g., GW9662) or Pparg siRNA to determine if the pathway activation is dependent on PPARγ. 2. Perform a broad kinase or phosphatase screen to identify potential off-target interactions. |
| Experimental artifact | Rule out confounding variables in your experimental setup, such as vehicle effects (e.g., DMSO concentration). |
Quantitative Data Summary
Table 1: Binding Affinities and Potency of this compound
| Target | Assay Type | Value | Reference |
| PPARγ | Competitive TR-FRET Binding Assay (Ki) | 19 nM | [8][9] |
| PPARα | Competitive TR-FRET Binding Assay (Ki) | 2,624 nM | [8] |
| PPARβ/δ | Competitive TR-FRET Binding Assay (Ki) | 1,782 nM | [8] |
| PPARγ | Reporter Gene Assay (EC50) | 73 nM | [9] |
Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obese Mouse Model
| Parameter | Treatment Group | Result | Reference |
| Glucose Tolerance (OGTT) | Amorfrutin 1 (37 mg/kg/d) | 19% decrease in glucose AUC | [6] |
| Insulin Sensitivity (IPIST) | Amorfrutin 1 (37 mg/kg/d) | 14% increase in glucose AUCi | [6] |
| Liver Triglycerides | Amorfrutin 1 (37 mg/kg/d) | ~50% reduction | [5] |
Experimental Protocols
Protocol 1: Off-Target Liability Screening Workflow
This protocol outlines a general workflow for identifying and validating potential off-target effects of this compound.
-
Initial Observation: An unexpected phenotype is observed (e.g., cytotoxicity, activation of an unrelated pathway).
-
On-Target Validation:
-
Perform a dose-response study for the observed effect.
-
Use a PPARγ antagonist (e.g., GW9662) or Pparg siRNA to confirm if the effect is PPARγ-dependent.
-
-
In Silico Profiling:
-
Use computational tools to predict potential off-targets based on the chemical structure of this compound.[10] These tools screen against databases of known protein binding sites.
-
-
In Vitro Profiling:
-
Broad Target Panels: Screen this compound against a commercial panel of common off-target proteins (e.g., kinases, GPCRs, ion channels).
-
Cellular Thermal Shift Assay (CETSA): This method can identify direct binding of this compound to proteins in a cellular context.
-
-
Hit Validation and Downstream Analysis:
-
Validate any "hits" from the in vitro screens using orthogonal assays.
-
If a bona fide off-target is identified, investigate its functional relevance to the observed phenotype.
-
Visualizations
Caption: this compound activates the PPARγ signaling pathway.
Caption: A workflow for identifying and mitigating off-target effects.
Caption: Logical steps to troubleshoot unexpected cytotoxicity.
References
- 1. Post-Treatment with this compound Evokes PPARγ-Mediated Neuroprotection against Hypoxia and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.mpg.de [pure.mpg.de]
- 5. pnas.org [pnas.org]
- 6. Amorfrutins are potent antidiabetic dietary natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is an efficient natural peroxisome proliferator-activated receptor gamma (PPARgamma) agonist with potent glucose-lowering properties :: MPG.PuRe [pure.mpg.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Improving the extraction yield of Amorfrutin B from natural sources
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and standardized protocols for improving the extraction yield of Amorfrutin B from its natural sources, primarily the fruits of Amorpha fruticosa and the roots of Glycyrrhiza species.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
This compound is a prenylated bibenzyl primarily isolated from the fruits of the false indigo bush (Amorpha fruticosa) and the roots of licorice species such as Glycyrrhiza foetida. Quantitative analysis has shown that the fruits of Amorpha fruticosa can contain this compound in amounts ranging from 0.64 to 4.63 mg/g of dried plant material.[1][2] While some Glycyrrhiza species are sources, studies have shown that common varieties like Glycyrrhiza uralensis, Glycyrrhiza inflata, and Glycyrrhiza glabra may not contain detectable levels of amorfrutins.[2]
Q2: Which solvents are most effective for extracting this compound?
This compound is a relatively non-polar compound. Therefore, solvents of medium to low polarity are generally most effective. Ethanol and methanol, often in aqueous mixtures (e.g., 50-80% ethanol), are commonly used for the initial extraction of flavonoids and other phenolic compounds from plant matrices. For more selective extraction of prenylated flavonoids like this compound, less polar solvents may be employed in subsequent partitioning steps. The choice of solvent can significantly impact the extraction yield and the purity of the final extract.
Q3: How does temperature affect the stability and yield of this compound during extraction?
Elevated temperatures can increase the solubility of this compound and the efficiency of the extraction process. However, like many flavonoids, this compound can be susceptible to thermal degradation at excessively high temperatures or with prolonged heat exposure. It is crucial to optimize the temperature for each extraction method to balance yield and stability. For instance, in conventional extractions, temperatures are often maintained between 60-80°C. Modern techniques like microwave-assisted and ultrasound-assisted extraction can often achieve high yields with shorter exposure times, minimizing the risk of degradation.
Q4: Can pH influence the extraction efficiency of this compound?
Yes, the pH of the extraction solvent can alter the ionization state of phenolic compounds like this compound, which in turn affects their solubility and stability. For many flavonoids, slightly acidic conditions (pH 2-4) can improve extraction efficiency by keeping the compounds in their neutral, less polar form, which enhances their solubility in organic solvents. However, the optimal pH can vary depending on the specific compound and the solvent system being used. It is advisable to perform small-scale trials to determine the optimal pH for your specific experimental setup.
Q5: What are the most common reasons for low this compound yield?
Low yields can stem from several factors:
-
Suboptimal Solvent Choice: The polarity of the solvent may not be suitable for this compound.
-
Inadequate Extraction Parameters: Incorrect temperature, pressure, or extraction time can lead to incomplete extraction.
-
Poor Quality of Raw Material: The concentration of this compound can vary significantly based on the plant's geographic origin, harvest time, and storage conditions.
-
Degradation: Exposure to high temperatures, extreme pH, light, or oxidative enzymes can degrade the target compound.
-
Inefficient Downstream Processing: Loss of compound during solvent evaporation, partitioning, and chromatographic purification steps.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Detected in Crude Extract | Incorrect Plant Material: The source plant may not be a species that produces this compound, or the concentration may be below the detection limit. | Verify the botanical identity of your source material. If possible, obtain a sample with a certified this compound content for comparison. |
| Suboptimal Solvent System: The solvent may be too polar or non-polar to effectively solubilize this compound. | Experiment with a range of solvents, starting with 70-80% ethanol. Consider sequential extractions with solvents of varying polarity. | |
| Degradation during Extraction: High temperatures or prolonged extraction times may be degrading the compound. | Reduce the extraction temperature and/or time. Consider using advanced extraction techniques like UAE or MAE which are typically faster and can be performed at lower temperatures. | |
| Co-extraction of Interfering Compounds (e.g., chlorophyll, lipids) | Non-selective Solvent: The chosen solvent is co-extracting a wide range of compounds. | Perform a pre-extraction with a non-polar solvent like hexane to remove lipids and chlorophyll before the main extraction. Alternatively, use liquid-liquid partitioning or solid-phase extraction (SPE) to clean up the crude extract. |
| Inconsistent Yields Between Batches | Variability in Raw Material: Natural products can have significant variations in phytochemical content. | Standardize the source of your plant material as much as possible (e.g., same supplier, harvest season). Always grind and homogenize the entire batch of plant material before taking samples for extraction. |
| Inconsistent Extraction Procedure: Minor variations in experimental parameters can lead to different outcomes. | Adhere strictly to a validated and standardized protocol. Ensure that parameters like temperature, time, and solvent-to-solid ratio are precisely controlled. | |
| Difficulty in Purifying this compound from Crude Extract | Complex Mixture of Structurally Similar Compounds: The extract may contain other prenylated flavonoids with similar chromatographic behavior. | Employ high-resolution chromatographic techniques such as High-Speed Counter-Current Chromatography (HSCCC) or preparative HPLC with an optimized solvent system. |
Data Presentation: this compound Extraction Yields
The following tables summarize quantitative data on the extraction and quantification of this compound and related compounds.
Table 1: Quantitative Analysis of Amorfrutins in Amorpha fruticosa Fruits
| Compound | Content Range (mg/g of dried plant material) | Analytical Method |
| This compound | 0.64–4.63 | HPLC |
| Amorfrutin A | 0.54–3.52 | HPLC |
| 2-carboxy-3,5-dihydroxy-4-geranylbibenzyl | 1.31–7.43 | HPLC |
| Data sourced from a study analyzing various samples of A. fruticosa fruits.[1][2] |
Table 2: Yield of Prenylated Phenolics from Amorpha fruticosa using HSCCC
| Compound | Starting Material | Yield | Purity |
| This compound | 200 mg of n-hexane-soluble crude extract | 17.4 mg | 97.1% |
| Amorfrutin A | 200 mg of n-hexane-soluble crude extract | 10.7 mg | 96.7% |
| 5,7-dihydroxy-8-geranylflavanone | 200 mg of n-hexane-soluble crude extract | 14.2 mg | 95.2% |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids from Amorpha fruticosa
This protocol is adapted from a method optimized for the extraction of total flavonoids from the leaves of Amorpha fruticosa and can be used as a starting point for this compound extraction from the fruits.
Materials and Equipment:
-
Dried and powdered Amorpha fruticosa fruit material
-
Ethanol (50% aqueous solution)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
-
Filter paper
Procedure:
-
Sample Preparation: Weigh 1 g of finely powdered Amorpha fruticosa fruit material.
-
Solvent Addition: Add 50 mL of 50% ethanol to the plant material in a suitable vessel (a solid-to-liquid ratio of 1:50 g/mL).
-
Ultrasonication: Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture. Sonicate at a power of approximately 300 W for a total of 4 extraction cycles of 15 minutes each.
-
Separation: After sonication, centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.
-
Collection: Decant the supernatant and filter it through Whatman No. 1 filter paper.
-
Concentration: Combine the supernatants from all cycles and concentrate the extract using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Analysis: The crude extract can then be analyzed by HPLC to determine the this compound content.
Protocol 2: Microwave-Assisted Extraction (MAE) of Phenolic Compounds from Glycyrrhiza Species
This protocol is a general method adapted from procedures for extracting phenolic compounds from licorice root and can be optimized for this compound.
Materials and Equipment:
-
Dried and powdered Glycyrrhiza foetida root material
-
Ethanol (80% aqueous solution)
-
Microwave extraction system
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 5 g of powdered licorice root.
-
Solvent Addition: Place the sample in a microwave extraction vessel and add 63.5 mL of 80% ethanol (a liquid-to-solid ratio of approximately 12.7:1 mL/g).
-
Microwave Extraction: Secure the vessel in the microwave extractor. Set the extraction time to 6 minutes and the microwave power to a medium-high setting (e.g., 400-500 W). Monitor the temperature to ensure it does not exceed 80°C.
-
Cooling and Filtration: After the extraction is complete, allow the vessel to cool to room temperature. Filter the mixture to separate the extract from the solid residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude extract.
-
Analysis: Quantify the this compound content in the crude extract using a validated HPLC method.
Protocol 3: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
This protocol describes the purification of this compound from a crude extract of Amorpha fruticosa.
Materials and Equipment:
-
n-hexane-soluble crude extract of Amorpha fruticosa
-
HSCCC instrument
-
n-hexane, ethanol, and water (HPLC grade)
-
Fraction collector
Procedure:
-
Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane/ethanol/water in a 5:4:1 (v/v/v) ratio. Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.
-
HSCCC Instrument Setup:
-
Fill the column with the stationary phase (upper phase).
-
Set the revolution speed to 800-900 rpm.
-
Pump the mobile phase (lower phase) into the column at a flow rate of 1.5-2.0 mL/min until the system reaches hydrodynamic equilibrium.
-
-
Sample Injection: Dissolve approximately 200 mg of the n-hexane-soluble crude extract in a small volume of the biphasic solvent system and inject it into the HSCCC.
-
Elution and Fraction Collection: Continue to pump the mobile phase through the column. Collect fractions at regular intervals using a fraction collector.
-
Monitoring: Monitor the effluent using a UV detector at a suitable wavelength (e.g., 280 nm).
-
Fraction Analysis: Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
Pooling and Evaporation: Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.
Visualizations
General Experimental Workflow for this compound Extraction
Caption: Workflow for this compound extraction.
Troubleshooting Logic for Low Extraction Yield
Caption: Troubleshooting low extraction yield.
References
Technical Support Center: Amorfrutin B Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways of Amorfrutin B and strategies to mitigate these issues during experimental work. The information is presented in a question-and-answer format to directly address common concerns.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a natural product first isolated from Amorpha fruticosa and edible licorice roots.[1][2] Its chemical structure consists of a 2-hydroxybenzoic acid core substituted with a methoxy group, a phenylethyl group, and a geranyl (isoprenoid) side chain.[3][4] The IUPAC name for this compound is 3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxy-6-(2-phenylethyl)benzoic acid, and its molecular formula is C26H32O4.[3][4]
Q2: What are the potential stability issues I should be aware of when working with this compound?
While specific degradation pathways for this compound have not been extensively documented in the literature, its chemical structure suggests potential susceptibility to:
-
Oxidation: The phenolic hydroxyl group and the double bonds in the isoprenoid side chain are prone to oxidation.[5][6][7] This can be accelerated by exposure to air (oxygen), light, elevated temperatures, and the presence of metal ions.
-
Decarboxylation: The carboxylic acid group may be lost as carbon dioxide, particularly at high temperatures.[8][9]
-
Hydrolysis: Although less likely for the core structure, esterified derivatives of this compound would be susceptible to hydrolysis.
-
Photodegradation: Exposure to UV or visible light can promote oxidative reactions and other degradative processes in phenolic compounds.[5][6]
Q3: How should I store my this compound samples to ensure stability?
To minimize degradation, it is recommended to store this compound under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is advisable.
-
Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.[6]
-
Atmosphere: For maximum stability, especially in solution, store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Form: Store as a dry powder if possible, as solutions may be more prone to degradation.
Q4: What solvents are recommended for dissolving this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[4] When preparing stock solutions, use high-purity solvents and consider purging with an inert gas before use to remove dissolved oxygen. For aqueous buffers, ensure the pH is in a range that minimizes degradation (see Troubleshooting Guide).
Troubleshooting Guides
Issue 1: Loss of biological activity or inconsistent experimental results.
This could be due to the degradation of this compound.
| Potential Cause | Troubleshooting Step | Prevention Strategy |
| Oxidative Degradation | Analyze your sample for oxidative byproducts using LC-MS. Compare the mass spectrum of your sample to that of a freshly prepared standard. | Prepare solutions fresh for each experiment. Add antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to your formulation.[10] Use deoxygenated solvents. |
| pH-induced Degradation | Check the pH of your experimental buffer. Phenolic compounds can be unstable at high pH.[11] | Perform a pH stability study to determine the optimal pH range for your experiments. Buffer your solutions to maintain a stable pH.[10] |
| Photodegradation | Review your experimental workflow for any steps where the sample is exposed to light for extended periods. | Conduct experiments under low-light conditions or use amber-colored labware. |
| Thermal Degradation | Assess the temperature conditions of your experiment. Prolonged exposure to elevated temperatures can cause decarboxylation or oxidation.[9] | Maintain samples on ice or at a controlled low temperature during experimental manipulations. |
Issue 2: Appearance of unknown peaks in chromatography (HPLC, LC-MS).
This is a strong indicator of degradation.
| Potential Cause | Troubleshooting Step | Prevention Strategy |
| Multiple Degradation Pathways | Use forced degradation studies (see Experimental Protocols) to intentionally degrade this compound under controlled stress conditions (acid, base, oxidation, heat, light). This can help in identifying the unknown peaks. | Implement the storage and handling best practices outlined in the FAQs. |
| Interaction with Excipients | If you are working with a formulation, consider the possibility of interactions between this compound and other components. | Conduct compatibility studies with your chosen excipients.[12] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions and to generate potential degradation products for analytical method development.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 6, 12, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature and protect from light for 2, 6, 12, and 24 hours.
-
Thermal Degradation: Place the solid powder and a separate aliquot of the stock solution in an oven at 80°C for 24, 48, and 72 hours.
-
Photodegradation: Expose the solid powder and a separate aliquot of the stock solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours.
-
-
Analysis: Analyze the stressed samples at each time point by a stability-indicating method, such as reverse-phase HPLC with UV and mass spectrometric detection (LC-MS).[13][14]
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: pH Stability Profile of this compound
Objective: To determine the pH range in which this compound is most stable.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Add a small aliquot of a concentrated this compound stock solution to each buffer to achieve a final concentration of 10 µg/mL.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 37°C) and protect from light.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Analysis: Quantify the remaining this compound at each time point using a validated HPLC method.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH. Calculate the degradation rate constant at each pH to identify the pH of maximum stability.
Data Presentation
Table 1: Hypothetical pH Stability Data for this compound at 37°C
| pH | Degradation Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |
| 3.0 | 0.005 | 138.6 |
| 5.0 | 0.002 | 346.5 |
| 7.0 | 0.010 | 69.3 |
| 9.0 | 0.050 | 13.9 |
Note: This data is illustrative and should be determined experimentally.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for forced degradation studies of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pure.mpg.de [pure.mpg.de]
- 3. This compound | C26H32O4 | CID 24739090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. content.ampp.org [content.ampp.org]
- 9. onepetro.org [onepetro.org]
- 10. Key Techniques for Designing Stable Formulations in Herbal Medicines [padidehgiah.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 13. ijmr.net.in [ijmr.net.in]
- 14. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting inconsistent results in Amorfrutin B experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Amorfrutin B. It addresses common issues, offers insights into interpreting inconsistent results, and provides detailed experimental protocols and data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator (SPPARγM)[1][2]. It is considered a partial agonist. While it binds to PPARγ with high affinity, comparable to synthetic full agonists like thiazolidinediones (TZDs), it elicits only a partial transcriptional response[3][4]. This selective modulation is thought to be responsible for its beneficial effects without the adverse side effects associated with full PPARγ activation[1][3].
Q2: What are the reported therapeutic effects of this compound?
This compound has demonstrated several therapeutic potentials, including:
-
Antidiabetic effects: It can improve insulin sensitivity and glucose tolerance[1][3].
-
Anti-inflammatory properties: It has been shown to reduce the expression and secretion of several inflammation mediators[5][6].
-
Neuroprotective effects: It can protect neurons from hypoxia- and ischemia-induced degeneration[7].
Q3: Why am I observing different results for PPARγ activation compared to published data?
Variability in PPARγ activation can be attributed to several factors:
-
Cell type: The expression levels and post-translational modifications of PPARγ and its cofactors can vary significantly between different cell types, leading to different responses to this compound.
-
Assay type: Different assays measure different aspects of receptor activation. For instance, a competitive binding assay measures affinity to the receptor, while a reporter gene assay measures transcriptional activation, which can be influenced by cellular context.
-
Ligand concentration: As a partial agonist, the dose-response curve for this compound may plateau at a lower level of maximal efficacy compared to a full agonist. Ensure you are using a comprehensive dose range.
Q4: Is this compound cytotoxic at high concentrations?
Yes, some studies have shown that this compound can be cytotoxic at higher concentrations. For example, in primary neocortical cells, a concentration of 10 μM was found to be cytotoxic, while concentrations up to 5 μM were not[7]. It is crucial to determine the optimal, non-toxic concentration range for your specific cell type and experimental conditions using a cell viability assay.
Troubleshooting Guide: Interpreting Inconsistent Results
Issue 1: Variable Effects on PPARγ mRNA and Protein Expression
Problem: You observe inconsistent changes in PPARγ mRNA and protein levels after this compound treatment under different experimental conditions.
Possible Cause and Solution:
The effect of this compound on PPARγ expression can be highly dependent on the cellular context and stressors. For example, under hypoxic conditions, this compound has been shown to increase PPARγ protein levels, while under ischemic conditions, it decreased both mRNA and protein levels[7].
-
Recommendation: Carefully control and define your experimental conditions (e.g., hypoxia vs. ischemia, duration of treatment, cell type). Consider that this compound may engage different regulatory mechanisms under different cellular states. It is also suggested to measure both mRNA and protein levels to get a complete picture, as post-transcriptional regulation may be involved.
Issue 2: Contradictory Effects on Cell Proliferation and Viability
Problem: You are observing that this compound promotes the viability of one cell type (e.g., neurons) but inhibits the proliferation of another (e.g., microglia).
Possible Cause and Solution:
This is a documented phenomenon. This compound's effect is cell-type specific. It has been shown to increase neuronal viability while inhibiting the proliferation of activated microglia[2][8].
-
Recommendation: When studying the effects of this compound in a co-culture system or in vivo, it is essential to use cell-type-specific markers to dissect the differential effects on various cell populations. This will help in understanding the overall physiological outcome of this compound treatment.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound.
Table 1: Binding Affinities (Ki) and EC50 Values for PPARγ
| Compound | Ki (nM) for PPARγ | EC50 (nM) for PPARγ Activation | Reference |
| This compound | 19 | 73 | [9][10] |
| Amorfrutin 1 | 236 | - | [3] |
| Amorfrutin 2 | 287 | - | [4] |
| Rosiglitazone | - | - | |
| Pioglitazone | 584 | - | [3] |
Table 2: Relative Efficacy of PPARγ Activation
| Compound | Efficacy (% of Rosiglitazone) | Cell Line | Reference |
| This compound | 20% | HEK 293H | [9] |
| This compound | 25% | - | [10] |
| Amorfrutin 1 | 39% | HEK 293H | |
| Amorfrutin 2 | 30% | HEK 293H |
Experimental Protocols
PPARγ Competitive Binding Assay (TR-FRET)
This protocol is based on the methodology described in multiple studies[4].
-
Materials: LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay Kit (or similar), test compounds (this compound), and a fluorescent plate reader.
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
Add the PPARγ-LBD/antibody mixture to the wells of a microplate.
-
Add the fluorescently labeled PPARγ ligand.
-
Add the diluted test compound to the wells.
-
Incubate the plate according to the manufacturer's instructions.
-
Read the plate using a TR-FRET-compatible plate reader.
-
-
Data Analysis: Calculate the Ki values by fitting the data to a competitive binding model.
PPARγ Reporter Gene Assay
This protocol is a generalized procedure based on descriptions from cited literature.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293H) in appropriate media.
-
Co-transfect the cells with a PPARγ expression vector and a reporter vector containing a PPAR response element (PPRE) driving a reporter gene (e.g., luciferase).
-
-
Compound Treatment:
-
After transfection, treat the cells with varying concentrations of this compound or a control compound (e.g., rosiglitazone).
-
Incubate for a specified period (e.g., 24 hours).
-
-
Reporter Gene Measurement:
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a suitable assay kit and a plate reader.
-
-
Data Analysis: Normalize the reporter gene activity to a control (e.g., vehicle-treated cells). Plot the dose-response curve and calculate the EC50 and maximal efficacy relative to the full agonist.
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound as a partial PPARγ agonist.
Experimental Workflow for Assessing Neuroprotective Effects
Caption: Experimental workflow for evaluating the neuroprotective effects of this compound.
Troubleshooting Logic for Inconsistent PPARγ Activation
Caption: Decision tree for troubleshooting inconsistent PPARγ activation results.
References
- 1. This compound is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Compromises Hypoxia/Ischemia-induced Activation of Human Microglia in a PPARγ-dependent Manner: Effects on Inflammation, Proliferation Potential, and Mitochondrial Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amorfrutins are potent antidiabetic dietary natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Amorfrutins Are Natural PPARγ Agonists with Potent Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Post-Treatment with this compound Evokes PPARγ-Mediated Neuroprotection against Hypoxia and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Batch-to-batch variability of synthetic Amorfrutin B
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic Amorfrutin B. Our goal is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the biological activity of different batches of synthetic this compound, even though they are all reported to be >95% pure. What could be the cause?
A1: Batch-to-batch variability in biological activity, despite high purity by standard methods like HPLC, can arise from several factors:
-
Presence of Minor Impurities with High Potency: Even small amounts of structurally related impurities that are potent modulators of the target receptor (PPARγ) can significantly alter the overall observed activity.
-
Polymorphism: The final solid material may exist in different crystalline forms (polymorphs) or as an amorphous solid. These forms can have different dissolution rates and bioavailability, leading to varied results in cell-based or in vivo assays.
-
Degradation: this compound may be susceptible to degradation under certain storage conditions (light, temperature, oxygen). Degradation products could have lower activity or even inhibitory effects.
-
Chiral Purity: While the primary structure is achiral, impurities or degradation products could be chiral. Ensure that the observed activity is not influenced by stereoisomers that may not be resolved by your primary analytical method.
Q2: Our synthesis of this compound is resulting in a lower-than-expected yield. What are the common pitfalls in the synthetic process?
A2: Low yields in multi-step organic syntheses are a common challenge.[1][2] For this compound, potential issues include:
-
Incomplete Reactions: Key steps, such as the initial condensation or the final hydrolysis, may not be proceeding to completion. Monitor reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Side Reactions: The formation of byproducts can consume starting materials and complicate purification. One documented synthesis notes the formation of a side product during the creation of a key intermediate.[3]
-
Purity of Reagents and Solvents: The quality of starting materials, reagents (e.g., nBuLi, MeI), and anhydrous solvents is critical.[4][5] Impurities or moisture can quench reagents or catalyze unwanted side reactions.
-
Purification Losses: Significant amounts of the product can be lost during purification steps like flash column chromatography.[4] Optimizing the solvent system and column loading is crucial.
Q3: How can we confirm the identity and purity of our synthesized this compound?
A3: A combination of analytical techniques is recommended for comprehensive characterization:
-
Structural Identification: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm the chemical structure.[6]
-
Purity Assessment: Ultra-High Performance Liquid Chromatography (UHPLC) is a precise method for determining purity.[6] It is advisable to use a diode-array detector (DAD) to check for co-eluting impurities that may have different UV spectra.
-
Residual Solvents: Gas Chromatography (GC) with a headspace sampler can be used to quantify residual solvents from the synthesis and purification process.
-
Elemental Analysis: To confirm the elemental composition (C, H, O) of the final compound.
Troubleshooting Guides
Guide 1: Investigating Low Purity or Unexpected Impurities
If your final product shows low purity or contains unexpected peaks in the chromatogram, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for purity issues.
Guide 2: Addressing Inconsistent Biological Activity
Use this guide if different batches of this compound are producing variable results in biological assays.
Caption: Troubleshooting workflow for inconsistent bioactivity.
Data Presentation
The following tables summarize key quantitative data related to this compound.
Table 1: Purification and Purity of this compound
| Purification Method | Starting Material | Purity Achieved (%) | Analytical Method | Reference |
|---|---|---|---|---|
| High-Speed Counter-Current Chromatography (HSCCC) | n-hexane-soluble crude extract | 97.1 | UHPLC | [6] |
| Flash Column Chromatography | Crude reaction mixture | >95 (Typical) | NMR / HPLC |[4][5] |
Table 2: Biological Activity of this compound
| Target | Assay Type | Value | Units | Reference |
|---|---|---|---|---|
| PPARγ | Dissociation Constant (Kd) | 19 | nM | [5][7] |
| PPARα | Dissociation Constant (Kd) | >1000 | nM | [5] |
| PPARβ/δ | Dissociation Constant (Kd) | >1000 | nM | [8] |
| PPARγ | Transcriptional Activation (EC₅₀) | 73 | nM |[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound Ethyl Ester (Intermediate 17b)
This protocol is adapted from a published synthesis and describes a key alkylation step.[4]
-
Preparation: To a solution of the resorcinol precursor (1.00 equiv) in acetone (approx. 0.06 M), add potassium carbonate (K₂CO₃, ~20 equiv).
-
Reaction: Add methyl iodide (MeI, ~1.5 equiv) to the vigorously stirred mixture.
-
Incubation: Stir the reaction at room temperature for approximately 3.5 hours. Monitor progress by TLC.
-
Workup: Upon completion, acidify the mixture with 1 M aqueous HCl.
-
Extraction: Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Washing & Drying: Wash the combined organic extracts with brine, dry over magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 0–10% EtOAc in hexanes to yield the this compound ethyl ester.
Protocol 2: Characterization by UHPLC
This protocol provides a general method for assessing the purity of this compound batches.
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at 1 mg/mL. Dilute to a working concentration of ~50 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 60% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Detection: Use a DAD detector, monitoring at 280 nm. Collect spectra from 200-400 nm to assess peak purity.
-
Analysis: Integrate the peak corresponding to this compound and all impurity peaks. Calculate purity as the percentage of the main peak area relative to the total peak area.
Signaling Pathway
This compound is a selective partial agonist of the nuclear receptor PPARγ. Its binding initiates a cascade that modulates the transcription of genes involved in glucose and lipid metabolism.
Caption: this compound activation of the PPARγ signaling pathway.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses of Amorfrutins and Derivatives via Tandem Diels–Alder and Anionic Cascade Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isolation and purification of prenylated phenolics from Amorpha fruticosa by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.mpg.de [pure.mpg.de]
- 8. This compound is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of Amorfrutin B
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Amorfrutin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the in vivo bioavailability of this promising natural compound.
Frequently Asked Questions (FAQs)
Q1: My in vivo efficacy with this compound is low, despite promising in vitro activity. What could be the primary reason?
A1: A significant discrepancy between in vitro and in vivo results for this compound, a lipophilic compound, often points to poor oral bioavailability. The primary reasons include:
-
Low Aqueous Solubility: this compound is poorly soluble in water. For oral administration, it must dissolve in the aqueous environment of the gastrointestinal (GI) tract to be absorbed. Limited solubility is often the rate-limiting step for absorption.[1][2]
-
First-Pass Metabolism: After absorption from the gut, this compound travels to the liver via the portal vein, where it may be extensively metabolized by enzymes before it can reach systemic circulation.[3] This can significantly reduce the amount of active compound available to reach the target tissues.
Q2: I am observing high variability in plasma concentrations in my animal pharmacokinetic (PK) studies. How can I improve consistency?
A2: High inter-individual variability is a common issue for poorly soluble compounds. Potential causes and solutions include:
-
Inconsistent Solubilization: The compound may be precipitating out of your initial formulation upon dilution in the GI fluids. This can be affected by variations in gastric pH and bile salt concentrations between animals.
-
Solution: Employing robust formulation strategies such as nanosuspensions, amorphous solid dispersions, or Self-Emulsifying Drug Delivery Systems (SEDDS) can help maintain the drug in a solubilized or finely dispersed state, leading to more consistent absorption.[4][5][6]
Q3: What is the Biopharmaceutical Classification System (BCS) and where does this compound likely fall?
Q4: Which formulation strategy is the best starting point for improving this compound bioavailability?
A4: The choice of strategy depends on the scale of your experiment and available resources.
-
For early-stage discovery and toxicology: Nanosuspensions are an excellent choice as they can be prepared with small amounts of the compound and minimal excipients.[11]
-
For later-stage development: Amorphous Solid Dispersions (ASDs) and Self-Emulsifying Drug Delivery Systems (SEDDS) are robust, scalable options that can significantly enhance bioavailability.[6][12][13] Combining approaches, such as dissolving an ASD in a SEDDS, has also shown promise.[14]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when preparing my dosing vehicle.
-
Problem: The selected vehicle cannot maintain this compound in a solubilized state at the desired concentration.
-
Troubleshooting Steps:
-
Solubility Screening: Systematically test the solubility of this compound in a panel of pharmaceutically acceptable solvents, co-solvents (e.g., PEG 400, Propylene Glycol), surfactants (e.g., Tween 80, Kolliphor EL), and oils (e.g., sesame oil, Capryol 90).[7][12]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle can improve solubility.
-
Employ Advanced Formulations: If simple solvent systems fail, move to enabling formulations like SEDDS or prepare a nanosuspension or solid dispersion, which are designed to handle poorly soluble compounds.[5][15]
-
Issue 2: The developed formulation shows good in vitro dissolution but does not translate to improved in vivo exposure.
-
Problem: The formulation may not be stable in the complex environment of the GI tract, or the drug may be susceptible to efflux transporters.
-
Troubleshooting Steps:
-
In Vitro Digestion Models: Test the formulation's stability and ability to keep this compound solubilized under simulated GI conditions that include pH shifts and the presence of digestive enzymes like lipase (especially for lipid-based formulations).
-
Investigate Efflux Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the drug back into the GI lumen. This can be investigated using in vitro Caco-2 cell monolayer assays.
-
Co-administration with Bioenhancers: Consider co-administering with known bioenhancers like piperine, which can inhibit metabolic enzymes and efflux transporters, though this adds complexity to the experimental design.[16]
-
Quantitative Data Presentation
The following table summarizes the pharmacokinetic parameters of unformulated this compound after a single oral administration in male C57BL/6 mice. This data serves as a baseline for comparison when evaluating enhanced formulations.
| Parameter | This compound (100 mg/kg oral dose) | Reference |
| Cmax (Maximum Plasma Concentration) | 30.4 mg/L | [17] |
| tmax (Time to Cmax) | ~0.25 h | [17] |
| AUC0-24h (Area Under the Curve) | 88.8 mg·h/L | [17] |
| t1/2 (Elimination Half-life) | ~2.0 h | [17] |
Note: These values indicate rapid absorption but also rapid elimination. Enhancing bioavailability would aim to increase the Cmax and AUC, potentially without altering the rapid onset if that is therapeutically desired.
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension by Wet Media Milling
This protocol describes a common method for producing a drug nanosuspension, suitable for early-stage in vivo studies.[11][18]
-
Preparation of Dispersion Medium: Prepare a sterile aqueous solution containing a stabilizer. A common combination is 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.5% (w/v) Tween 80.
-
Pre-suspension: Disperse 10 mg of this compound powder into 1 mL of the dispersion medium to create a pre-suspension.
-
Milling:
-
Transfer the pre-suspension to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Mill the suspension at a high speed (e.g., 2000-4000 rpm) for 1-4 hours. The optimal time should be determined by periodic particle size analysis.
-
-
Separation: Separate the nanosuspension from the milling media by centrifugation at a low speed or by using a sieve.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). The target is a mean particle size < 200 nm with a PDI < 0.3.
-
Zeta Potential: Measure to assess the stability of the suspension. A value of ±30 mV is generally considered stable.
-
Morphology: Visualize the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
-
Dosing: The final nanosuspension can be administered directly for oral gavage studies.
Protocol 2: Formulation of an this compound Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the development of a liquid SEDDS formulation.[5][7][19]
-
Excipient Screening:
-
Oil Phase: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, Eucalyptus oil). Select the oil with the highest solubilizing capacity.
-
Surfactant: Screen surfactants (e.g., Kolliphor EL, Tween 80) for their ability to emulsify the selected oil.
-
Co-surfactant/Co-solvent: Screen co-surfactants (e.g., Transcutol P, Kollisolv MCT 70) to improve the emulsification and drug-loading capacity.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
For each mixture, titrate with water and observe the formation of emulsions.
-
Map the regions that form clear or bluish, stable microemulsions on a ternary phase diagram to identify the optimal concentration ranges.
-
-
Preparation of this compound-Loaded SEDDS:
-
Select a ratio from the optimal region of the phase diagram.
-
Add the required amounts of oil, surfactant, and co-surfactant to a glass vial.
-
Add the calculated amount of this compound to the mixture.
-
Gently heat (e.g., to 40°C) and vortex until a clear, homogenous solution is formed.
-
-
Characterization:
-
Self-Emulsification Time: Add 1 mL of the SEDDS formulation to 500 mL of distilled water in a standard dissolution apparatus with gentle stirring (50 rpm). The time to form a uniform emulsion should be less than 1 minute.[19]
-
Droplet Size and Zeta Potential: Analyze the resulting emulsion as described for nanosuspensions. The target droplet size is typically between 20-200 nm.[7]
-
Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to ensure it does not undergo phase separation.[19]
-
Protocol 3: Preparation of an this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol is a lab-scale method to produce an ASD, which can improve solubility by preventing the drug from crystallizing.[6][15][20]
-
Polymer Selection: Select a suitable polymer carrier such as Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) or Polyvinylpyrrolidone (PVP K-30).
-
Solvent Selection: Find a common volatile solvent (e.g., methanol, acetone, or a mixture) that dissolves both this compound and the selected polymer.
-
Preparation of Solution:
-
Prepare a solution by dissolving a specific ratio of this compound and polymer (e.g., 1:3 w/w) in the chosen solvent.
-
-
Solvent Evaporation:
-
Rapidly remove the solvent using a rotary evaporator under reduced pressure. This rapid removal prevents the drug molecules from arranging into a stable crystal lattice.
-
-
Drying and Milling:
-
Further dry the resulting solid film under vacuum to remove any residual solvent.
-
Gently mill the dried solid dispersion into a fine powder.
-
-
Characterization:
-
Amorphous State Confirmation: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The PXRD pattern should show a halo (no sharp peaks), and the DSC thermogram should show a single glass transition temperature (Tg).
-
In Vitro Dissolution: Perform dissolution studies in relevant media (e.g., simulated gastric and intestinal fluids) to compare the dissolution rate of the ASD to that of the crystalline this compound. A significant increase in dissolution is expected.
-
Mandatory Visualizations
Caption: Workflow for Developing and Evaluating an this compound Nanosuspension.
Caption: Simplified PPARγ Signaling Pathway Activated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. jddtonline.info [jddtonline.info]
- 3. revistafitos.far.fiocruz.br [revistafitos.far.fiocruz.br]
- 4. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. impactfactor.org [impactfactor.org]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. ijpcbs.com [ijpcbs.com]
- 13. mdpi.com [mdpi.com]
- 14. Combining lipid based drug delivery and amorphous solid dispersions for improved oral drug absorption of a poorly water-soluble drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. WO2016088074A1 - Process for the preparation of amorphous ibrutinib - Google Patents [patents.google.com]
Time-course optimization for Amorfrutin B treatment
Welcome to the technical support center for Amorfrutin B, a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in cell culture experiments?
A1: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. For primary neocortical cells, concentrations ranging from 0.1 to 5 µM have been shown to be non-toxic and effective. A concentration of 10 µM was found to be cytotoxic and should be avoided in this cell type.[1] It is always recommended to perform a dose-response curve to determine the optimal, non-cytotoxic concentration for your specific cell line and experimental setup.
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a selective PPARγ modulator (SPPARγM).[1] It binds to PPARγ with high affinity, comparable to the synthetic drug rosiglitazone, and acts as a partial agonist.[2][3][4] This binding event modulates the expression of PPARγ target genes involved in metabolism, inflammation, and cell survival.[2][5]
Q3: Should I use a co-treatment or post-treatment paradigm for my experiments?
A3: The choice between co-treatment (simultaneous application of this compound and a stressor) and post-treatment (application of this compound after a stressor) depends on the research question. Post-treatment paradigms are often considered more clinically relevant for conditions like ischemia.[1] For example, in in vitro models of hypoxia and ischemia, neuroprotective effects have been demonstrated with post-treatment application of this compound.[1][6]
Q4: How does this compound affect gene expression?
A4: this compound treatment has been shown to modulate the expression of several genes. In hypoxic conditions, it has been observed to decrease the mRNA expression of Hif1a and Pgc1a, while increasing the mRNA expression of Pparg.[1] In TNF-α-stimulated colon cells, Amorfrutin A, a related compound, reduced the expression of inflammatory mediators.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell toxicity observed after treatment. | The concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell type. For primary neocortical cells, concentrations above 5 µM may be cytotoxic.[1] |
| No significant effect of this compound observed. | The concentration of this compound is too low. | Increase the concentration of this compound within the non-toxic range. Ensure the compound is properly dissolved and stable in your culture medium. |
| The treatment duration is not optimal. | Optimize the treatment time. Effects on gene and protein expression can be time-dependent. Consider a time-course experiment (e.g., 6, 12, 24, 48 hours). | |
| The target receptor (PPARγ) is not expressed or is non-functional in your cell line. | Verify the expression and functionality of PPARγ in your cells using techniques like qPCR or Western blotting. The neuroprotective effects of this compound are abolished by PPARγ antagonists or Pparg mRNA silencing.[1][6] | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Standardize cell passage number, seeding density, and media components. Ensure consistent timing of treatments and assays. |
| Degradation of this compound. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately. The final DMSO concentration in the culture medium should be kept low (e.g., below 0.1%) to avoid solvent-induced effects.[1] |
Experimental Protocols & Data
Cell Viability and Neuroprotection Assays
A common application of this compound is the investigation of its neuroprotective effects in models of hypoxia and ischemia.
Experimental Workflow:
Experimental workflow for assessing the neuroprotective effects of this compound.
Quantitative Data Summary:
| Condition | Cell Viability (MTT Assay, % of Control) [1][6] | Neurodegeneration (Fluoro-Jade C, % of Control) [1] | Cytotoxicity (LDH Release, % of Control) [1] |
| Hypoxia | 88% | 119% | Increased |
| Hypoxia + 5 µM this compound | 97% | 101% | Decreased |
| Ischemia | 85% | 124% | Increased |
| Ischemia + 5 µM this compound | 100% | 94% | Decreased |
Gene Expression Analysis (qPCR)
Methodology:
-
Cell Treatment: Expose primary neocortical cells to hypoxic conditions for 6 hours, followed by post-treatment with 5 µM this compound for 18 hours during reoxygenation.[1]
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using specific primers for the genes of interest (e.g., Hif1a, Pgc1a, Pparg).
-
Data Analysis: Normalize the expression of target genes to a stable housekeeping gene.
Quantitative Data Summary (Hypoxia Model):
| Gene | Fold Change (Hypoxia vs. Normoxia) [1] | Fold Change (Hypoxia + 5 µM this compound vs. Normoxia) [1] |
| Hif1a | Increased | 0.97 |
| Pgc1a | No Change | 0.72 |
| Pparg | No Change | 1.84 |
Signaling Pathway
This compound exerts its effects primarily through the activation of PPARγ, which in turn regulates the transcription of various target genes.
Simplified signaling pathway of this compound via PPARγ activation.
References
Correcting for autofluorescence of Amorfrutin B in imaging
Technical Support Center: Imaging Amorfrutin B
Welcome to the technical support center for researchers utilizing this compound in cellular imaging experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate issues with autofluorescence, ensuring high-quality, reliable data. Although specific autofluorescence data for this compound is not widely published, this guide outlines general principles and techniques applicable to small molecule imaging.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a concern when imaging this compound?
A: Autofluorescence is the natural emission of light by biological structures (such as mitochondria, lysosomes, and extracellular matrix components like collagen and elastin) or molecules within the cell (like NADH and flavins) when excited by light.[1][2][3] When treating cells with a small molecule like this compound, the compound itself may also possess inherent fluorescent properties. This autofluorescence can create a high background signal that obscures the specific fluorescence from your intended fluorescent labels, leading to a poor signal-to-noise ratio and making it difficult to accurately quantify and interpret your results.
Q2: How can I determine if this compound is causing autofluorescence in my experiment?
A: To ascertain if this compound is contributing to the background fluorescence, you should prepare and image several control samples alongside your fully stained experimental samples.[1][4]
-
Unstained, Untreated Cells: This will establish the baseline autofluorescence of your cells.
-
Unstained, this compound-Treated Cells: This is a critical control to see if the compound itself is fluorescent under your imaging conditions.
-
Stained, Untreated Cells: This shows the signal from your fluorescent probes without any potential interference from this compound.
-
Stained, this compound-Treated Cells: Your experimental sample.
By comparing these controls, you can systematically identify the source of any unwanted background signal.
Q3: What are the primary strategies for correcting for autofluorescence?
A: There are three main approaches to manage autofluorescence:
-
Experimental Design and Sample Preparation: Optimizing your protocol to minimize the generation of autofluorescence from the start.
-
Image Acquisition Adjustments: Using the capabilities of your microscope to optically separate the specific signal from the autofluorescence.
-
Post-Acquisition Image Processing: Employing computational methods to subtract the autofluorescence signal from your images.
Each of these strategies is detailed in the troubleshooting guides below.
Troubleshooting Guides
Issue 1: High background fluorescence is obscuring my signal.
This is a classic sign of autofluorescence. The following workflow can help you diagnose and mitigate the issue.
Caption: Troubleshooting workflow for high background fluorescence.
Issue 2: My signal is weak and difficult to distinguish from the background.
When your specific signal is weak, even moderate autofluorescence can be problematic.
-
Increase Signal Strength:
-
Use brighter, more photostable fluorophores. Modern dyes like the Alexa Fluor or DyLight series are often superior to older dyes like FITC.[5]
-
Optimize your antibody concentrations and incubation times to maximize specific labeling.
-
-
Choose Fluorophores in the Far-Red Spectrum: Cellular autofluorescence is typically most prominent in the blue, green, and yellow regions of the spectrum.[1][5] By using fluorophores that excite and emit in the far-red range (e.g., Alexa Fluor 647, Cy5), you can often avoid the worst of the autofluorescence.
-
Use Spectral Unmixing: If your imaging system supports it, spectral unmixing can be a powerful computational tool.[6][7] This technique separates the emission spectra of your specific fluorophore and the autofluorescence, allowing you to computationally remove the background.[6][7]
Quantitative Data Summary
When characterizing autofluorescence, it's helpful to measure the fluorescence intensity in your control samples. Below is a table with hypothetical data illustrating how to assess the contribution of this compound to the overall fluorescence signal.
| Sample Condition | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Unstained, Untreated Cells | 150 | 25 |
| Unstained, this compound-Treated | 450 | 40 |
| Stained (Alexa Fluor 488), Untreated | 1200 | 110 |
| Stained (Alexa Fluor 488), this compound-Treated | 1600 | 130 |
In this hypothetical example, the significant increase in intensity in the "Unstained, this compound-Treated" sample compared to the "Unstained, Untreated" sample suggests that this compound itself is autofluorescent under these imaging conditions.
Experimental Protocols
Protocol 1: Background Subtraction
This protocol describes a simple and effective method for correcting for uniform background fluorescence.
-
Acquire Images:
-
Capture an image of your stained, this compound-treated sample.
-
Without changing any acquisition settings (e.g., laser power, gain, exposure time), move to an area of the coverslip that has no cells and capture a "background" image.
-
-
Image Processing:
Protocol 2: Spectral Unmixing
This advanced technique requires a confocal microscope with a spectral detector.
-
Acquire Reference Spectra:
-
Prepare a slide with unstained, this compound-treated cells. Acquire a "lambda stack" (a series of images at different emission wavelengths) to determine the emission spectrum of the autofluorescence.[6]
-
Prepare a slide with cells stained with your specific fluorophore (but not treated with this compound) and acquire its reference spectrum.
-
-
Acquire Experimental Image:
-
On your fully stained and treated sample, acquire a lambda stack.
-
-
Perform Unmixing:
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. beckman.com [beckman.com]
- 3. docs.research.missouri.edu [docs.research.missouri.edu]
- 4. benchchem.com [benchchem.com]
- 5. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 6. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 7. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 8. Methods of background subtraction [help.imageanalyst.net]
- 9. nightsea.com [nightsea.com]
- 10. Molecular Expressions Microscopy Primer: Digital Image Processing - Background Subtraction - Interactive Tutorial [micro.magnet.fsu.edu]
Technical Support Center: Purity Analysis of Commercial Amorfrutin B
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with commercial samples of Amorfrutin B.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for determining the purity of a commercial this compound sample?
A1: The most common and reliable methods for purity analysis of this compound are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] HPLC and UPLC are effective for quantifying the main compound and detecting impurities, while NMR provides detailed structural information and can be used for quantitative analysis (qNMR).[3] Mass spectrometry is crucial for identifying unknown impurities by providing accurate mass data.[4]
Q2: What is a typical purity specification for a high-quality commercial this compound sample?
A2: High-quality synthetic this compound used in research is often reported to have a purity of greater than 98%.[1][2] For use in sensitive biological assays, it is recommended to use samples with a purity of at least 95%, with all major impurities identified.
Q3: What are some potential impurities that might be present in a commercial this compound sample?
A3: Impurities in commercial this compound can originate from the synthesis process or degradation. Potential impurities include:
-
Isomers: Amorfrutin A and other structural isomers may be present.[4]
-
Starting Materials and Intermediates: Residual reactants from the synthesis process.[]
-
By-products: Compounds formed from side reactions during synthesis.[]
-
Degradation Products: this compound may degrade upon exposure to light, high temperatures, or certain solvents.
Q4: How can I identify an unknown impurity peak in my HPLC chromatogram?
A4: Identifying an unknown impurity typically requires a combination of analytical techniques. A recommended workflow is to first use HPLC with mass spectrometry (LC-MS) to determine the molecular weight of the impurity.[4] Subsequently, high-resolution mass spectrometry (HRMS) can help determine the elemental composition. For complete structural elucidation, the impurity may need to be isolated using preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for this compound | 1. Column degradation.2. Inappropriate mobile phase pH.3. Sample overload. | 1. Replace the HPLC column with a new one.2. Adjust the mobile phase pH to ensure this compound is in a single ionic state.3. Reduce the injection volume or sample concentration. |
| Variable retention times | 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Pump malfunction or leaks. | 1. Prepare fresh mobile phase and ensure proper mixing.2. Use a column oven to maintain a consistent temperature.3. Check the HPLC system for leaks and ensure the pump is delivering a steady flow rate. |
| Ghost peaks appearing in the chromatogram | 1. Contamination in the mobile phase or injector.2. Carryover from a previous injection. | 1. Use high-purity solvents and flush the system.2. Run blank injections with a strong solvent to clean the injector and column. |
| Low signal intensity for this compound | 1. Incorrect detection wavelength.2. Sample degradation.3. Low sample concentration. | 1. Set the UV detector to the lambda max of this compound (typically around 275 nm).2. Prepare fresh samples and store them properly.3. Increase the sample concentration if it is below the limit of detection. |
Sample Preparation Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| This compound sample not fully dissolving | 1. Inappropriate solvent.2. Sample concentration is too high. | 1. Use a solvent in which this compound is highly soluble, such as methanol, acetonitrile, or DMSO.2. Gently warm or sonicate the sample to aid dissolution. Reduce the concentration if necessary. |
| Precipitation of the sample after preparation | 1. Change in solvent composition upon mixing.2. Temperature change. | 1. Ensure the sample remains dissolved in the final mobile phase composition if possible.2. Maintain a consistent temperature during sample preparation and analysis. |
Experimental Protocols
Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method for the purity analysis of this compound. It may require optimization based on the specific HPLC system and column used.
-
Instrumentation: HPLC system with a UV-Vis detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Elution:
-
Start with a linear gradient and adjust as needed to achieve good separation. A typical starting gradient could be: 50% B to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Purity Calculation: The purity is calculated based on the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
Impurity Identification by UPLC-MS
This protocol outlines a general approach for identifying impurities in an this compound sample.
-
Instrumentation: UPLC system coupled to a mass spectrometer (e.g., Q-TOF or QqQ).
-
Column: A sub-2 µm particle size C18 column suitable for UPLC.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A fast gradient is typically used, for example, 10% B to 100% B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to obtain comprehensive data.
-
Data Analysis: The exact mass of the parent ion and its fragmentation pattern are used to propose the chemical structure of the impurities.[4]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound, which are important for interpreting biological assay results.
| Parameter | Value | Assay Method | Reference |
| Dissociation Constant (Ki) for PPARγ | 19 nM | Time-Resolved FRET Assay | [2] |
| EC50 for PPARγ Activation | 25 nM - 6.9 µM | Reporter Gene Assay | [6] |
| Purity of Synthesized this compound | >98% | HPLC and ¹H NMR | [2] |
Visualizations
Caption: Figure 1: General Workflow for Purity Analysis of this compound
Caption: Figure 2: Troubleshooting Logic for HPLC Peak Tailing
References
Validation & Comparative
Comparison Guide: Amorfrutin B versus Rosiglitazone in Activating PPARγ
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Amorfrutin B, a natural product, and Rosiglitazone, a synthetic thiazolidinedione (TZD), in their capacity to activate the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). PPARγ is a well-established nuclear receptor and a key therapeutic target for managing type 2 diabetes and other metabolic disorders.
Mechanism of Action: Full vs. Partial Agonism
Both Rosiglitazone and this compound function by binding to the ligand-binding domain (LBD) of PPARγ. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription.
The primary distinction lies in their mode of activation. Rosiglitazone is a potent full agonist , leading to a robust conformational change in the PPARγ LBD, maximal recruitment of coactivators, and strong transactivation of target genes.[1][2] This powerful activation is linked to its high efficacy in improving insulin sensitivity but also to side effects like weight gain and fluid retention.[3][4]
In contrast, this compound is a partial agonist or Selective PPARγ Modulator (SPPARγM).[3][4][5] It binds with high affinity but induces a different conformational change that results in submaximal transcriptional activation.[3][6] Structural studies show that while Rosiglitazone interacts with multiple helices in the LBD, including H12 which is critical for full activation, this compound primarily binds to helix H3 and the β-sheet, without stabilizing helix H12.[3][4] This differential engagement leads to a distinct profile of gene expression and is associated with antidiabetic effects without the adverse effects seen with full agonists.[3][7]
Figure 1. Simplified PPARγ signaling pathway upon ligand activation.
Comparative Performance Data
The following table summarizes key quantitative parameters for this compound and Rosiglitazone based on published experimental data. These values highlight the differences in binding affinity, potency, and transcriptional efficacy.
| Parameter | This compound | Rosiglitazone | Assay Type / Context |
| Binding Affinity (Kd) | 19 nM[3][4] | ~40 nM[8] | Time-Resolved FRET (TR-FRET) |
| Binding Affinity (Ki) | 19 nM[9] | 7 nM[9] | Competitive TR-FRET |
| Binding Affinity (IC50) | Not reported | 4 nM (3T3-L1 cells)[10] | Radioligand Competition Assay |
| Potency (EC50) | 73 nM[9] | 60 nM | Luciferase Reporter Assay |
| Max Efficacy | ~20-25% (of Rosiglitazone)[3][9] | 100% (Reference Full Agonist)[6] | Luciferase Reporter Assay |
| PPAR Selectivity | High for PPARγ (vs α/δ)[3][4] | High for PPARγ (vs α/β) | Binding/Reporter Assays |
Summary of Findings:
-
Affinity: Both compounds exhibit high, low-nanomolar affinity for PPARγ. This compound's affinity is comparable, and in some assays, even stronger than that of Rosiglitazone, making it the natural product with the highest reported affinity for PPARγ.[3][4]
-
Potency: Their potencies (EC50) in functional cell-based assays are also comparable, indicating that both compounds activate the receptor at similar concentrations.[9]
-
Efficacy: The most significant difference is in maximal efficacy. As a partial agonist, this compound produces only about 20-25% of the maximal transcriptional response elicited by the full agonist Rosiglitazone.[3][9]
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols for key assays used to characterize PPARγ agonists.
Protocol 1: PPARγ Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to activate PPARγ-mediated gene transcription in a cellular context.
1. Cell Culture and Transfection:
- Culture HEK293 (Human Embryonic Kidney) cells in MEM medium supplemented with 10% FBS, non-essential amino acids, sodium pyruvate, and penicillin/streptomycin.[11]
- Seed cells in 96-well plates.
- Transfect cells using a suitable method (e.g., calcium phosphate precipitation) with two plasmids:[12]
- An expression vector for full-length human PPARγ.
- A reporter vector containing a PPAR-responsive element (PPRE) upstream of a firefly luciferase gene (e.g., tk-PPREx3-luc).[12]
- Optionally, co-transfect a third plasmid expressing a control reporter (e.g., Renilla luciferase) for normalization.
2. Compound Treatment:
- Approximately 18-24 hours post-transfection, replace the medium with a fresh medium containing serial dilutions of the test compounds (this compound, Rosiglitazone) or vehicle control (e.g., DMSO).[12]
- Incubate the plates for an additional 18-24 hours at 37°C in a CO₂ incubator.[12][13]
3. Luciferase Activity Measurement:
- Remove the medium and lyse the cells using a passive lysis buffer.
- Add luciferase assay substrate (containing D-luciferin) to the cell lysate in an opaque 96-well plate.[13]
- Immediately measure the luminescence using a plate-reading luminometer. The light output is proportional to the transcriptional activity.
- If a normalization control was used, measure its activity subsequently.
4. Data Analysis:
- Normalize the firefly luciferase readings to the control reporter readings (if applicable).
- Plot the normalized relative light units (RLU) against the log of the compound concentration.
- Use non-linear regression (sigmoidal dose-response curve) to calculate the EC50 (potency) and Emax (maximal efficacy) values.[13]
A[label="1. Cell Seeding\n(e.g., HEK293 in 96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="2. Plasmid Transfection\n(PPARγ Expression Vector + PPRE-Luc Reporter)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
C [label="3. Incubation\n(18-24 hours)", fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="4. Compound Treatment\n(this compound / Rosiglitazone)", fillcolor="#FBBC05", fontcolor="#202124"];
E [label="5. Incubation\n(18-24 hours)", fillcolor="#F1F3F4", fontcolor="#202124"];
F [label="6. Cell Lysis & Reagent Addition\n(Luciferase Substrate)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
G [label="7. Luminescence Reading\n(Plate Luminometer)", fillcolor="#34A853", fontcolor="#FFFFFF"];
H [label="8. Data Analysis\n(Dose-Response Curve, EC50, Emax)", fillcolor="#F1F3F4", fontcolor="#202124"];
A -> B -> C -> D -> E -> F -> G -> H;
}
Figure 2. Workflow for a typical PPARγ luciferase reporter assay.
Protocol 2: 3T3-L1 Adipocyte Differentiation Assay
This assay assesses a compound's ability to induce the differentiation of preadipocytes into mature, lipid-accumulating adipocytes, a key physiological function of PPARγ activation.
1. Cell Culture:
- Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.
- Seed cells in multi-well plates and grow until they reach 100% confluence. Maintain them in a confluent state for an additional 2 days to ensure growth arrest.[14]
2. Induction of Differentiation (Day 0):
- Replace the growth medium with a differentiation medium (DM). A standard DM consists of DMEM with 10% Fetal Bovine Serum (FBS) and an induction cocktail containing:
- 0.5 mM 3-isobutyl-1-methylxanthine (IBMX)
- 1 µM Dexamethasone
- 10 µg/mL Insulin
- Add the test compounds (this compound, Rosiglitazone) or vehicle control to this medium.[15]
3. Maintenance (Day 3 onwards):
- After 3 days, replace the DM with a maintenance medium consisting of DMEM with 10% FBS and 10 µg/mL insulin.[14]
- Replenish the maintenance medium every 2-3 days. Differentiation is typically complete within 10-14 days.
4. Assessment of Differentiation (Oil Red O Staining):
- At the end of the differentiation period, wash the cells with Phosphate-Buffered Saline (PBS).
- Fix the cells with 10% formalin for at least 1 hour.
- Wash with water and then with 60% isopropanol.
- Stain the cells with a working solution of Oil Red O for 20-30 minutes. This dye specifically stains neutral lipids within the intracellular lipid droplets red.
- Wash extensively with water to remove unbound dye.
- Visualize and photograph the stained lipid droplets using a microscope.
- For quantification, elute the dye from the cells using 100% isopropanol and measure the absorbance at ~510 nm.
Conclusion and Implications
The comparison between this compound and Rosiglitazone provides a clear example of the distinction between a partial and a full PPARγ agonist.
-
Rosiglitazone is a highly effective, full agonist that serves as a benchmark for maximal PPARγ activation.[6] Its potent activity translates to strong antidiabetic effects but is also linked to a higher incidence of mechanism-based side effects.[16]
-
This compound represents a promising alternative as a high-affinity partial agonist.[3][17] It activates PPARγ sufficiently to improve insulin sensitivity and glucose metabolism in preclinical models but avoids the full transcriptional activation that may lead to adverse effects like weight gain.[7][17]
For drug development professionals, the study of selective modulators like this compound is critical. They demonstrate that it is possible to uncouple the desired therapeutic benefits of PPARγ activation from the undesirable side effects by fine-tuning the degree of receptor activation. This highlights a key strategy in modern pharmacology: designing ligands that produce a more selective and nuanced biological response rather than simple on/off activation.
References
- 1. researchgate.net [researchgate.net]
- 2. PPAR-γ Partial Agonists in Disease-Fate Decision with Special Reference to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.mpg.de [pure.mpg.de]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Rosiglitazone, an Agonist of PPARγ, Inhibits Non-Small Cell Carcinoma Cell Proliferation In Part through Activation of Tumor Sclerosis Complex-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of high-affinity binding sites for the insulin sensitizer rosiglitazone (BRL-49653) in rodent and human adipocytes using a radioiodinated ligand for peroxisomal proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. korambiotech.com [korambiotech.com]
- 14. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 16. PPAR-Mediated Toxicology and Applied Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Amorfrutin A and Amorfrutin B Efficacy
Amorfrutin A and Amorfrutin B, natural products isolated from the fruits of Amorpha fruticosa and the roots of Glycyrrhiza foetida, have emerged as promising therapeutic agents, particularly in the context of metabolic diseases.[1][2][3] Both compounds are known to exert their effects primarily through the modulation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism.[2][4] This guide provides a detailed comparative analysis of the efficacy of Amorfrutin A and this compound, supported by experimental data, to assist researchers and drug development professionals in understanding their distinct pharmacological profiles.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the efficacy of Amorfrutin A and this compound.
| Parameter | Amorfrutin A | This compound | Rosiglitazone (Reference) | Pioglitazone (Reference) | Source |
| PPARγ Binding Affinity (Ki, nM) | 236 | 19 | ~64 (IC50) | 584 | [1][5] |
| PPARγ Activation (EC50, nM) | 458 | 73 | - | - | [6] |
| Maximal PPARγ Activation (%) | 15-39 | 20 | 100 | - | [1][5] |
| PPARα Binding Affinity (Ki, µM) | 27 | Micromolar | - | - | [1][7] |
| PPARβ/δ Binding Affinity (Ki, µM) | 27 | Micromolar | - | - | [1][7] |
Table 1: In Vitro Efficacy at PPARγ. This table highlights the superior binding affinity and potency of this compound for PPARγ compared to Amorfrutin A.
| Parameter | Amorfrutin A (100 mg/kg/d) | This compound (100 mg/kg/d) | Rosiglitazone | Vehicle | Source |
| Insulin Resistance (HOMA-IR) | Equal reduction to rosiglitazone | Significantly improved insulin sensitivity | Equal reduction to Amorfrutin A | - | [1][7] |
| Oral Glucose Tolerance (OGTT) | 19% decrease in glucose AUC | Improved glucose tolerance | - | - | [1][7] |
| Insulin Sensitivity (IPIST) | 14% increase in glucose AUCi | - | - | - | [1] |
| Plasma Insulin | 42% decrease in insulin AUC | - | 19% decrease | - | [1] |
| Body Weight | No significant effect | No weight gain | 30% increase | - | [1][7] |
| Anti-inflammatory Effects | Reduced expression and secretion of inflammatory mediators | - | - | - | [6][8] |
Table 2: In Vivo Efficacy in Mouse Models of Type 2 Diabetes. This table demonstrates the potent anti-diabetic effects of both amorfrutins, with Amorfrutin A showing comparable efficacy to rosiglitazone in improving insulin sensitivity without the side effect of weight gain. This compound also demonstrates significant glucose-lowering properties.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for PPARγ Binding
This competitive binding assay quantifies the affinity of a compound to the PPARγ ligand-binding domain (LBD). The assay is based on the displacement of a fluorescently labeled tracer from the PPARγ LBD by the test compound.
-
Reagents: LanthaScreen TR-FRET PPARγ competitive binding assay kit (Invitrogen), containing GST-tagged PPARγ-LBD, a terbium-labeled anti-GST antibody (donor), and a fluorescently labeled PPARγ ligand (tracer/acceptor).
-
Procedure:
-
A constant concentration of PPARγ-LBD, terbium-labeled antibody, and fluorescent tracer are incubated together.
-
Increasing concentrations of the test compound (Amorfrutin A or B) are added to the mixture.
-
If the test compound binds to the PPARγ-LBD, it displaces the fluorescent tracer.
-
The mixture is excited at a wavelength appropriate for the terbium donor.
-
The FRET signal, which is the emission from the acceptor fluorophore upon excitation of the donor, is measured.
-
-
Data Analysis: The decrease in the FRET signal is proportional to the amount of tracer displaced. The IC50 value (the concentration of the test compound that displaces 50% of the tracer) is determined, from which the binding affinity (Ki) is calculated.[5][9]
Reporter Gene Assay for PPARγ Activation
This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARγ.
-
Cell Line: HEK293H cells are commonly used.[1]
-
Plasmids:
-
An expression vector containing the full-length human PPARγ gene.
-
A reporter vector containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase).
-
-
Procedure:
-
HEK293H cells are co-transfected with the PPARγ expression vector and the PPRE-reporter vector.
-
The transfected cells are then treated with varying concentrations of the test compound (Amorfrutin A or B).
-
After an incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured.
-
-
Data Analysis: The increase in reporter gene activity is indicative of PPARγ activation. The EC50 value (the concentration of the compound that produces 50% of the maximal response) and the maximal activation relative to a full agonist like rosiglitazone are determined.[6]
In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
This animal model is used to evaluate the anti-diabetic and metabolic effects of compounds in a context that mimics human type 2 diabetes.
-
Animal Model: Male C57BL/6 mice are fed a high-fat diet (HFD) for an extended period (e.g., 12 weeks) to induce obesity and insulin resistance.[1]
-
Treatment: The DIO mice are then treated daily with the test compound (e.g., 100 mg/kg/d Amorfrutin A or B), a positive control (e.g., rosiglitazone), or a vehicle control via oral gavage for a specified duration (e.g., 23-27 days).[1][7]
-
Assessments:
-
Insulin Resistance: Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) is calculated from fasting glucose and insulin levels.
-
Glucose Tolerance: An oral glucose tolerance test (OGTT) is performed by administering a bolus of glucose and measuring blood glucose levels at various time points.
-
Insulin Sensitivity: An intraperitoneal insulin sensitivity test (IPIST) is conducted by injecting insulin and monitoring blood glucose levels.
-
Plasma Parameters: Blood samples are collected to measure plasma levels of glucose, insulin, triglycerides, and free fatty acids.
-
Body Weight: Body weight is monitored throughout the study.
-
-
Data Analysis: The data from the treatment groups are compared to the vehicle control group to determine the efficacy of the compound.
Mandatory Visualization
Caption: PPARγ signaling pathway activated by Amorfrutins.
Caption: Experimental workflow for comparing Amorfrutin efficacy.
Comparative Efficacy Analysis
PPARγ Binding and Activation:
This compound exhibits a significantly higher binding affinity for PPARγ (Ki = 19 nM) compared to Amorfrutin A (Ki = 236 nM).[5] The affinity of this compound is comparable to that of the full agonist rosiglitazone.[5] This stronger binding of this compound is attributed to its longer geranyl side chain.[5] In terms of receptor activation, this compound is also more potent than Amorfrutin A, with a lower EC50 value (73 nM vs. 458 nM).[6] However, both compounds act as partial agonists, inducing a maximal PPARγ activation that is considerably lower than that of full agonists like rosiglitazone.[1][5] This partial activation profile is considered beneficial as it may separate the therapeutic effects from the adverse side effects associated with full PPARγ agonists.[6]
In Vivo Anti-Diabetic Effects:
In animal models of type 2 diabetes, both Amorfrutin A and B demonstrate potent anti-diabetic properties. Amorfrutin A treatment in diet-induced obese mice led to a reduction in insulin resistance comparable to rosiglitazone.[1] It also improved glucose tolerance and insulin sensitivity.[1] Similarly, this compound significantly improved insulin sensitivity and glucose tolerance in insulin-resistant mice.[7] A key advantage of both amorfrutins over rosiglitazone is the lack of weight gain, a common side effect of thiazolidinedione drugs.[1][7]
Anti-Inflammatory Effects:
Amorfrutins also possess anti-inflammatory properties, which are, at least in part, mediated by their interaction with PPARγ.[6] In TNF-α-stimulated colon cells, Amorfrutin A was shown to significantly reduce the expression and secretion of several inflammatory mediators.[6][8] This suggests a potential therapeutic role for amorfrutins in inflammatory conditions such as inflammatory bowel disease.
Gene Expression and Selectivity:
Amorfrutins act as selective PPARγ modulators (SPPARγMs), meaning they activate only a subset of PPARγ target genes.[6] For instance, in adipocytes, they upregulate genes involved in glucose transport and metabolism, but to a lesser extent than rosiglitazone, particularly for genes involved in fat storage.[1] This selective gene modulation likely contributes to their favorable side-effect profile. Both Amorfrutin A and B show selectivity for PPARγ over other PPAR subtypes (α and β/δ).[1][7]
Conclusion
Both Amorfrutin A and this compound are effective PPARγ modulators with significant anti-diabetic and anti-inflammatory potential. This compound demonstrates superior in vitro potency with a much higher binding affinity and lower EC50 for PPARγ activation. However, in vivo studies have shown that Amorfrutin A also produces robust anti-diabetic effects, comparable to the full agonist rosiglitazone but without inducing weight gain. The partial agonism and selective gene modulation of both compounds are key features that may translate into a better safety profile in clinical applications. Further head-to-head in vivo comparative studies are warranted to fully elucidate the therapeutic advantages of each compound.
References
- 1. Amorfrutins are potent antidiabetic dietary natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amorfrutins are potent antidiabetic dietary natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pure.mpg.de [pure.mpg.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amorfrutins Are Natural PPARγ Agonists with Potent Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Unveiling the Anti-Inflammatory Potential of Amorfrutin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of Amorfrutin B against other established anti-inflammatory agents. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers investigating novel therapeutic agents.
Comparative Efficacy of Anti-Inflammatory Compounds
This compound, a natural compound isolated from Amorpha fruticosa (bastard indigo) and Glycyrrhiza foetida (licorice), has emerged as a potent anti-inflammatory agent.[1] Its primary mechanism of action involves the selective activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of inflammation and metabolism.[1] This guide compares the efficacy of this compound with other PPARγ agonists and common non-steroidal anti-inflammatory drugs (NSAIDs).
PPARγ Activation and Binding Affinity
The anti-inflammatory effects of this compound are intrinsically linked to its ability to activate PPARγ. The following table summarizes the binding affinity and activation potency of this compound and its analogs compared to the well-established PPARγ agonist, rosiglitazone.
| Compound | Target | Assay Type | IC50 / Ki / EC50 | Reference |
| This compound | PPARγ | Binding Affinity | Ki = 19 nM | [2] |
| PPARγ | Functional Assay | EC50 = 73 nM | [2] | |
| Amorfrutin A | PPARγ | Binding Affinity | - | - |
| Amorfrutin 1 | PPARγ | Co-repressor Recruitment | IC50 = 51 nM | |
| Rosiglitazone | PPARγ | Co-repressor Recruitment | IC50 = 64 nM | |
| Pioglitazone | PPARγ | Binding Affinity | Ki = 584 nM |
IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant; EC50: Half-maximal effective concentration.
Inhibition of Inflammatory Mediators
For comparison, the following table presents the IC50 values for the NSAIDs, ibuprofen and diclofenac, in various in vitro anti-inflammatory and related assays.
| Compound | Target/Assay | Cell Line/System | IC50 | Reference |
| Ibuprofen | COX-1 | Enzyme Assay | 13 µM | [5] |
| COX-2 | Enzyme Assay | 370 µM | [5] | |
| Cytotoxicity | Glioma cells | 1 mM | [6] | |
| Protein Denaturation | Egg Albumin | 69.34 µg/mL | [7] | |
| Diclofenac | Cytotoxicity | HT-29 cells (48h) | 78.97 µg/mL (248 µmol/L) | [8] |
| NO Production | RAW 264.7 cells | 47.12 µg/mL | [9] | |
| P2X3 Receptor Antagonism | - | 32.4 µM | [10] |
Signaling Pathways and Experimental Workflows
This compound's Anti-Inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the activation of PPARγ. Activated PPARγ can interfere with the pro-inflammatory NF-κB signaling pathway, a central mediator of the inflammatory response. This interference leads to a downstream reduction in the expression of various inflammatory genes, including cytokines and chemokines.
Caption: this compound activates PPARγ, which in turn inhibits the NF-κB signaling pathway, leading to reduced inflammatory gene expression.
Experimental Workflow for In Vitro Validation
The following diagram outlines a typical experimental workflow to validate the anti-inflammatory effects of a test compound like this compound in a cell-based model.
Caption: A generalized workflow for assessing the anti-inflammatory properties of a test compound in vitro.
Detailed Experimental Protocols
Cell Culture and Induction of Inflammation in HT-29 Cells
-
Cell Line: Human colorectal adenocarcinoma cell line, HT-29.
-
Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Induction of Inflammation: To induce an inflammatory response, HT-29 cells are typically stimulated with human tumor necrosis factor-alpha (TNF-α) at a concentration of 10-50 ng/mL for a specified period (e.g., 6-24 hours), depending on the downstream assay.[11][12]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Objective: To quantify the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add diluted standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
-
Western Blot Analysis of NF-κB Pathway Proteins
-
Objective: To assess the activation of the NF-κB pathway by analyzing the phosphorylation and degradation of key signaling proteins (e.g., IκBα, p65).
-
Procedure:
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.[13][14]
-
PPARγ Activation Assay (Transcription Factor Assay)
-
Objective: To measure the activation of PPARγ in response to treatment with this compound.
-
Principle: This assay is a non-radioactive, ELISA-based method to detect and quantify the binding of active PPARγ from nuclear extracts to a specific DNA sequence (PPRE) immobilized on a 96-well plate.
-
Procedure (General Outline):
-
Prepare nuclear extracts from treated and untreated cells.
-
Add the nuclear extracts to the wells of the PPRE-coated plate and incubate to allow for PPARγ binding.
-
Wash away unbound proteins.
-
Add a primary antibody specific for PPARγ and incubate.
-
Wash and add an HRP-conjugated secondary antibody.
-
Wash and add a colorimetric substrate.
-
Measure the absorbance at 450 nm. The intensity of the color is proportional to the amount of activated PPARγ in the sample.
-
This guide provides a foundational understanding of the anti-inflammatory properties of this compound and its comparison with other relevant compounds. The detailed protocols and workflow diagrams serve as a practical resource for researchers aiming to validate and further explore the therapeutic potential of this promising natural product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Amorfrutin A inhibits TNF-α-induced NF-κB activation and NF-κB-regulated target gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Compromises Hypoxia/Ischemia-induced Activation of Human Microglia in a PPARγ-dependent Manner: Effects on Inflammation, Proliferation Potential, and Mitochondrial Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Probiotics inhibit TNF-α-induced interleukin-8 secretion of HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polarised interleukin 8 secretion by HT 29/19A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Amorfrutin B and Other Natural PPARγ Ligands
Introduction to Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-inducible nuclear receptor that plays a pivotal role in regulating glucose homeostasis, lipid metabolism, and adipogenesis.[1][2] Upon activation by a ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription.[3]
PPARγ agonists are therapeutically used to combat hyperglycemia in type 2 diabetes.[1] The synthetic full agonists, such as thiazolidinediones (TZDs) like Rosiglitazone, are potent insulin sensitizers. However, their clinical use is hampered by severe side effects, including weight gain, fluid retention, and bone loss.[4][5] This has spurred the search for novel PPARγ ligands, particularly Selective PPARγ Modulators (SPPARMs) or partial agonists, which may offer a better therapeutic window with fewer adverse effects.[1][2] Natural products are a promising source for such compounds.[1]
This guide provides a detailed comparison of Amorfrutin B, a high-affinity natural PPARγ partial agonist, with other natural ligands and the full synthetic agonist Rosiglitazone.
Comparative Analysis of PPARγ Ligands
Amorfrutins are a class of natural products identified in edible plants like Amorpha fruticosa and Glycyrrhiza foetida.[6][7] Among them, this compound has emerged as the natural product with the highest reported binding affinity for PPARγ, comparable to the synthetic drug Rosiglitazone.[8][9] Unlike full agonists, this compound acts as a partial agonist, leading to a selective modulation of gene expression that improves insulin resistance without the typical side effects of TZDs.[4][6][9]
Quantitative Data: Binding Affinity and Activation Potency
The following tables summarize the quantitative data for this compound in comparison to other relevant PPARγ ligands. Binding affinity is typically measured by the dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. Activation potency (EC50) and efficacy are determined using reporter gene assays.
Table 1: PPARγ Binding Affinity Comparison
| Compound | Type | Source Organism/Class | Binding Affinity (Ki or IC50) [nM] | Selectivity |
| This compound | Natural Partial Agonist | Amorpha fruticosa | 19 (Ki)[8][10] | Selective for PPARγ over PPARα/δ[4][9] |
| Amorfrutin A1 | Natural Partial Agonist | Glycyrrhiza foetida | 236 (Ki)[6] | ~100-fold selective for PPARγ over PPARα/δ[6] |
| Rosiglitazone | Synthetic Full Agonist | Thiazolidinedione (TZD) | ~7-12 (Ki/IC50)[10][11] | Selective for PPARγ over PPARα/β[12] |
| Genistein | Natural Agonist | Soy Isoflavone | Activates at µM concentrations[13] | N/A |
| Luteolin | Natural Partial Agonist/Antagonist | Flavonoid | Binds, but affinity varies[14] | N/A |
| Nitrolinoleic Acid | Natural Agonist | Endogenous Lipid | 133 (Ki)[15] | N/A |
Table 2: PPARγ Activation Potency and Efficacy
| Compound | EC50 [nM] | Efficacy (% of Rosiglitazone) | Key In Vivo Effects |
| This compound | 73[10] | 20 - 25%[4][10] | Improves insulin sensitivity and glucose tolerance without weight gain[9] |
| Amorfrutin A1 | 458[6] | 39%[6] | Reduces weight gain in diet-induced obese mice[7] |
| Rosiglitazone | 60[12] | 100% (Reference) | Potent insulin sensitizer; causes weight gain and fluid retention[4] |
| Genistein | Activates at µM concentrations[13] | Partial Agonist Activity[13] | N/A |
| Luteolin | N/A | Weak Partial Agonist/Antagonist[14] | Enhances insulin sensitivity via PPARγ activation in adipocytes[16] |
Signaling Pathways and Experimental Visualization
To understand the mechanism of action and the methods used to characterize these ligands, the following diagrams illustrate the PPARγ signaling pathway and a typical experimental workflow.
Caption: The PPARγ signaling pathway upon ligand activation.
Caption: A typical workflow for screening and validating PPARγ ligands.
Caption: Logical comparison of full vs. partial PPARγ agonists.
Experimental Protocols
PPARγ Competitive Binding Assay (Time-Resolved FRET)
This assay quantifies the binding affinity of a test compound by measuring its ability to compete with a fluorescently labeled tracer for binding to the PPARγ Ligand Binding Domain (LBD).
-
Objective: To determine the Ki or IC50 value of a test compound for PPARγ.
-
Materials:
-
GST-tagged human PPARγ-LBD protein.
-
Europium (Eu)-labeled anti-GST antibody (donor fluorophore).
-
Fluorescently-labeled PPARγ tracer ligand (e.g., GW1929-based, acceptor fluorophore).
-
Test compounds (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., PBS, 0.01% BSA, 0.1% Triton X-100).
-
384-well microplates.
-
TR-FRET-capable plate reader.
-
-
Methodology:
-
Prepare serial dilutions of the test compounds and the unlabeled reference compound (e.g., Rosiglitazone).
-
In a 384-well plate, add the assay buffer, GST-PPARγ-LBD, and the Eu-anti-GST antibody. Incubate for 1 hour at room temperature.
-
Add the test compounds or vehicle control to the appropriate wells.
-
Add the fluorescent tracer ligand to all wells.
-
Incubate for 2-4 hours at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader. Excite the donor (Europium) at ~340 nm and measure emission from both the donor (~615 nm) and the acceptor (~665 nm).
-
Data Analysis: The FRET signal is proportional to the amount of tracer bound to the PPARγ-LBD. As the test compound displaces the tracer, the FRET signal decreases. Calculate the ratio of acceptor/donor emission. Plot the signal against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6][8]
-
PPARγ Reporter Gene Assay
This cell-based assay measures the functional activation of PPARγ by a ligand, allowing for the determination of its potency (EC50) and efficacy.
-
Objective: To determine the EC50 and maximal efficacy of a test compound as a PPARγ agonist.
-
Materials:
-
HEK293H cells (or similar) stably transfected with two plasmids:
-
An expression vector for a fusion protein of the GAL4 DNA-binding domain and the human PPARγ-LBD.
-
A reporter vector containing a β-lactamase gene under the control of a GAL4 Upstream Activating Sequence (UAS).[4]
-
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
Test compounds at various concentrations.
-
Rosiglitazone as a positive control (full agonist).
-
LiveBLAzer™-FRET B/G Substrate (or similar β-lactamase substrate).
-
Fluorescence plate reader.
-
-
Methodology:
-
Seed the engineered HEK293H cells into 96- or 384-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds or the reference compound (Rosiglitazone). Include a vehicle-only control.
-
Incubate the cells for 16-24 hours to allow for gene expression.
-
Remove the culture medium and add the β-lactamase substrate solution to the cells.
-
Incubate for 2 hours at room temperature in the dark. The substrate is cleaved by the expressed β-lactamase, causing a shift in its fluorescence emission (e.g., from green to blue).
-
Measure the fluorescence intensity at two wavelengths (e.g., 460 nm for blue and 530 nm for green).
-
Data Analysis: Calculate the ratio of blue to green fluorescence, which represents β-lactamase activity and thus PPARγ activation. Plot the ratio against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50. Efficacy is calculated as the maximal activation achieved by the test compound relative to the maximal activation achieved by the full agonist Rosiglitazone (set to 100%).[4][6]
-
Conclusion
This compound stands out as a highly potent natural partial agonist of PPARγ. Its binding affinity is on par with the potent synthetic full agonist Rosiglitazone, yet its partial activation profile leads to a distinct and more favorable biological outcome.[4][8] Experimental data from in vitro and in vivo studies demonstrate that this compound can effectively improve insulin sensitivity and glucose metabolism without inducing the adverse side effects, such as weight gain, associated with full PPARγ agonists.[9] This makes this compound and related SPPARMs a promising avenue for the development of safer therapeutics for metabolic diseases like type 2 diabetes.[1][9]
References
- 1. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of PPARγ Agonists from Natural Sources Using Different In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pure.mpg.de [pure.mpg.de]
- 5. pnas.org [pnas.org]
- 6. Amorfrutins are potent antidiabetic dietary natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ac-discovery.com [ac-discovery.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of high-affinity binding sites for the insulin sensitizer rosiglitazone (BRL-49653) in rodent and human adipocytes using a radioiodinated ligand for peroxisomal proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rosiglitazone | PPARγ | Tocris Bioscience [tocris.com]
- 13. Peroxisome proliferator-activated receptor gamma (PPARgamma ) as a molecular target for the soy phytoestrogen genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mode of peroxisome proliferator-activated receptor γ activation by luteolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nutraceuticals as Ligands of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Luteolin enhances insulin sensitivity via activation of PPARγ transcriptional activity in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Promise of Amorfrutin B: A Comparative Analysis of Preclinical Data
A deep dive into the preclinical evidence supporting the metabolic benefits of Amorfrutin B, a natural peroxisome proliferator-activated receptor γ (PPARγ) agonist. This guide offers a comparative analysis with existing therapies, detailed experimental protocols, and a look at the underlying signaling pathways.
This compound, a natural compound isolated from the fruit of Amorpha fruticosa, has emerged as a promising candidate for the management of metabolic disorders.[1][2] Preclinical studies have demonstrated its potent antidiabetic effects, primarily through the selective activation of PPARγ, a key regulator of glucose and lipid metabolism.[3][4][5] This guide provides a comprehensive overview of the existing research, comparing this compound's efficacy to the synthetic PPARγ agonist rosiglitazone and highlighting its favorable safety profile, particularly the absence of common side effects like weight gain.[1][2][3]
Comparative Efficacy: this compound vs. Rosiglitazone
In preclinical studies using diet-induced obese (DIO) and genetically diabetic (db/db) mouse models, this compound has shown comparable or even superior metabolic benefits to rosiglitazone, a widely known synthetic PPARγ agonist.[3] Notably, this compound treatment has been shown to improve insulin sensitivity, enhance glucose tolerance, and reduce plasma levels of glucose, triglycerides, and free fatty acids.[3][5][6] A key differentiating factor is that these benefits are achieved without the concomitant weight gain often associated with rosiglitazone treatment.[1][2][3]
Quantitative Data Summary: In Vivo Studies
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome | Reference |
| Insulin Resistance (HOMA-IR) | DIO Mice | Amorfrutin 1 | 100 mg/kg/day | 17 days | Equal reduction to rosiglitazone | [3] |
| DIO Mice | This compound | 100 mg/kg/day | 27 days | Significant improvement in insulin sensitivity | [2] | |
| Oral Glucose Tolerance Test (OGTT) | DIO Mice | Amorfrutin 1 | 100 mg/kg/day | 17 days | 19% decrease in glucose AUC; 42% decrease in insulin AUC | [3] |
| Intraperitoneal Insulin Sensitivity Test (IPIST) | DIO Mice | Amorfrutin 1 | 100 mg/kg/day | 23 days | 14% increase in glucose AUCi | [3] |
| Plasma Parameters | DIO Mice | Amorfrutin 1 | Not Specified | Not Specified | Strong decrease in triglycerides, free fatty acids, insulin, and glucose, comparable to rosiglitazone | [3] |
| db/db Mice | Amorfrutin 1 | Not Specified | 24 days | Stronger reduction in plasma insulin than rosiglitazone (36% vs. 19%) | [3] | |
| Body Weight | db/db Mice | Amorfrutin 1 | Not Specified | 3 weeks | No significant effect on body weight, whereas rosiglitazone caused a ~30% increase | [3] |
| HFD-fed Mice | Amorfrutin 1 | 37 mg/kg/day | Not Specified | 22% reduction in HFD-induced weight gain | [3] |
Mechanism of Action: Selective PPARγ Modulation
This compound's therapeutic effects are attributed to its action as a selective PPARγ modulator.[2][3] It binds to and activates PPARγ, leading to the regulation of target genes involved in glucose and lipid metabolism.[3][4] This selective activation profile is thought to be responsible for its beneficial effects without the adverse side effects observed with full PPARγ agonists.[3]
Caption: Signaling pathway of this compound's metabolic action.
Experimental Protocols
The following provides a generalized overview of the methodologies employed in the preclinical evaluation of this compound's metabolic benefits.
In Vivo Animal Studies
-
Animal Models:
-
Treatment:
-
This compound Administration: Typically administered orally via gavage. Dosages in studies have been around 100 mg/kg/day.[2]
-
Control Groups: Vehicle control and positive control (e.g., rosiglitazone) groups are essential for comparison.
-
Duration: Treatment durations in the cited studies ranged from 17 to 27 days.[2][3]
-
-
Key Assays:
-
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR): Calculated from fasting glucose and insulin levels to assess insulin resistance.[3]
-
Oral Glucose Tolerance Test (OGTT): Measures the ability of the body to clear glucose from the bloodstream after an oral glucose challenge.[3]
-
Intraperitoneal Insulin Sensitivity Test (IPIST): Assesses the response to a challenge with exogenous insulin.[3]
-
Plasma Analysis: Measurement of plasma concentrations of glucose, insulin, triglycerides, and free fatty acids.[3]
-
Body Weight Monitoring: Regular monitoring of body weight throughout the study period.[3]
-
Caption: General experimental workflow for in vivo studies.
Reproducibility and Future Directions
While the initial findings on this compound are compelling, it is crucial to note that the data primarily originates from a limited number of research groups. Independent replication of these studies is a critical next step to firmly establish the reproducibility of its metabolic benefits. Furthermore, long-term efficacy and safety studies are warranted. Although no human clinical trials on this compound for metabolic diseases were identified, the promising preclinical data strongly support its further investigation as a potential therapeutic agent for type 2 diabetes and other metabolic disorders.[3][7] The development of selective PPARγ modulators like this compound represents a significant advancement in the quest for safer and more effective treatments for metabolic diseases.[7][8]
References
- 1. This compound is an efficient natural peroxisome proliferator-activated receptor gamma (PPARgamma) agonist with potent glucose-lowering properties :: MPG.PuRe [pure.mpg.de]
- 2. This compound is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amorfrutins are potent antidiabetic dietary natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amorfrutins are potent antidiabetic dietary natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Re-highlighting the action of PPARγ in... | F1000Research [f1000research.com]
- 8. Re-highlighting the action of PPARγ in treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Amorfrutin B vs. Synthetic PPARγ Modulators (SPPARMs): A Comparative Guide
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor and a key regulator of glucose and lipid metabolism, making it a prominent therapeutic target for type 2 diabetes.[1][2] While full agonists like the thiazolidinedione (TZD) class of drugs (e.g., rosiglitazone, pioglitazone) are effective at improving insulin sensitivity, their use is associated with significant side effects, including weight gain, fluid retention, and bone fractures.[3][4] This has driven the development of Selective PPARγ Modulators (SPPARMs), which aim to dissociate the therapeutic benefits from the adverse effects. Amorfrutin B, a natural product isolated from plants like Amorpha fruticosa and Glycyrrhiza foetida, has emerged as a potent SPPARM, offering a promising alternative to synthetic modulators.[3][5][6]
This guide provides an objective comparison between this compound and synthetic PPARγ modulators, supported by experimental data, detailed methodologies, and pathway visualizations.
Mechanism of Action: Full Agonists vs. Partial Agonists (SPPARMs)
PPARγ activation involves a ligand-induced conformational change in its ligand-binding domain (LBD). Full agonists, such as rosiglitazone, stabilize a conformation that strongly recruits transcriptional coactivators and dismisses corepressors, leading to robust activation of a broad range of target genes. This includes genes responsible for adipogenesis, which contributes to side effects like weight gain.[1][7]
SPPARMs, including this compound, are typically partial agonists. They bind to the PPARγ LBD but induce a different conformational change. This results in the differential recruitment of cofactors, leading to the selective regulation of a subset of PPARγ target genes.[4] Specifically, this compound has been shown to bind to helix H3 and the β-sheet of the PPARγ LBD but does not stabilize helix H12 in the same manner as full agonists.[1][3] This mode of action allows it to retain the beneficial effects on insulin sensitivity and glucose metabolism while avoiding the activation of pathways linked to adverse effects.[2][5]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and representative synthetic PPARγ modulators.
| Compound | Type | Source | Binding Affinity (Kd/Ki) to PPARγ | Transcriptional Activation (Efficacy vs. Rosiglitazone) | Selectivity for PPARγ | Key Findings |
| This compound | Natural SPPARM | Amorpha fruticosa, Glycyrrhiza foetida | 19 nM (Kd)[1][3] | ~20%[1][3] | High (60- to 140-fold lower affinity for PPARα and PPARδ)[1] | Improves insulin sensitivity and dyslipidemia without weight gain or fluid retention.[2][3] |
| Amorfrutin 1 | Natural SPPARM | Glycyrrhiza foetida | 236 nM (Ki)[5] | ~39%[1] | High (>100-fold lower affinity for PPARα and PPARβ/δ)[5] | Shown to increase insulin sensitivity with concomitant weight loss in mice.[1] |
| Rosiglitazone | Synthetic Full Agonist (TZD) | Synthetic | ~93 nM (Ki)[7] | 100% (Reference)[1] | High | Effective against type II diabetes but causes side effects like weight gain and fluid retention.[1][3] |
| Pioglitazone | Synthetic Full Agonist (TZD) | Synthetic | 584 nM (Ki)[5] | Not specified, but a full agonist | High | Binds with lower affinity than this compound and Rosiglitazone.[5] Used for treating type 2 diabetes. |
| MRL24 | Synthetic Partial Agonist | Synthetic | Not specified, but high affinity | >50%[1] | Not specified | Binds to both a canonical and an alternate site on PPARγ.[1][8] |
Experimental Protocols
The characterization of PPARγ modulators involves a series of in vitro and in vivo experiments to determine their binding affinity, efficacy, selectivity, and physiological effects.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to determine the binding affinity of a compound to the PPARγ Ligand-Binding Domain (LBD).
-
Principle: The assay measures the competition between a fluorescently labeled tracer ligand and an unlabeled test compound (e.g., this compound) for binding to the PPARγ LBD. The LBD is typically expressed as a fusion protein with a tag (e.g., GST), which is recognized by a terbium-labeled antibody (the FRET donor). When the fluorescent tracer (the FRET acceptor) is bound to the LBD, excitation of the donor causes energy transfer to the acceptor, producing a FRET signal.
-
Methodology:
-
A constant concentration of the GST-PPARγ-LBD fusion protein, the terbium-labeled anti-GST antibody, and the fluorescent tracer ligand are incubated together.
-
Increasing concentrations of the unlabeled test compound are added to the mixture.
-
The test compound competes with the tracer for binding to the LBD, causing a decrease in the FRET signal.
-
The dissociation constant (Kd) or inhibition constant (Ki) is calculated by measuring the concentration of the test compound required to displace 50% of the tracer ligand (IC50).[1][9]
-
Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate PPARγ-mediated gene transcription.
-
Principle: Cells (e.g., HEK293) are engineered to express two components: a fusion protein of the PPARγ LBD and the GAL4 DNA-binding domain, and a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activation sequence (UAS). When a ligand activates the PPARγ LBD, the fusion protein binds to the UAS and drives the expression of the reporter gene.
-
Methodology:
-
HEK293H cells are co-transfected with the expression vector for the GAL4-PPARγ-LBD fusion protein and the reporter plasmid.
-
The transfected cells are incubated with varying concentrations of the test compound (e.g., this compound) or a reference compound (e.g., rosiglitazone).
-
After incubation, the cells are lysed, and the activity of the reporter protein (e.g., luciferase) is measured.
-
The level of transcriptional activation is quantified relative to the maximal activation achieved by a full agonist.[1]
-
In Vivo Studies in Animal Models
These studies evaluate the physiological effects of the compounds in a living organism, often using mouse models of metabolic disease.
-
Principle: To assess antidiabetic properties, insulin-resistant animal models are used, such as high-fat-diet-fed mice or genetically diabetic (db/db) mice. The test compound is administered daily, and various metabolic parameters are monitored.
-
Methodology:
-
C57BL/6 mice are fed a high-fat diet to induce insulin resistance and obesity.[2]
-
The mice are then treated with the test compound (e.g., this compound at 100 mg/kg/day), a positive control (e.g., rosiglitazone), or a vehicle control for a specified period (e.g., 27 days).[2]
-
Throughout the study, parameters such as body weight, food intake, blood glucose, and insulin levels are measured.
-
At the end of the study, glucose tolerance tests and insulin sensitivity tests are performed. Tissues such as the liver and adipose tissue are collected for gene expression analysis.[2][5]
-
Visualizations: Pathways and Workflows
Caption: PPARγ signaling pathway upon ligand activation.
Caption: Experimental workflow for comparing PPARγ modulators.
Caption: Classification of PPARγ modulators.
Conclusion
This compound stands out as a high-affinity, natural SPPARM that effectively modulates PPARγ activity.[1][3] Experimental data demonstrates that it has a binding affinity comparable to the full agonist rosiglitazone but exhibits only partial transcriptional activation.[1] This selective modulation translates to potent glucose-lowering and insulin-sensitizing effects in vivo, without inducing the weight gain and other adverse effects associated with synthetic full agonists of the TZD class.[2] The unique pharmacological profile of this compound, derived from its distinct interaction with the PPARγ LBD, positions it and similar natural products as a promising therapeutic strategy for metabolic diseases like type 2 diabetes.[2][5]
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. This compound is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Naturally improving insulin resistance with amorfrutins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Post-Treatment with this compound Evokes PPARγ-Mediated Neuroprotection against Hypoxia and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cooperative cobinding of synthetic and natural ligands to the nuclear receptor PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease: rational design, synthesis, in silico evaluation, PPAR-γ binding assay and transactivation and expression studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Amorfrutin B: A Selective Modulator of PPARγ with a Favorable Profile
A detailed comparison of Amorfrutin B's selectivity for Peroxisome Proliferator-Activated Receptor (PPAR) isoforms, supported by experimental data, reveals its potential as a targeted therapeutic agent with advantages over existing alternatives.
This compound, a natural compound isolated from the fruit of Amorpha fruticosa, has emerged as a high-affinity ligand for PPARγ, a key regulator of glucose and lipid metabolism.[1][2] Unlike full agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs (e.g., rosiglitazone), this compound acts as a selective partial agonist.[1][3] This partial agonism is thought to contribute to its beneficial effects on insulin sensitivity and glucose tolerance without the adverse side effects associated with full PPARγ activation, such as weight gain and fluid retention.[1][3]
Comparative Analysis of PPAR Isoform Selectivity
Experimental data from binding and transactivation assays consistently demonstrate the pronounced selectivity of this compound for PPARγ over the other two isoforms, PPARα and PPARβ/δ.
Binding Affinity (Ki)
A time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay was utilized to determine the binding affinity (Ki) of this compound to the ligand-binding domain (LBD) of each PPAR isoform. The results clearly indicate a significantly lower Ki value for PPARγ, signifying a much stronger binding affinity compared to PPARα and PPARβ/δ.
| Compound | PPARγ Ki (nM) | PPARα Ki (nM) | PPARβ/δ Ki (nM) |
| This compound | 19 | 2624 | 1782 |
| Rosiglitazone | 7 | - | - |
Table 1: Binding affinities (Ki) of this compound and Rosiglitazone for PPAR isoforms. Data compiled from multiple sources.[1]
Transcriptional Activation (EC50 and Efficacy)
Reporter gene assays were employed to assess the functional activity of this compound on each PPAR isoform. These assays measure the ability of the compound to activate the transcription of a reporter gene under the control of a PPAR-responsive promoter. The half-maximal effective concentration (EC50) and the maximal efficacy (relative to a full agonist) were determined.
| Compound | PPARγ | PPARα | PPARβ/δ |
| EC50 (nM) | Efficacy (%) | EC50 (nM) | |
| This compound | 73 | 25 | 906 |
| Rosiglitazone | - | 100 | - |
Table 2: Transcriptional activation (EC50 and Efficacy) of this compound on PPAR isoforms. Efficacy is relative to the full agonist rosiglitazone for PPARγ. Data compiled from multiple sources.[1]
The data unequivocally shows that this compound is a potent partial agonist of PPARγ, with an EC50 in the nanomolar range but with significantly lower maximal activation compared to the full agonist rosiglitazone. In contrast, its potency on PPARα and PPARβ/δ is substantially lower (micromolar EC50 values), and its efficacy on PPARβ/δ is minimal.
Experimental Protocols
The following are generalized protocols for the key experiments used to determine the selectivity of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay quantifies the binding affinity of a test compound by measuring its ability to displace a fluorescently labeled ligand (tracer) from the PPAR ligand-binding domain (LBD).
Materials:
-
GST-tagged PPAR-LBD (γ, α, or β/δ)
-
Terbium-labeled anti-GST antibody (donor fluorophore)
-
Fluorescently labeled PPAR ligand (tracer, acceptor fluorophore)
-
Test compound (this compound)
-
Assay buffer
Procedure:
-
A solution containing the GST-tagged PPAR-LBD and the terbium-labeled anti-GST antibody is prepared in the assay buffer.
-
Serial dilutions of the test compound (this compound) are prepared.
-
The fluorescent tracer is added to the test compound dilutions.
-
The PPAR-LBD/antibody mixture is then added to the wells containing the tracer and test compound.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is measured using a microplate reader capable of time-resolved fluorescence. The reader excites the terbium donor and measures the emission from both the donor and the acceptor.
-
The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound.
-
The IC50 value (the concentration of the test compound that displaces 50% of the tracer) is determined by plotting the FRET ratio against the logarithm of the test compound concentration.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
PPAR-GAL4 Transactivation Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate a PPAR isoform, leading to the expression of a reporter gene.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmid for a fusion protein of the GAL4 DNA-binding domain and the PPAR-LBD (GAL4-PPARγ, GAL4-PPARα, or GAL4-PPARβ/δ)
-
Reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a luciferase gene.
-
Transfection reagent
-
Test compound (this compound)
-
Cell culture medium and reagents
-
Luciferase assay reagent
Procedure:
-
HEK293T cells are seeded in 96-well plates.
-
The cells are co-transfected with the GAL4-PPAR-LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent.
-
After an incubation period to allow for plasmid expression, the cells are treated with serial dilutions of the test compound (this compound).
-
The cells are incubated for a further 24 hours to allow for ligand-induced gene expression.
-
The cell culture medium is removed, and the cells are lysed.
-
The luciferase assay reagent is added to the cell lysate, and the luminescence is measured using a luminometer.
-
The fold activation of luciferase expression is calculated relative to vehicle-treated control cells.
-
The EC50 value (the concentration of the test compound that produces 50% of the maximal response) and the maximal efficacy are determined by plotting the fold activation against the logarithm of the test compound concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PPAR signaling pathway and the general workflow of the experimental procedures described.
Caption: PPAR Signaling Pathway.
Caption: Experimental Workflow.
References
Amorfrutin B: A Preclinical Systematic Review and Comparative Analysis
A Promising Selective PPARγ Modulator with a Favorable Safety Profile
Amorfrutin B, a natural compound isolated from plants like Amorpha fruticosa and Glycyrrhiza foetida, has emerged as a potent and selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator in numerous preclinical studies.[1][2][3] It demonstrates significant promise in the management of metabolic disorders, such as type 2 diabetes and insulin resistance, while appearing to circumvent the adverse side effects commonly associated with full PPARγ agonists like thiazolidinediones (TZDs).[1][3][4] This guide provides a systematic review of the preclinical data on this compound, offering a comparative analysis with other relevant compounds and detailing the experimental protocols utilized in these key studies.
Comparative Efficacy and Binding Affinity
This compound distinguishes itself through its selective activation of PPARγ. It exhibits a high binding affinity for PPARγ, comparable to the TZD rosiglitazone, but demonstrates significantly weaker binding to other PPAR subtypes, namely PPARα and PPARβ/δ.[1][2][4] This selectivity is believed to contribute to its unique pharmacological profile.
| Compound | Target | Binding Affinity (Ki) | Efficacy (vs. Rosiglitazone) | Key Findings |
| This compound | PPARγ | 19 nM[2] | Partial Agonist (25% efficacy)[2] | Potent glucose-lowering effects without weight gain, fluid retention, or hepatotoxicity.[1][4] Also shows neuroprotective properties.[5] |
| Amorfrutin A1 | PPARγ | ~236 nM[4] | Not specified | Improves insulin sensitivity and glucose tolerance in mouse models.[4] |
| Rosiglitazone | PPARγ (Full Agonist) | 7 nM[2] | 100% | Effective in improving insulin sensitivity but associated with side effects like weight gain and fluid retention.[4][6] |
| Pioglitazone | PPARγ (Full Agonist) | 584 nM[4] | Not specified | Another TZD used for type 2 diabetes with a similar side-effect profile to rosiglitazone.[4][6] |
In Vivo Studies: Metabolic Improvements without Side Effects
Preclinical studies in diet-induced obese (DIO) and genetically diabetic (db/db) mouse models have consistently demonstrated the therapeutic potential of this compound.
In a key study, insulin-resistant, high-fat-diet-fed C57BL/6 mice were treated with 100 mg/kg/day of this compound for 27 days.[1] The treatment resulted in a significant improvement in insulin sensitivity, glucose tolerance, and blood lipid profiles.[1] Notably, unlike the full PPARγ agonist rosiglitazone, this compound treatment did not lead to weight gain and exhibited liver-protecting properties.[1][4] Another study using DIO mice showed that Amorfrutin 1, a related compound, enhanced glucose tolerance by 19% (decrease in glucose area under the curve) and insulin sensitivity by 14% (increase in glucose inverse area under the curve) after 17 and 23 days of treatment, respectively.[4]
Furthermore, in db/db mice, a genetic model of severe diabetes, Amorfrutin 1 treatment did not cause the significant body weight increase observed with rosiglitazone (approximately 30% increase within 3 weeks).[7]
Neuroprotective Effects
Beyond its metabolic benefits, this compound has shown promise in neuroprotection. In a cellular model of stroke and perinatal asphyxia, post-treatment with 5 μM this compound demonstrated a neuroprotective effect by promoting mitochondrial integrity and inhibiting reactive oxygen species (ROS) activity.[5] This effect was shown to be mediated through its agonistic action on PPARγ.[5]
Experimental Protocols
In Vitro Binding and Activation Assays
Binding Affinity Determination: Competitive time-resolved fluorescence resonance energy transfer (TR-FRET) assays were used to determine the binding affinities (Ki) of amorfrutins and comparator compounds to the ligand-binding domain (LBD) of human PPAR subtypes.[2][4]
Transcriptional Activation Assays: Reporter gene assays in cell lines such as HEK 293H were employed to measure the ability of the compounds to activate PPARγ.[2][4] Cells were transfected with a plasmid containing the PPARγ gene and a reporter gene construct. The level of reporter gene expression was then measured to determine the extent of PPARγ activation, with results often expressed as a percentage of the maximal activation achieved with a full agonist like rosiglitazone.[2]
In Vivo Animal Models
Diet-Induced Obese (DIO) Mice: Male C57BL/6 mice were fed a high-fat diet for an extended period (e.g., 12 weeks) to induce obesity and insulin resistance.[1][4] Following the induction period, mice were treated with this compound (e.g., 100 mg/kg/day) or a vehicle control.[1] Parameters such as body weight, food intake, plasma glucose, insulin, triglycerides, and free fatty acids were monitored throughout the study.[4] Glucose tolerance tests (OGTT) and insulin sensitivity tests (IPITT) were also performed to assess metabolic function.[4]
db/db Mice: These mice have a genetic mutation in the leptin receptor, leading to severe obesity and diabetes.[7] They serve as a genetic model to evaluate the efficacy of anti-diabetic compounds. Studies in these mice involved the administration of Amorfrutin 1 and comparison with rosiglitazone, with a focus on changes in body weight and plasma insulin concentrations.[7]
Signaling Pathways and Experimental Workflow
Conclusion
The preclinical evidence strongly suggests that this compound is a promising therapeutic candidate for metabolic diseases. Its ability to selectively modulate PPARγ results in potent anti-diabetic effects comparable to full agonists but with a significantly improved safety profile, notably the absence of weight gain and potential liver protection.[1][4] The additional neuroprotective properties further broaden its potential therapeutic applications.[5] Future clinical studies are warranted to translate these encouraging preclinical findings into human therapies.
References
- 1. This compound is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Amorfrutins are potent antidiabetic dietary natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-Treatment with this compound Evokes PPARγ-Mediated Neuroprotection against Hypoxia and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Re-highlighting the action of PPARγ in... | F1000Research [f1000research.com]
- 7. ac-discovery.com [ac-discovery.com]
A Head-to-Head Comparison of Amorfrutin B and Metformin in the Management of Type 2 Diabetes in db/db Mice
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of therapeutic agents for type 2 diabetes, both novel natural compounds and established pharmaceuticals are under continuous investigation to refine treatment strategies. This guide provides a detailed head-to-head comparison of Amorfrutin B, a promising natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist, and metformin, a cornerstone biguanide therapy, based on their performance in the widely utilized db/db mouse model of type 2 diabetes. This document synthesizes available preclinical data to offer an objective comparison of their efficacy on key metabolic parameters, details the experimental protocols employed in these studies, and visualizes their distinct signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and metformin on critical metabolic and safety parameters in db/db mice, compiled from multiple independent studies. It is important to note that these results were not obtained from a single head-to-head comparative study, and experimental conditions may have varied between studies.
| Parameter | This compound Treatment | Metformin Treatment | Key Observations |
| Blood Glucose | Significant reduction in plasma glucose levels.[1] | Significant reduction in fasting blood glucose.[2][3] | Both compounds demonstrate potent glucose-lowering effects. |
| Plasma Insulin | Significant reduction in plasma insulin concentrations.[1] | Improvement in hyperinsulinemia.[2] | Both agents appear to improve insulin sensitivity, leading to lower circulating insulin levels. |
| Triglycerides | Significant decrease in plasma triglycerides.[1] | Reduction in serum triglycerides. | Both compounds exhibit beneficial effects on lipid profiles. |
| Free Fatty Acids | Significant decrease in plasma free fatty acids.[1] | Data not available from the reviewed studies. | This compound shows a clear advantage in reducing circulating free fatty acids. |
| Body Weight | No significant effect on body weight.[1] | Inhibition of weight gain.[2] | This compound appears to be weight-neutral, a potential advantage over some other PPARγ agonists, while metformin is associated with weight management. |
| Hepatotoxicity | Demonstrated liver-protecting properties.[4] | Generally considered safe for the liver, though rare cases of lactic acidosis are a concern. | This compound may offer specific hepatoprotective benefits. |
Experimental Protocols
This compound Studies in db/db Mice
-
Animal Model: Male db/db mice, a genetic model of obesity and type 2 diabetes, typically 9 weeks of age at the start of the study.[1]
-
Drug Administration: this compound is administered orally. In one key study, Amorfrutin 1 (a closely related compound) was administered at a dose of 100 mg/kg/day mixed with the standard diet for 3 weeks.[1]
-
Blood Sample Analysis: Blood samples are collected to measure plasma levels of glucose, insulin, triglycerides, and free fatty acids.[1]
-
Glucose and Insulin Tolerance Tests: Oral glucose tolerance tests (OGTT) and intraperitoneal insulin sensitivity tests (IPIST) are performed to assess glucose metabolism and insulin sensitivity.[1]
-
Body Weight Monitoring: Body weight is monitored regularly throughout the study period.[1]
Metformin Studies in db/db Mice
-
Animal Model: Male db/db mice are commonly used, typically starting at around 7-9 weeks of age.[2][5]
-
Drug Administration: Metformin is typically administered via oral gavage or intraperitoneal injection. A common dosage is around 200 mg/kg/day.[5][6]
-
Blood Sample Analysis: Fasting blood glucose and serum insulin levels are measured to assess glycemic control.[2][3] Lipid profiles, including triglycerides, are also analyzed.[6]
-
Glucose and Insulin Tolerance Tests: OGTT and insulin tolerance tests (ITT) are conducted to evaluate glucose disposal and insulin sensitivity.[3][6]
-
Body Weight and Food Intake: Body weight and food consumption are monitored to assess the impact on energy balance.[2]
Signaling Pathways and Mechanisms of Action
This compound and metformin exert their therapeutic effects through distinct molecular pathways. This compound is a selective PPARγ modulator, while metformin's primary mechanism involves the activation of AMP-activated protein kinase (AMPK).
This compound Signaling Pathway
Amorfrutins bind to and activate PPARγ, a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in glucose and lipid metabolism.[1][7] This selective activation leads to improved insulin sensitivity, particularly in adipose tissue, and enhanced glucose uptake.
Metformin Signaling Pathway
Metformin's primary mode of action is the inhibition of mitochondrial respiratory chain complex I, which leads to an increase in the cellular AMP:ATP ratio.[8] This activates AMPK, a central regulator of cellular energy homeostasis. Activated AMPK then phosphorylates various downstream targets, resulting in the suppression of hepatic gluconeogenesis and increased glucose uptake in peripheral tissues.[8][9][10]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of anti-diabetic compounds in db/db mice.
References
- 1. Amorfrutins are potent antidiabetic dietary natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of antidiabetic treatment with metformin and insulin on serum and adipose tissue adiponectin levels in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidiabetic Effect of Fermented Mesembryanthemum crystallinum L. in db/db Mice Involves Regulation of PI3K-Akt Pathway [mdpi.com]
- 4. This compound is an efficient natural peroxisome proliferator-activated receptor gamma (PPARgamma) agonist with potent glucose-lowering properties :: MPG.PuRe [pure.mpg.de]
- 5. Metformin attenuates Alzheimer's disease-like neuropathology in obese, leptin-resistant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. ClinPGx [clinpgx.org]
Amorfrutin B: A Cross-Validation of Its Therapeutic Effects in Metabolic, Inflammatory, and Neurodegenerative Disease Models
For Immediate Release
This comparative guide provides an objective analysis of Amorfrutin B's performance across multiple disease models, offering researchers, scientists, and drug development professionals a comprehensive overview of its therapeutic potential. The data presented is compiled from preclinical studies, highlighting the compound's consistent efficacy and mechanism of action.
Abstract
This compound, a natural compound isolated from plants such as Amorpha fruticosa and Glycyrrhiza foetida, has emerged as a potent and selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist.[1][2] This guide cross-validates the effects of this compound in three distinct disease models: metabolic disease (high-fat diet-induced obesity in mice), inflammation (in vitro), and neurodegeneration (in vitro model of hypoxia/ischemia). The findings consistently demonstrate this compound's therapeutic potential, primarily through the modulation of the PPARγ signaling pathway, leading to improved insulin sensitivity, anti-inflammatory effects, and neuroprotection.
I. Comparative Efficacy of this compound Across Disease Models
The following tables summarize the key quantitative effects of this compound observed in different experimental models.
Table 1: Effects of this compound in a High-Fat Diet (HFD)-Induced Metabolic Disease Mouse Model
| Parameter | Control (HFD + Vehicle) | This compound (100 mg/kg/day) | Rosiglitazone (Positive Control) | Reference |
| Fasting Blood Glucose | Elevated | Significantly Reduced | Significantly Reduced | [2] |
| Fasting Plasma Insulin | Elevated | Significantly Reduced | Significantly Reduced | [2] |
| Insulin Resistance (HOMA-IR) | High | Significantly Improved | Significantly Improved | [2] |
| Glucose Tolerance (OGTT) | Impaired | Significantly Improved | Significantly Improved | [2] |
| Plasma Triglycerides | Elevated | Significantly Reduced | Significantly Reduced | [2] |
| Body Weight Gain | Increased | No significant change | Increased | [1][2] |
| Liver Steatosis | Present | Reduced | - | [1] |
Table 2: Anti-Inflammatory Effects of Amorfrutin A/B in a TNF-α-Stimulated HT-29 Colon Cell Model
| Inflammatory Marker | Control (TNF-α) | Amorfrutin A (10 µM) | This compound (1 µM) | Reference |
| IL-8 Secretion | Increased | Significantly Reduced | Not Reported | [3] |
| MIP-3α/CCL20 Secretion | Increased | Significantly Reduced | Not Reported | [3] |
| GRO-α Secretion | Increased | Significantly Reduced | Not Reported | [3] |
| COX-2 Protein Level | Increased | Significantly Reduced | Not Reported | [3] |
| NF-κB Activation | Increased | Significantly Inhibited | Not Reported | [4] |
Note: Data for this compound in this specific inflammation model is limited in the provided search results; however, given their shared mechanism as PPARγ agonists, similar anti-inflammatory effects are anticipated.
Table 3: Neuroprotective Effects of this compound in an In Vitro Hypoxia/Ischemia Neuronal Model
| Parameter | Hypoxia/Ischemia Control | This compound (5 µM) | Reference |
| Neuronal Viability (MTT Assay) | Reduced to ~85-88% | Increased (Improved mitochondrial activity) | [1] |
| Reactive Oxygen Species (ROS) Formation | Increased to ~207-245% | Reduced to ~122% | [1] |
| Lactate Dehydrogenase (LDH) Release | Increased | Significantly Reduced | [1] |
| PPARγ Protein Level (Hypoxia) | 0.0115 pg/µg protein | 0.0166 pg/µg protein (+44% increase) | [1] |
| PPARγ Protein Level (Ischemia) | 0.0175 pg/µg protein | 0.014 pg/µg protein (-20% decrease) | [1] |
II. Experimental Protocols
High-Fat Diet (HFD)-Induced Metabolic Disease Mouse Model
-
Animal Model: Male C57BL/6 mice are typically used.
-
Diet: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of several weeks to induce obesity and insulin resistance.
-
Treatment: this compound is administered orally (e.g., by gavage) at a dose of 100 mg/kg/day for a specified duration (e.g., 27 days).[2] A vehicle control group (receiving the solvent only) and a positive control group (e.g., Rosiglitazone) are included.
-
Key Assays:
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, a bolus of glucose is administered orally. Blood glucose levels are measured at various time points to assess glucose disposal.
-
Insulin Sensitivity Test (IST): An intraperitoneal injection of insulin is administered, and blood glucose levels are monitored to evaluate insulin sensitivity.
-
Biochemical Analysis: Plasma levels of insulin, triglycerides, and free fatty acids are measured from blood samples.
-
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR): Calculated from fasting glucose and insulin levels to quantify insulin resistance.
-
TNF-α-Stimulated Inflammation Model in HT-29 Colon Cells
-
Cell Culture: Human colon adenocarcinoma HT-29 cells are cultured in an appropriate medium until they reach confluency.
-
Treatment: Cells are pre-treated with Amorfrutin A or B for a specified time (e.g., 48 hours) before being stimulated with tumor necrosis factor-alpha (TNF-α) to induce an inflammatory response.
-
Key Assays:
-
ELISA: Enzyme-linked immunosorbent assay is used to quantify the secretion of inflammatory chemokines and cytokines (e.g., IL-8, MIP-3α/CCL20, GRO-α) in the cell culture supernatant.
-
Western Blotting: This technique is used to measure the protein levels of key inflammatory mediators, such as cyclooxygenase-2 (COX-2).
-
NF-κB Reporter Assay: To assess the activation of the NF-κB signaling pathway, a key regulator of inflammation.
-
In Vitro Hypoxia/Ischemia Neuroprotection Model
-
Cell Culture: Primary neuronal cultures are established from rodent brains.
-
Induction of Hypoxia/Ischemia:
-
Hypoxia: Cells are placed in a hypoxic chamber with low oxygen levels.
-
Ischemia: Cells are subjected to oxygen-glucose deprivation.
-
-
Treatment: this compound is added to the cell culture medium, often in a post-treatment paradigm to mimic a clinical scenario (e.g., 6 hours after the hypoxic/ischemic insult).[1]
-
Key Assays:
-
MTT Assay: A colorimetric assay to assess cell viability and mitochondrial function.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.
-
ROS Assay: Uses fluorescent probes to quantify the levels of reactive oxygen species.
-
Western Blotting and ELISA: To measure the protein levels of key signaling molecules like PPARγ.
-
III. Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound across these diverse disease models is its function as a selective PPARγ agonist.
PPARγ Signaling Pathway in Metabolic Disease
In metabolic diseases, this compound binds to and partially activates PPARγ in adipose tissue. This leads to the transcription of genes involved in glucose and lipid metabolism, ultimately improving insulin sensitivity. Unlike full agonists like thiazolidinediones (e.g., Rosiglitazone), this compound's partial agonism is suggested to contribute to its favorable side effect profile, notably the lack of significant weight gain.[1][2]
Caption: this compound's PPARγ signaling in metabolic regulation.
Anti-Inflammatory Signaling Pathway
This compound's anti-inflammatory effects are also mediated through PPARγ. Activated PPARγ can interfere with pro-inflammatory transcription factors like NF-κB, thereby reducing the expression of inflammatory cytokines and enzymes such as COX-2.
Caption: this compound's anti-inflammatory mechanism via PPARγ.
Experimental Workflow for HFD Mouse Model
The following diagram illustrates the typical experimental workflow for evaluating this compound in a diet-induced obesity model.
Caption: Experimental workflow for the HFD mouse model.
IV. Conclusion
The cross-validation of this compound's effects in metabolic, inflammatory, and neurodegenerative disease models reveals a consistent and robust therapeutic potential. Its primary mechanism of action through the selective modulation of PPARγ is a common thread across these diverse conditions. The data suggests that this compound is a promising candidate for further drug development, offering a potentially safer alternative to existing full PPARγ agonists for the treatment of type 2 diabetes and other metabolic disorders, with additional potential applications in inflammatory diseases and neuroprotection. Further research, including clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety profile in humans.
References
- 1. Post-Treatment with this compound Evokes PPARγ-Mediated Neuroprotection against Hypoxia and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amorfrutins Are Natural PPARγ Agonists with Potent Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amorfrutin A inhibits TNF-α-induced NF-κB activation and NF-κB-regulated target gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative side effect profile of Amorfrutin B and thiazolidinediones
Comparative Side Effect Profile: Amorfrutin B vs. Thiazolidinediones
A Guide for Researchers and Drug Development Professionals
The pursuit of effective insulin-sensitizing agents with improved safety profiles is a cornerstone of metabolic disease research. Thiazolidinediones (TZDs), potent agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), have been effective in managing type 2 diabetes but are associated with significant side effects that limit their clinical use.[1][2][3] this compound, a natural product, has emerged as a promising selective PPARγ modulator (SPPARM) that may offer a safer therapeutic window.[4][5] This guide provides an objective comparison of the side effect profiles of this compound and TZDs, supported by preclinical experimental data.
Mechanism of Action: Full Agonism vs. Selective Modulation
Thiazolidinediones, such as rosiglitazone and pioglitazone, are full agonists of PPARγ.[6][7] Their robust activation of this nuclear receptor across various tissues, including adipose, muscle, and bone, leads to both desired improvements in insulin sensitivity and a range of adverse effects.[1][6]
In contrast, this compound is characterized as a selective PPARγ modulator.[4][5][8] SPPARMs are designed to induce a specific conformational change in the PPARγ receptor, leading to the differential recruitment of co-activator and co-repressor proteins. This selective gene transcription is hypothesized to retain the therapeutic, insulin-sensitizing effects while avoiding the activation of pathways linked to adverse events.[4] Preclinical studies have shown that while this compound binds to PPARγ with high affinity, its activation profile is distinct from that of TZDs.[5][9]
Comparative Side Effect Profile
The following table summarizes the key side effects associated with TZDs and the reported preclinical findings for this compound.
| Side Effect | Thiazolidinediones (e.g., Pioglitazone, Rosiglitazone) | This compound (Preclinical Data) |
| Weight Gain | Common; caused by a combination of increased subcutaneous fat mass and fluid retention.[3][10][11][12] | No significant weight gain was observed in diet-induced obesity mouse models.[4][5][13] |
| Fluid Retention & Edema | Frequent; mediated by PPARγ activation in the kidney's collecting ducts, leading to sodium reabsorption.[1][10][12][14] This can exacerbate or lead to congestive heart failure.[3] | No evidence of fluid retention was reported in preclinical studies.[4][5][13][15] |
| Bone Fractures | Increased risk, particularly in postmenopausal women, due to PPARγ activation in bone marrow, which promotes adipogenesis at the expense of osteoblastogenesis, reducing bone formation.[1][10][11] | Preclinical studies reported no adverse effects on osteoblastogenesis.[4][5] |
| Hepatotoxicity | A known risk, with troglitazone being withdrawn from the market due to severe liver injury.[10] While newer TZDs have a better liver safety profile, monitoring is still considered. | Preclinical data indicates liver-protecting properties in insulin-resistant mice.[4][5] |
| Cardiovascular Risk | Mixed profile; associated with an increased risk of congestive heart failure due to fluid retention.[3] Rosiglitazone was previously restricted due to concerns about increased myocardial infarction risk.[16] | The preclinical profile appears favorable, though extensive cardiovascular outcome studies are lacking. |
| Bladder Cancer | A slightly increased risk has been associated with long-term pioglitazone use in some studies.[2][10] | Not evaluated in published preclinical studies. |
Signaling Pathways and Experimental Design
The diagrams below illustrate the differential signaling of these compounds and a standard workflow for their preclinical evaluation.
Caption: Differential PPARγ signaling by TZDs and this compound.
Caption: A typical preclinical workflow for comparing insulin sensitizers.
Experimental Protocols
The following protocols outline standard methodologies for assessing the key side effects discussed.
1. Protocol: Evaluation of Weight Gain and Fluid Retention in a Diet-Induced Obesity (DIO) Mouse Model
-
Objective: To compare the effects of a TZD and this compound on body weight and markers of fluid retention in an insulin-resistant mouse model.
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old, fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.
-
Experimental Groups:
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose in water), administered by oral gavage once daily.
-
Thiazolidinedione (e.g., Rosiglitazone at 10 mg/kg), administered by oral gavage once daily.
-
This compound (e.g., 100 mg/kg), administered by oral gavage once daily.
-
-
Methodology:
-
After the diet-induction period, randomize mice into the three treatment groups (n=8-10 per group) based on body weight and fasting glucose levels.
-
Administer daily treatments for 21-28 days.
-
Record individual body weights daily at the same time each day.
-
At the end of the treatment period, collect blood via cardiac puncture for analysis.
-
Measure plasma protein concentration and hematocrit as indirect markers of hemodilution and fluid retention. A significant decrease in these parameters suggests fluid retention.
-
-
Data Analysis: Analyze body weight changes over time using a two-way repeated-measures ANOVA. Compare final body weight, plasma protein, and hematocrit levels between groups using a one-way ANOVA with a post-hoc test (e.g., Tukey's multiple comparisons test).
2. Protocol: Assessment of Effects on Bone Formation in Murine Preosteoblasts
-
Objective: To determine the in vitro effects of a TZD and this compound on osteoblast differentiation and function.
-
Cell Model: MC3T3-E1 murine preosteoblastic cell line.
-
Experimental Groups:
-
Control (standard differentiation medium).
-
Thiazolidinedione (e.g., Rosiglitazone at varying concentrations, 0.1-10 µM).
-
This compound (varying concentrations, 0.1-10 µM).
-
-
Methodology:
-
Plate MC3T3-E1 cells in 24-well plates and grow to confluence.
-
Induce osteogenic differentiation by switching to a medium containing ascorbic acid and β-glycerophosphate.
-
Simultaneously treat cells with the respective compounds (Control, TZD, or this compound).
-
Alkaline Phosphatase (ALP) Activity: After 7 days, lyse the cells and measure ALP activity, an early marker of osteoblast differentiation, using a colorimetric assay.
-
Mineralization Assay: After 21 days, fix the cells and stain with Alizarin Red S to visualize and quantify calcium deposition, a marker of late-stage osteoblast function and bone matrix mineralization.
-
-
Data Analysis: Quantify ALP activity and Alizarin Red S staining (by dye elution and spectrophotometry). Compare treatment groups to the control using a one-way ANOVA with a post-hoc test. A significant reduction in ALP activity or mineralization indicates a negative effect on osteoblastogenesis.
Conclusion and Future Directions
Preclinical evidence strongly suggests that this compound acts as a selective PPARγ modulator, offering potent glucose-lowering effects comparable to TZDs but without inducing the key side effects of weight gain, fluid retention, and adverse effects on bone formation.[4][5][13] This favorable safety profile positions amorfrutins as a promising foundation for developing new classes of insulin sensitizers. However, these findings are based on in vitro and animal models. Rigorous, well-controlled clinical trials are essential to validate this safety profile and determine the therapeutic potential of this compound in humans. For drug development professionals, the distinct mechanism of this compound provides a compelling rationale for further investigation into SPPARMs as a safer alternative to full PPARγ agonists for the treatment of type 2 diabetes and other metabolic disorders.
References
- 1. Thiazolidinediones and bone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolidinediones and PPARγ agonists: time for a reassessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazolidinediones: the Forgotten Diabetes Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-Treatment with this compound Evokes PPARγ-Mediated Neuroprotection against Hypoxia and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. iris.unina.it [iris.unina.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. droracle.ai [droracle.ai]
- 11. Type 2 diabetes - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 12. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Amorfrutins are potent antidiabetic dietary natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Considerations for management of fluid dynamic issues associated with thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. An Update on the Current and Emerging Use of Thiazolidinediones for Type 2 Diabetes [mdpi.com]
Independent Replication of Amorfrutin B Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published research on Amorfrutin B, a natural product identified as a potent and selective partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). While direct, independent replication studies of the initial antidiabetic findings are limited in the current literature, this document summarizes the existing data, including research on its neuroprotective effects by unaffiliated research groups, and compares its performance with alternative PPARγ modulators. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided.
Executive Summary
This compound is a natural compound that has demonstrated significant potential as a selective PPARγ modulator (SPPARγM) with promising antidiabetic, anti-inflammatory, and neuroprotective properties in preclinical studies. It exhibits high binding affinity to PPARγ and acts as a partial agonist, suggesting a potentially safer therapeutic window compared to full agonists like thiazolidinediones (TZDs), which are associated with side effects such as weight gain and fluid retention. Research from various groups has explored its mechanism of action and therapeutic effects. While the initial discovery of its antidiabetic properties originates from a collaborative group of researchers, independent studies have begun to emerge, particularly in the context of its neuroprotective effects, lending broader support to its biological activity.
Comparative Data
In Vitro PPARγ Binding Affinity and Activation
The following table summarizes the in vitro binding affinity (Kᵢ) and functional activation (EC₅₀) of this compound and its analogs for PPARγ, in comparison to the full agonist Rosiglitazone and other partial agonists.
| Compound | PPARγ Kᵢ (nM) | PPARγ EC₅₀ (nM) | PPARγ Activation Efficacy (% of Rosiglitazone) | Reference(s) |
| This compound | 19 | 73 | ~20-25% | |
| Amorfrutin 1 | 236 - 354 | 458 | ~15-39% | [1] |
| Rosiglitazone | 43 | 45 | 100% | [2] |
| Pioglitazone | 584 | - | - | [2] |
| INT131 | ~10 | - | ~10% | [3] |
| Balaglitazone | - | - | Partial Agonist | [4][5] |
In Vivo Antidiabetic Effects in Animal Models
This table outlines the key in vivo findings for this compound in diet-induced obese (DIO) mouse models of type 2 diabetes, compared to the full agonist Rosiglitazone.
| Parameter | This compound (100 mg/kg/day) | Rosiglitazone (4 mg/kg/day) | Vehicle Control | Reference(s) |
| Insulin Sensitivity | Significantly improved | Significantly improved | - | |
| Glucose Tolerance | Considerably enhanced | Considerably enhanced | - | [6] |
| Plasma Triglycerides | Strongly decreased | Strongly decreased | - | [2] |
| Body Weight Gain | No significant effect or reduced gain | Increased | - | |
| Fluid Retention | No adverse effects | Associated with fluid retention | - | [6] |
| Liver Protection | Showed liver-protecting properties | - | - | [6] |
Signaling Pathways and Experimental Workflows
PPARγ Signaling Pathway Activation by this compound
The following diagram illustrates the proposed mechanism of action for this compound as a partial PPARγ agonist.
Caption: this compound acts as a partial agonist of PPARγ, leading to a distinct conformational change, selective cofactor recruitment, and modulation of target gene expression.
Experimental Workflow for In Vitro PPARγ Binding Assay
The diagram below outlines a typical workflow for determining the binding affinity of a compound to PPARγ using a competitive time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Caption: A streamlined workflow for assessing the binding affinity of this compound to the PPARγ ligand-binding domain (LBD).
Detailed Experimental Protocols
PPARγ Competitive Binding Assay (TR-FRET)
This protocol is based on methodologies described in the initial discovery papers for this compound.[2]
-
Reagents and Materials:
-
Recombinant human PPARγ ligand-binding domain (LBD).
-
A fluorescently labeled PPARγ ligand (tracer).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% BSA).
-
384-well microplates.
-
A microplate reader capable of time-resolved fluorescence measurements.
-
-
Procedure:
-
Add a fixed concentration of the PPARγ-LBD and the fluorescent tracer to each well of the microplate.
-
Add varying concentrations of the test compound (this compound) or a reference compound (e.g., Rosiglitazone) to the wells. Include control wells with no test compound.
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a compatible microplate reader. The signal is inversely proportional to the amount of test compound bound to the PPARγ-LBD.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
-
Determine the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent tracer.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in DIO Mice
This protocol is a generalized representation of the in vivo experiments conducted to evaluate the antidiabetic effects of this compound.
-
Animals and Acclimatization:
-
Use male C57BL/6J mice fed a high-fat diet (HFD) for a specified duration (e.g., 12 weeks) to induce obesity and insulin resistance.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatize the mice to handling and experimental procedures.
-
-
Treatment:
-
Divide the mice into treatment groups: vehicle control, this compound (e.g., 100 mg/kg/day), and a positive control such as Rosiglitazone (e.g., 4 mg/kg/day).
-
Administer the treatments orally (e.g., by gavage or mixed in the diet) for a specified period (e.g., 21 days).
-
-
OGTT Procedure:
-
Fast the mice overnight (e.g., 12-16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.
-
Administer a glucose solution (e.g., 2 g/kg body weight) orally by gavage.
-
Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance. A lower AUC indicates improved glucose tolerance.
-
Comparison with Alternative PPARγ Modulators
Several other selective PPARγ modulators have been developed and investigated, with some progressing to clinical trials. This provides a broader context for evaluating the potential of this compound.
-
INT131: This non-TZD SPPARγM has shown promising results in preclinical and Phase II clinical trials, demonstrating glucose-lowering effects comparable to TZDs but with a reduced incidence of side effects like weight gain and edema.[3][7] INT131 exhibits high-affinity binding to PPARγ but with only partial activation of the receptor.[3]
-
Balaglitazone: Another partial PPARγ agonist that has undergone Phase III clinical trials.[4][5][8] Studies have shown that Balaglitazone provides significant glycemic control, comparable to the full agonist pioglitazone, but with a lower incidence of fluid retention and fat accumulation at certain doses.[4][8]
The development of these compounds highlights the therapeutic strategy of partial PPARγ agonism to achieve insulin sensitization while minimizing the adverse effects associated with full agonists. This compound, as a natural product with a similar mechanism of action, fits within this promising class of next-generation antidiabetic agents.
Conclusion
The published research on this compound strongly supports its role as a potent and selective partial PPARγ agonist with significant potential for the treatment of metabolic diseases. While the initial antidiabetic findings have yet to be widely replicated by independent research groups, the growing body of literature, including studies on its neuroprotective effects from unaffiliated labs, substantiates its biological activity.[9][10][11][12][13] The comparison with other SPPARγMs that have advanced to clinical trials underscores the therapeutic promise of this class of compounds. Further independent validation of the antidiabetic effects of this compound is a critical next step in its development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Amorfrutins are potent antidiabetic dietary natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of INT131 as a Selective PPARγ Modulator: Approach to a Safer Insulin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Balaglitazone: a second generation peroxisome proliferator-activated receptor (PPAR) gamma (γ) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective PPARγ modulator INT131 normalizes insulin signaling defects and improves bone mass in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of the PPARγ partial agonist balaglitazone compared with pioglitazone and placebo: a phase III, randomized, parallel-group study in patients with type 2 diabetes on stable insulin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Post-Treatment with this compound Evokes PPARγ-Mediated Neuroprotection against Hypoxia and Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Compromises Hypoxia/Ischemia-induced Activation of Human Microglia in a PPARγ-dependent Manner: Effects on Inflammation, Proliferation Potential, and Mitochondrial Status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Protects Mouse Brain Neurons from Hypoxia/Ischemia by Inhibiting Apoptosis and Autophagy Processes Through Gene Methylation- and miRNA-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Compromises Hypoxia/Ischemia-induced Activation of Human Microglia in a PPARγ-dependent Manner: Effects on Inflammation, Proliferation Potential, and Mitochondrial Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Post-Treatment with this compound Evokes PPARγ-Mediated Neuroprotection against Hypoxia and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Amorfrutin B in Human Cell-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Amorfrutin B's efficacy with other Peroxisome Proliferator-Activated Receptor gamma (PPARγ) modulators, supported by experimental data. While direct studies of this compound in human cell-derived organoids are emerging, this document synthesizes available data from human cell lines and related compounds in organoid models to offer a valuable predictive resource.
Comparative Efficacy of PPARγ Modulators
The following tables summarize the quantitative data on the binding affinity, transcriptional activation, and cytotoxic effects of this compound and other relevant PPARγ modulators. This data is primarily derived from studies on human cell lines, which serve as a foundational model for predicting responses in more complex organoid systems.
Table 1: Binding Affinity and Transcriptional Activation of PPARγ Modulators
| Compound | Type | Target | Dissociation Constant (Kd) (nM) | Relative Transcriptional Activation (%) | Cell Line |
| This compound | Partial Agonist | PPARγ | 19 [1] | 20 (vs. Rosiglitazone) [1] | HEK293H [1] |
| Rosiglitazone | Full Agonist | PPARγ | Not explicitly stated | 100 (Reference) | HEK293H[1] |
| Amorfrutin A | Partial Agonist | PPARγ | 236 | 39 (vs. Rosiglitazone) | HEK293H |
Table 2: Cytotoxicity of Amorfrutins and Other PPARγ Modulators in Human Cancer Cell Lines
| Compound | Type | IC50 (µM) | Cell Line |
| Amorfrutin C | - | 8 - 16 [2] | HT-29, T84 (colorectal), PC-3 (prostate), MCF7 (breast) [2] |
| Rosiglitazone | Full Agonist | ~30-50 | HCT-15 (colorectal) |
Note: Data for Amorfrutin C, a structurally related compound, is included to provide an estimated range for the cytotoxic potential of amorfrutins in cancer cell lines.
Experimental Protocols
This section details standardized methodologies for assessing the efficacy of compounds like this compound in human cell-derived organoids.
Human Organoid Culture and Maintenance
-
Organoid Source: Patient-derived colorectal cancer organoids or commercially available intestinal organoids.
-
Culture Medium: Advanced DMEM/F12 supplemented with B27 supplement, N2 supplement, 1.25 mM N-acetylcysteine, 10 mM HEPES, 2 mM GlutaMAX, 100 U/mL penicillin/streptomycin, 50 ng/mL human EGF, 100 ng/mL Noggin, and 500 ng/mL R-spondin1.
-
3D Culture Matrix: Matrigel or a suitable synthetic hydrogel.
-
Passaging: Organoids are mechanically dissociated and re-plated every 7-10 days.
Drug Treatment and Viability Assay
-
Plating: Dissociated organoids are seeded into 96-well plates.
-
Compound Preparation: this compound, Rosiglitazone (positive control), and GW9662 (antagonist control) are dissolved in DMSO to create stock solutions and then diluted to final concentrations in the culture medium.
-
Treatment: Organoids are treated with a range of concentrations for each compound for 72 hours.
-
Viability Assessment: Cell viability is measured using a CellTiter-Glo® 3D Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis: IC50 values are calculated from dose-response curves.
PPARγ Target Gene Expression Analysis (RT-qPCR)
-
RNA Isolation: RNA is extracted from treated and untreated organoids using a suitable kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA.
-
Quantitative PCR: RT-qPCR is performed using primers for known PPARγ target genes (e.g., FABP4, CD36) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental procedures described in this guide.
References
Safety Operating Guide
Proper Disposal of Amorfrutin B: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and logistical information for the operational handling and disposal of Amorfrutin B, this guide offers step-by-step procedures to ensure the safety of laboratory personnel and compliance with environmental regulations.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This document outlines the essential procedures for the safe disposal of this compound, a natural compound utilized in metabolic disease research.[1] Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or aerosols.
Quantitative Data Summary
For proper waste identification and labeling, the following information for this compound is provided:
| Property | Value |
| Chemical Name | 3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2-hydroxy-4-methoxy-6-(2-phenylethyl)-benzoic acid |
| CAS Number | 78916-42-4 |
| Molecular Formula | C₂₆H₃₂O₄ |
| Molecular Weight | 408.5 g/mol |
| Appearance | Solid |
Source: Cayman Chemical[2], PubChem[3]
Step-by-Step Disposal Protocol
The disposal of this compound, in its pure form or in solutions, must be managed as hazardous chemical waste.[4] Do not dispose of this compound down the drain or in regular trash.
Step 1: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[5][6]
-
Solid Waste: Collect unadulterated, expired, or unused solid this compound in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container suitable for liquid chemical waste. Do not mix with other incompatible waste streams. For instance, keep organic compounds like this compound separate from oxidizing agents.[4]
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, pipette tips, and weighing papers, must be disposed of as chemically contaminated solid waste.[4][7]
Step 2: Container Selection and Labeling
-
Container Choice: Utilize only approved, leak-proof hazardous waste containers.[5][8][9] The container must be compatible with the chemical properties of this compound. Ideally, use the original container if it is in good condition.[6]
-
Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[5][8] Do not use abbreviations or chemical formulas. Indicate the approximate concentration and quantity of the waste.
Step 3: Waste Accumulation and Storage
-
Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory where the waste is generated.[6][8]
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.[5][8][9] This prevents spills and the release of vapors.
-
Segregation in Storage: Store waste containers according to chemical compatibility to prevent accidental reactions.[4][6]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is nearly full, or in accordance with your institution's policies, contact your facility's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[5]
-
Documentation: Complete any required waste pickup request forms, providing an accurate description of the waste contents and their approximate percentages.[8]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. This compound is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C26H32O4 | CID 24739090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. essex.ac.uk [essex.ac.uk]
- 8. mcneese.edu [mcneese.edu]
- 9. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
Personal protective equipment for handling Amorfrutin B
This guide provides crucial safety and logistical information for the handling and disposal of Amorfrutin B in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
This compound is a natural compound isolated from Amorpha fruticosa and is investigated for its potential as a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ), with applications in studying metabolic diseases like type 2 diabetes.[1][2][3] While comprehensive toxicological data is not widely available, it is prudent to handle this compound with care, adhering to standard laboratory safety protocols for chemical reagents.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Equipment | Purpose | Standard |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects against splashes, dust, and aerosols.[4][5][6] | ANSI-approved[5] |
| Skin Protection | Nitrile gloves (or other chemically resistant gloves). A lab coat is required.[5][7] | Prevents skin contact with the compound.[5] | Ensure gloves are compatible with the solvents used (e.g., DMSO, Ethanol). |
| Body Protection | Full-length lab coat. | Protects skin and personal clothing from contamination.[5][6] | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for handling large quantities or if there is a risk of aerosolization. | Minimizes inhalation of dust or aerosols.[5] | NIOSH-approved respirator if required. |
Operational Plan for Safe Handling
Follow these step-by-step instructions for the safe handling of this compound, from receipt to experimental use.
-
Receiving and Storage :
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
This compound is stable for at least four years when stored correctly.[1]
-
-
Preparation for Use :
-
Work in a designated area, such as a chemical fume hood, to minimize exposure.
-
Before handling, ensure all necessary PPE is worn correctly.
-
Have a chemical spill kit readily accessible.
-
-
Weighing and Solution Preparation :
-
Experimental Use :
-
Clearly label all solutions containing this compound.
-
When transferring solutions, use appropriate tools such as calibrated micropipettes to ensure accuracy and prevent spills.
-
Avoid working alone and ensure that colleagues are aware of the compound being used.
-
-
Post-Experiment :
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Remove PPE in the correct order to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[7]
-
Disposal Plan
All waste materials contaminated with this compound must be disposed of as chemical waste in accordance with local, state, and federal regulations.
-
Solid Waste :
-
Collect any unused solid this compound and contaminated items (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste :
-
Collect all solutions containing this compound in a sealed and labeled hazardous waste container.
-
Do not pour this compound solutions down the drain.
-
-
Container Disposal :
-
Empty containers should be rinsed three times with a suitable solvent (e.g., ethanol). The rinsate should be collected as hazardous liquid waste.
-
The rinsed container can then be disposed of according to institutional guidelines.
-
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound [cogershop.com]
- 3. This compound is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. Personal Protective Equipment (PPE) - IBC - The University of Utah [ibc.utah.edu]
- 6. youtube.com [youtube.com]
- 7. Laboratory Safety guidelines and Personal protection equipment (PPE) | Safety | Tel Aviv University [en-med.m.tau.ac.il]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
